Product packaging for Ethyl 3-aminopyrazine-2-carboxylate(Cat. No.:CAS No. 36526-32-6)

Ethyl 3-aminopyrazine-2-carboxylate

Cat. No.: B1314015
CAS No.: 36526-32-6
M. Wt: 167.17 g/mol
InChI Key: IVPKIZXZEISSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-aminopyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B1314015 Ethyl 3-aminopyrazine-2-carboxylate CAS No. 36526-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPKIZXZEISSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498333
Record name Ethyl 3-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36526-32-6
Record name Ethyl 3-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 3-aminopyrazine-2-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic organic compound featuring a pyrazine ring core, an amino group, and an ethyl ester functional group.[1][2] Its molecular formula is C₇H₉N₃O₂ and it has a molecular weight of 167.17 g/mol .[1][3][4] This compound serves as a critical building block in organic synthesis, particularly for the development of more complex functionalized pyrazines.[1] The pyrazine moiety is a key structural feature in numerous FDA-approved drugs, highlighting the significance of its derivatives in medicinal chemistry.[1] this compound and related structures are actively investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Furthermore, its stable aromatic system makes it a candidate for applications in material science, including the development of organic electronics and functional polymers.[1]

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. These parameters are essential for designing synthetic routes, predicting behavior in biological systems, and developing formulations.

PropertyValueReference(s)
Molecular Formula C₇H₉N₃O₂[1][2][3][4]
Molecular Weight 167.17 g/mol [1][3][4]
Melting Point 170 °C (sublimes) at 12 Torr[3]
Boiling Point 310.6 °C at 760 mmHg[1][3]
Density 1.261 g/cm³[3]
Flash Point 141.6 °C[1][3]
pKa (Predicted) -0.17 ± 0.10[3]
LogP 0.2355[4]
Topological Polar Surface Area (TPSA) 78.1 Ų[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 5[4]
Rotatable Bonds 2[4]

Spectral and Analytical Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

Analysis Type Data Reference(s)
¹H NMR Pyrazine H-6: 7.89 ppm (d, J=2.0 Hz)Amino Group: 7.32 ppm (bs)Ethyl OCH₂: 4.45 ppm (quartet)Ethyl CH₃: 1.30 ppm (triplet)[1]
Infrared (IR) Amino Symmetric Stretch: 3456 cm⁻¹Carbonyl Stretch: 1688 cm⁻¹Pyrazine Ring Vibrations: 1604 cm⁻¹Carbon-Oxygen Stretch: 1187 cm⁻¹Carbon-Nitrogen Stretch: 1302 cm⁻¹[1]
Mass Spectrometry (MS) Molecular Ion Peak: m/z 167Base Peak (Loss of ethoxy group): m/z 122[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical transformations for similar pyrazine derivatives.

Synthesis via Fisher Esterification

This protocol describes the synthesis of this compound from its corresponding carboxylic acid via acid-catalyzed esterification.

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

Procedure:

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).[5]

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.2 eq) dropwise to the stirred suspension.[5]

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Once the reaction is complete, pour the mixture into cold water.[5]

  • Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until the pH reaches ~7-8.[5]

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain pure this compound.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the esterification process, often leading to higher yields in shorter reaction times.[1]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Acid catalyst (e.g., H₂SO₄)

  • Microwave reactor with pressurized vials

Procedure:

  • Place 3-aminopyrazine-2-carboxylic acid, a molar excess of anhydrous ethanol, and a catalytic amount of sulfuric acid into a microwave-safe reaction vessel equipped with a magnetic stirrer.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwave power (e.g., 400W) for a short duration (e.g., 2.5 minutes), maintaining the temperature at approximately 60-70 °C.[1]

  • After the reaction, cool the vessel to room temperature before opening.

  • Work-up and purify the product as described in the Fisher Esterification protocol (steps 5-10).

Characterization Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[5]

  • Confirm the presence of characteristic peaks for the pyrazine, amino, and ethyl ester protons as detailed in the spectral data table.[1]

Infrared (IR) Spectroscopy:

  • Record the IR spectrum using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]

  • Verify the presence of key functional group vibrations, including the N-H stretches of the amino group and the C=O stretch of the ester carbonyl.[1][5]

Mass Spectrometry (MS):

  • Analyze the sample using an electron impact (EI) or electrospray ionization (ESI) mass spectrometer to confirm the molecular weight.

  • Observe the molecular ion peak (M⁺) at m/z = 167 and characteristic fragmentation patterns.[1]

Visualized Workflow and Relationships

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound.

G Synthesis and Purification Workflow Reactants 3-Aminopyrazine-2-carboxylic Acid + Ethanol + H₂SO₄ Reaction Esterification (Conventional Heat or Microwave) Reactants->Reaction Mixing Workup Neutralization (NaHCO₃) & Extraction (EtOAc) Reaction->Workup Reaction Mixture Drying Drying (Na₂SO₄) & Solvent Evaporation Workup->Drying Organic Layer Purification Purification (Recrystallization or Chromatography) Drying->Purification Crude Product Product Pure Ethyl 3-aminopyrazine-2-carboxylate Purification->Product Final Product

Caption: General workflow for synthesis and purification.

Logical Relationships in Drug Discovery

This diagram outlines the logical progression from a starting chemical scaffold, like this compound, to a potential drug candidate.

G Role in Drug Discovery Scaffold Ethyl 3-aminopyrazine- 2-carboxylate (Scaffold) Modification Chemical Modification (e.g., Aminolysis, Coupling) Scaffold->Modification Library Compound Library (Pyrazine Derivatives) Modification->Library Screening Biological Screening (e.g., Antimicrobial, Anticancer) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: Logical progression in a drug discovery context.

References

An In-depth Technical Guide to Ethyl 3-aminopyrazine-2-carboxylate (CAS 36526-32-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3-aminopyrazine-2-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and its applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a stable organic compound featuring a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms.[1] Its structure incorporates an ethyl ester and an amino group, which are crucial for its reactivity and utility as a versatile precursor in various chemical transformations.[1][2]

PropertyValueReference
CAS Number 36526-32-6[3][4]
Molecular Formula C₇H₉N₃O₂[2][3][4]
Molecular Weight 167.17 g/mol [2][3]
Melting Point 170 °C (subl.) (Press: 12 Torr)[4]
Boiling Point 310.6 ± 37.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Flash Point 141.6 ± 26.5 °C[2]
Appearance Not specified, likely a solid
Solubility Soluble in polar solvents[1]
SMILES CCOC(=O)C1=C(N)N=CC=N1[3]
InChI InChI=1S/C7H9N3O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3,(H2,8,10)[5]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Spectroscopic TechniqueKey FeaturesReference
¹H NMR Pyrazine ring protons (doublets): ~7.8-8.3 ppm; Amino group protons (broad singlet): ~7.4 ppm; Ethyl ester protons (quartet and triplet)[2]
IR Spectroscopy Amino group (N-H) stretching: 3400-3500 cm⁻¹; Carbonyl (C=O) stretching of the ester: ~1680-1690 cm⁻¹[2]
Mass Spectrometry Molecular ion peak (M⁺): m/z 167; Base peak (loss of ethoxy group): m/z 122[2]

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of its corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification

This procedure involves the reaction of 3-aminopyrazine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst.

Materials:

  • 3-aminopyrazine-2-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of 3-aminopyrazine-2-carboxylic acid in ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is then heated to reflux and stirred for several hours.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.

  • The solution is carefully neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3-aminopyrazine-2-carboxylic acid 3-aminopyrazine-2-carboxylic acid Reflux Reflux 3-aminopyrazine-2-carboxylic acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 (catalyst) H2SO4 (catalyst) H2SO4 (catalyst)->Reflux Neutralization (NaHCO3) Neutralization (NaHCO3) Reflux->Neutralization (NaHCO3) Cooling Filtration Filtration Neutralization (NaHCO3)->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound Applications cluster_modifications Chemical Modifications cluster_derivatives Functionalized Pyrazine Derivatives cluster_applications Therapeutic Applications This compound This compound Coupling Reactions Coupling Reactions This compound->Coupling Reactions Condensation Reactions Condensation Reactions This compound->Condensation Reactions Cyclization Reactions Cyclization Reactions This compound->Cyclization Reactions Acylamino-pyrazine-carboxamides Acylamino-pyrazine-carboxamides Coupling Reactions->Acylamino-pyrazine-carboxamides Other substituted pyrazines Other substituted pyrazines Condensation Reactions->Other substituted pyrazines Cyclization Reactions->Other substituted pyrazines Enzyme Inhibitors (e.g., Prolyl-tRNA Synthetase) Enzyme Inhibitors (e.g., Prolyl-tRNA Synthetase) Acylamino-pyrazine-carboxamides->Enzyme Inhibitors (e.g., Prolyl-tRNA Synthetase) Antimicrobial Agents Antimicrobial Agents Other substituted pyrazines->Antimicrobial Agents Anticancer Agents Anticancer Agents Other substituted pyrazines->Anticancer Agents

References

An In-Depth Technical Guide to the Molecular Structure of Ethyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, spectroscopic properties, and synthesis of Ethyl 3-aminopyrazine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science.

Molecular Structure and Chemical Properties

This compound is a substituted pyrazine derivative with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol .[1] The molecule consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An amino group (-NH₂) is attached at position 3, and an ethyl carboxylate group (-COOCH₂CH₃) is at position 2 of the pyrazine ring.

The presence of the electron-donating amino group and the electron-withdrawing ethyl carboxylate group on the pyrazine ring influences its electronic properties and reactivity. This substitution pattern makes it a valuable scaffold for the synthesis of more complex molecules with potential biological activities.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name This compound
CAS Number 36526-32-6
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol
SMILES CCOC(=O)c1c(N)nccn1
Melting Point 199.9–202.4 °C[2]
Appearance White crystalline compound[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following sections detail the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.24Doublet (d)2.21HPyrazine H-5
7.88Doublet (d)2.21HPyrazine H-6
7.37Broad Singlet (bs)-2H-NH₂
4.21Quartet (q)7.12H-OCH₂CH₃
1.09Triplet (t)7.13H-OCH₂CH₃

Data sourced from proLékaře.cz[2]

Table 3: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
166.3C=O (Ester carbonyl)
156.1C-3 (Carbon bearing the amino group)
147.9C-2 (Carbon bearing the ester group)
132.6C-5
123.5C-6
61.1-OCH₂CH₃
14.3-OCH₂CH₃

Data sourced from proLékaře.cz[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3452-NH₂ stretching
2987C-H stretching (aliphatic)
1693C=O stretching (ester carbonyl)
1604C=C and C=N stretching (aromatic ring)
1304C-N stretching
1190, 1106C-O stretching (ester)
815C-H bending (aromatic)

Data sourced from proLékaře.cz[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data

m/zAssignment
167[M]⁺ (Molecular ion)
122[M - OCH₂CH₃]⁺

Data sourced from Smolecule[1]

Synthesis

This compound can be synthesized via a microwave-assisted Fischer esterification of 3-aminopyrazine-2-carboxylic acid.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • 3-aminopyrazine-2-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (95-98%)

  • Microwave reactor

Procedure:

  • A mixture of 3-aminopyrazine-2-carboxylic acid (3 mmol), absolute ethanol (4 mL), and concentrated sulfuric acid (1.9 mmol) is placed in a thick-walled microwave reactor tube equipped with a magnetic stirrer.[2]

  • The tube is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated under controlled conditions (e.g., specific temperature, pressure, and time, which should be optimized for the specific microwave unit).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (1:2) mixture as the eluent.[2]

  • Upon completion, the reaction mixture is evaporated to dryness with sea sand.

  • The crude product is purified by flash column chromatography using a gradient elution of hexane/ethyl acetate.[2]

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Aminopyrazine-2-carboxylic Acid Reaction Esterification Reaction Start->Reaction Reactant Reagents Ethanol (Solvent & Reagent) Sulfuric Acid (Catalyst) Reagents->Reaction Reagents Microwave Microwave Irradiation Microwave->Reaction Energy Reaction->Microwave TLC Reaction Monitoring (TLC) Reaction->TLC Monitoring Workup Evaporation Reaction->Workup Crude Product Purification Flash Column Chromatography Workup->Purification Product This compound Purification->Product Purified Product

Caption: Synthesis workflow for this compound.

Structural Relationship Diagram

The following diagram illustrates the key structural features of this compound and their correlation with the observed spectroscopic signals.

Structural_Correlation cluster_molecule This compound cluster_data Spectroscopic Signatures mol N1=C(C(=O)OCC)C(N)=NC=C1 HNMR ¹H NMR Pyrazine H-5, H-6: δ 8.24, 7.88 -NH₂: δ 7.37 -OCH₂CH₃: δ 4.21 -OCH₂CH₃: δ 1.09 mol->HNMR Correlates to CNMR ¹³C NMR C=O: δ 166.3 Pyrazine Ring C: δ 156.1, 147.9, 132.6, 123.5 -OCH₂CH₃: δ 61.1 -OCH₂CH₃: δ 14.3 mol->CNMR Correlates to IR IR (cm⁻¹) -NH₂: 3452 C=O: 1693 C-O: 1190, 1106 mol->IR Correlates to MS MS (m/z) [M]⁺: 167 [M-OEt]⁺: 122 mol->MS Correlates to

Caption: Correlation of molecular structure with key spectroscopic data.

References

Ethyl 3-aminopyrazine-2-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino group and an ethyl carboxylate group.[1] Its molecular formula is C₇H₉N₃O₂.[2] This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[3] The presence of both an electron-donating amino group and an electron-withdrawing ester group on the pyrazine ring imparts a unique reactivity profile, making it a versatile precursor for a variety of functionalized pyrazine derivatives.[3] These derivatives have shown significant potential in the development of novel antimicrobial, anti-inflammatory, and anticancer agents.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a comprehensive overview for researchers.

General and Physical Properties
PropertyValueReference
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol [2]
Appearance White-brown to pale yellow solid[4][5]
Melting Point 170 °C (sublimes)
Boiling Point 310.6 ± 37.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Flash Point 141.6 ± 26.5 °C[3]
Vapor Pressure 0.000595 mmHg at 25°C[6]
Refractive Index 1.563[6]
Solubility Enhanced solubility in polar solvents[1]
Computational Data
PropertyValueReference
Topological Polar Surface Area (TPSA) 78.1 Ų[2]
LogP 0.2355[2]
Hydrogen Bond Acceptors 5[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 2[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignmentReference
8.24dPyrazine H-5[3]
7.89dPyrazine H-6[3]
7.32bsAmino Group (-NH₂)[3]
4.45qEthyl (-OCH₂-)[3]
1.30tEthyl (-CH₃)[3]

¹³C NMR Spectral Data

Chemical Shift (ppm)AssignmentReference
165-167Carbonyl Carbon (C=O)[3]
120-160Pyrazine Ring Carbons[3]
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)AssignmentReference
3400-3500N-H stretching (amino group)[3]
1680-1690C=O stretching (ester)[3]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insights into the fragmentation pattern.

m/zAssignmentReference
167Molecular Ion Peak [M]⁺[3]
122Base Peak [M - OCH₂CH₃]⁺[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of 3-aminopyrazine-2-carboxylic acid.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazine-2-carboxylic acid in ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain for 4-8 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it into water.

  • Neutralization: Neutralize the solution with a base, such as sodium bicarbonate, until a pH of 7 is reached.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with water and dry it under a vacuum to obtain this compound.[5]

An alternative two-step method involves converting the carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with ethanol.[3]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The amino and ester functional groups allow for a variety of chemical transformations.

Key Reactions:
  • Amidation: The ester group can react with amines to form the corresponding amides.[3]

  • Hydrolysis: The ester can be hydrolyzed back to 3-aminopyrazine-2-carboxylic acid under acidic or basic conditions.[3]

  • Acylation: The amino group can be acylated using acyl chlorides or anhydrides.[7]

Applications:
  • Pharmaceuticals: It serves as a precursor for the synthesis of compounds with potential antimicrobial and anticancer activities.[1][3] Derivatives have been investigated for their efficacy against Mycobacterium tuberculosis.[3]

  • Materials Science: The pyrazine core is a component in the development of functional materials such as organic light-emitting diodes (OLEDs) and polymers due to its thermal stability and charge transport properties.[3]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis of this compound via esterification.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup and Isolation cluster_purification Purification cluster_end Final Product start1 3-Aminopyrazine-2-carboxylic Acid reaction Esterification (Reflux, 4-8h, 75-80°C) start1->reaction start2 Ethanol start2->reaction start3 Sulfuric Acid (Catalyst) start3->reaction workup1 Cooling and Quenching with Water reaction->workup1 workup2 Neutralization with NaHCO3 workup1->workup2 workup3 Filtration workup2->workup3 purification Washing with Water and Drying workup3->purification end_product This compound purification->end_product

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the development of new pharmaceuticals and materials. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and synthetic methodologies to support researchers in their scientific endeavors.

References

1H NMR spectrum of Ethyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-aminopyrazine-2-carboxylate

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The pyrazine core is a key structural motif in various biologically active molecules.[1] This document outlines the expected spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure with proton assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound presents a distinct set of signals that are characteristic of its molecular structure. The data compiled below represents typical chemical shift values and coupling patterns observed for this compound, primarily in a deuterated chloroform (CDCl₃) solvent.

The proton nuclear magnetic resonance spectrum is characterized by signals from the pyrazine ring protons, the amino group protons, and the ethyl ester protons.[1] The pyrazine protons typically appear as doublets in the aromatic region of the spectrum, generally between δ 7.8 and 8.3 ppm.[1] The protons of the amino group are observed as a broad singlet around 7.4 ppm.[1] The ethyl ester group gives rise to a characteristic quartet and triplet pattern for the methylene and methyl protons, respectively.[1]

Table 1: Summary of Typical ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ) (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
H-5 (Pyrazine)~ 8.13Doublet (d)1H~ 2.4
H-6 (Pyrazine)~ 7.76Doublet (d)1H~ 2.4
-NH₂ (Amino)~ 5.0 - 7.5Broad Singlet (br s)2HN/A
-CH₂- (Ethyl)~ 4.42Quartet (q)2H~ 7.1
-CH₃ (Ethyl)~ 1.42Triplet (t)3H~ 7.1

Note: The chemical shift of the -NH₂ protons can be variable and is dependent on solvent and concentration. In some cases, particularly in CDCl₃, the signal for the amino protons may be broad or difficult to detect.[2]

Experimental Protocol

The following section details a standard methodology for the acquisition of a ¹H NMR spectrum for this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ 0.00 ppm).

2. Instrumentation and Data Acquisition:

  • NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[3]

  • The instrument is tuned and shimmed to ensure homogeneity of the magnetic field.

  • Standard acquisition parameters for a ¹H NMR experiment are used, which may include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

  • The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

3. Data Processing:

  • The resulting spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts (δ) are referenced to the residual solvent peak or the internal standard (TMS). For CDCl₃, the residual peak is at 7.26 ppm; for DMSO-d₆, it is at 2.50 ppm.

  • The signals are integrated to determine the relative number of protons corresponding to each resonance.

  • The splitting patterns and coupling constants (J) are analyzed to deduce the connectivity of the protons in the molecule.

Molecular Structure and Proton Assignments

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the assignment of the different proton environments, which correspond to the data presented in Table 1.

Caption: Molecular structure of this compound with proton assignments.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of Ethyl 3-aminopyrazine-2-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for spectral acquisition, and illustrates the relationships between molecular structure and IR absorption bands.

Molecular Structure and Infrared Spectroscopy

This compound (C₇H₉N₃O₂) is an aromatic heterocyclic compound featuring a pyrazine ring substituted with an amino group and an ethyl ester functionality.[1] Infrared spectroscopy is a powerful analytical technique for confirming the molecular structure of this compound by identifying the vibrational modes of its functional groups. The IR spectrum displays characteristic absorption bands corresponding to the stretching and bending vibrations of the N-H (amino group), C=O (ester carbonyl), C-H (aliphatic and aromatic), and C-N and C-O bonds, as well as vibrations of the pyrazine ring system.

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is characterized by several key absorption bands that confirm its structural features. The primary amino group typically shows symmetric and antisymmetric stretching vibrations in the 3400-3500 cm⁻¹ region.[1] The carbonyl (C=O) stretching vibration of the ester group is observed at a lower wavenumber than typical aliphatic esters, around 1680-1690 cm⁻¹, due to conjugation with the aromatic pyrazine ring.[1] The fingerprint region of the spectrum contains complex absorptions from the pyrazine ring vibrations.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3400-3500Medium-StrongN-HAsymmetric & Symmetric Stretch
~3193MediumAromatic C-HStretch
~3068MediumAromatic C-HStretch
2850-3000MediumAliphatic C-HStretch (CH₃, CH₂)
1680-1690StrongC=O (Ester)Stretch
~1608MediumN-HScissoring (Bending)
1585-1600MediumC=C & C=NRing Stretch
1400-1500MediumC=C & C=NRing Stretch
~1313MediumAromatic C-HIn-plane Bend
1000-1300StrongC-O (Ester)Stretch
~897StrongAromatic C-HOut-of-plane Bend

Note: The wavenumbers are approximate and can vary based on the sampling method and physical state of the sample. The data for C-H and N-H bending, and some ring vibrations are inferred from studies on mthis compound.

Experimental Protocols for IR Spectral Acquisition

The acquisition of a high-quality IR spectrum of solid samples like this compound can be achieved using several standard techniques. The two most common methods are Attenuated Total Reflectance (ATR)-FTIR and the KBr pellet transmission method.

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a versatile and rapid method for obtaining IR spectra of solid powders with minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have completed their initialization and self-check routines.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free laboratory wipe. Allow the solvent to fully evaporate.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the crystal itself.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the ATR's pressure clamp to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: After acquisition, the spectrum can be processed as needed (e.g., baseline correction, smoothing).

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface as described in step 2.

Protocol for KBr Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample in a matrix of potassium bromide (KBr) and pressing it into a thin, transparent pellet.

Methodology:

  • Material Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any adsorbed water, which has strong IR absorption bands.

    • Store the dried KBr in a desiccator until use.

  • Sample Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a very fine powder.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Pressing:

    • Place the KBr-sample mixture into a pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. Using a vacuum die can help in removing trapped air and moisture, resulting in a clearer pellet.

  • Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum.

  • Data Processing: Process the spectrum as required.

Visualization of Structure-Spectra Correlations

The following diagrams illustrate the logical relationship between the functional groups in this compound and their characteristic IR absorption regions, as well as a typical experimental workflow for IR analysis.

Figure 1. Correlation of Functional Groups with IR Absorption Regions A This compound B N-H (Amino Group) A->B C C=O (Ester) A->C D Aromatic C-H & Ring A->D E Aliphatic C-H (Ethyl) A->E F 3400-3500 cm⁻¹ (N-H Stretch) B->F absorbs at G 1680-1690 cm⁻¹ (C=O Stretch) C->G absorbs at H ~3100 cm⁻¹ (C-H Stretch) 1400-1600 cm⁻¹ (Ring Stretch) D->H absorbs at I 2850-3000 cm⁻¹ (C-H Stretch) E->I absorbs at

Caption: Correlation of functional groups with IR absorption regions.

Figure 2. Experimental Workflow for ATR-FTIR Analysis A Start: Solid Sample B Clean ATR Crystal A->B C Collect Background Spectrum B->C D Apply Sample to Crystal C->D E Apply Pressure D->E F Collect Sample Spectrum E->F G Process Data (e.g., Baseline Correction) F->G H Final Spectrum G->H

Caption: Experimental workflow for ATR-FTIR analysis.

References

The Biological Activity of Ethyl 3-Aminopyrazine-2-carboxylate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Ethyl 3-aminopyrazine-2-carboxylate, a key intermediate, serves as a versatile building block for the synthesis of a diverse array of derivatives exhibiting significant antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity: Targeting Mycobacteria

Derivatives of this compound have demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The primary mechanism of action for many of these compounds is believed to be the inhibition of essential biosynthetic pathways in the bacterium, such as mycolic acid synthesis.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various N-substituted 3-aminopyrazine-2-carboxamide derivatives has been evaluated, with Minimum Inhibitory Concentration (MIC) values determined against different mycobacterial strains.

Compound IDDerivative StructureTarget OrganismMIC (µg/mL)Reference
1 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv12.5[1]
2 (E)-3-amino-N'-(4-chlorobenzylidene)-6-chloropyrazine-2-carbohydrazideMycobacterium tuberculosis H37Ra3.13
3 (E)-3-amino-N'-(4-nitrobenzylidene)-6-chloropyrazine-2-carbohydrazideMycobacterium tuberculosis H37Ra3.13
4 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamideMycobacterium smegmatis31.25[1]
5 3-amino-N-hexylpyrazine-2-carboxamideMycobacterium tuberculosis H37Rv>100
6 3-amino-N-octylpyrazine-2-carboxamideMycobacterium tuberculosis H37Rv50
7 4'-bromo-3-(benzamido)pyrazine-2-carboxamideMycobacterium tuberculosis H37Ra1.95[2]
8 4'-chloro-3-(benzamido)pyrazine-2-carboxamideMycobacterium tuberculosis H37Ra1.95[2]
9 4'-fluoro-3-(benzamido)pyrazine-2-carboxamideMycobacterium tuberculosis H37Ra3.91[2]
10 4'-methyl-3-(benzamido)pyrazine-2-carboxamideMycobacterium tuberculosis H37Ra1.95[2]
11 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv6 µM[3][4]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MIC values against Mycobacterium tuberculosis are commonly determined using the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a rapid and sensitive measure of cell viability.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • 96-well microplates

  • Test compounds (derivatives of this compound)

  • Mycobacterium tuberculosis H37Rv culture

  • Alamar Blue reagent

  • Tween 80 (10%)

Procedure:

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in supplemented Middlebrook 7H9 broth to a final turbidity equivalent to a 0.5 McFarland standard. This is then further diluted 1:20.

  • Plate Setup: 100 µL of sterile deionized water is added to the outer wells of the 96-well plate to prevent evaporation. The test compounds are serially diluted in the supplemented broth directly in the plate.

  • Inoculation: 100 µL of the prepared mycobacterial inoculum is added to each well containing the test compound, resulting in a final volume of 200 µL. Control wells containing only broth and inoculum (no drug) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 are added to each well. The plates are then re-incubated for 24 hours.

  • Reading Results: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mycolic Acid Biosynthesis Pathway and Inhibition

Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a barrier against hydrophilic drugs and environmental stresses.[5][6] The biosynthesis of mycolic acids is a complex process involving two main fatty acid synthase systems, FAS-I and FAS-II.[6] Several antitubercular drugs target this pathway, and it is a probable target for aminopyrazine derivatives.

Mycolic_Acid_Biosynthesis cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA C16-C18 Acyl-CoA C16-C18 Acyl-CoA Malonyl-CoA->C16-C18 Acyl-CoA Elongation C24-C26 Acyl-CoA C24-C26 Acyl-CoA C16-C18 Acyl-CoA->C24-C26 Acyl-CoA Further Elongation Mero-mycolic Acid Precursor Mero-mycolic Acid Precursor C24-C26 Acyl-CoA->Mero-mycolic Acid Precursor Elongation Mycolic Acids Mycolic Acids C24-C26 Acyl-CoA->Mycolic Acids Mature Mero-mycolic Acid Mature Mero-mycolic Acid Mero-mycolic Acid Precursor->Mature Mero-mycolic Acid Modification Mature Mero-mycolic Acid->Mycolic Acids Pks13 Inhibition Inhibition Inhibition->Mero-mycolic Acid Precursor Potential target for Aminopyrazine Derivatives

Caption: Overview of the Mycolic Acid Biosynthesis Pathway in Mycobacteria.

Anticancer Activity: FGFR Inhibition

A growing body of evidence suggests that derivatives of this compound can act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is implicated in the development and progression of various cancers, making it an attractive therapeutic target.

Quantitative Anticancer Data

The anticancer activity of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives has been assessed through their ability to inhibit FGFR kinases.

Compound IDDerivative StructureTargetIC50 (nM)Reference
12 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-(morpholinomethyl)phenyl)pyrazine-2-carboxamideFGFR2380[7]
13 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-((4-methylpiperazin-1-yl)methyl)phenyl)pyrazine-2-carboxamideFGFR2150[7]
14 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)pyrazine-2-carboxamideFGFR2>1000
15 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-(pyrrolidin-1-ylmethyl)phenyl)pyrazine-2-carboxamideFGFR2450
16 3-amino-N-(3,5-dihydroxyphenyl)-6-(4-((4-thiomorpholino-1,1-dioxidomethyl)phenyl)pyrazine-2-carboxamideFGFR2150[7]
Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of the compounds against FGFR kinases is typically determined using an in vitro kinase assay.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • 96-well plates

  • Kinase buffer

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Compound Preparation: The test compounds are serially diluted in DMSO and then further diluted in kinase buffer.

  • Reaction Setup: The kinase reaction is initiated by adding the FGFR enzyme, the substrate, and the test compound to the wells of a 96-well plate.

  • ATP Addition: The reaction is started by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

FGFR Signaling Pathway and Inhibition

FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways.[8][9] These pathways regulate cell proliferation, survival, and migration. Inhibitors based on the this compound scaffold can block this signaling by competing with ATP for the kinase domain of the receptor.

FGFR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization P P FGFR->P Autophosphorylation RAS RAS P->RAS Activation PI3K PI3K P->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Aminopyrazine Derivative Inhibitor->FGFR Blocks ATP Binding Site

Caption: The FGFR Signaling Pathway and its Inhibition.

Synthesis of 3-Amino-N-substituted Pyrazine-2-carboxamides

The synthesis of the biologically active N-substituted 3-aminopyrazine-2-carboxamides typically starts from this compound or its corresponding carboxylic acid.

General Synthetic Workflow

Synthesis_Workflow Start Start Ethyl_3_aminopyrazine_2_carboxylate Ethyl_3_aminopyrazine_2_carboxylate Start->Ethyl_3_aminopyrazine_2_carboxylate Starting Material End End Hydrolysis Hydrolysis Ethyl_3_aminopyrazine_2_carboxylate->Hydrolysis NaOH / H2O 3_Aminopyrazine_2_carboxylic_acid 3_Aminopyrazine_2_carboxylic_acid Hydrolysis->3_Aminopyrazine_2_carboxylic_acid Amide_Coupling Amide_Coupling 3_Aminopyrazine_2_carboxylic_acid->Amide_Coupling Coupling Agent (e.g., HATU, HOBt) Amine (R-NH2) Purification Purification Amide_Coupling->Purification Characterization Characterization Purification->Characterization e.g., Chromatography Biological_Screening Biological_Screening Characterization->Biological_Screening NMR, MS Biological_Screening->End

Caption: General workflow for the synthesis and screening of 3-amino-N-substituted pyrazine-2-carboxamides.

Experimental Protocol: Amide Coupling

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Desired amine (e.g., 3,5-dimethoxyaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide)

Procedure:

  • To a solution of 3-aminopyrazine-2-carboxylic acid in DMF, HATU and DIPEA are added.

  • The mixture is stirred at room temperature for 10 minutes.

  • The desired amine is then added, and the reaction mixture is stirred at room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted 3-aminopyrazine-2-carboxamide.[7]

Conclusion

This compound is a valuable scaffold in the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both antimicrobial and anticancer agents. The data and protocols presented in this guide offer a foundation for researchers to further explore the structure-activity relationships of this promising class of compounds and to design new derivatives with improved efficacy and selectivity. Further investigation into the precise molecular targets and mechanisms of action will be crucial for the clinical translation of these findings.

References

The Dawn of a Peculiar Antitubercular Agent: A Technical History of Pyrazine Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of pyrazine carboxylate derivatives, a class of compounds that has played a pivotal role in the fight against tuberculosis. The journey of these molecules, from their initial synthesis to their establishment as cornerstone antitubercular agents, is a testament to serendipity, meticulous scientific investigation, and a paradigm shift in understanding drug action. This document provides a detailed account of the key milestones, experimental methodologies, and the unique mechanism of action that defines this important class of therapeutic agents.

The Serendipitous Discovery and Early Synthesis

The story of pyrazine carboxylate derivatives in medicine begins with the synthesis of its most famous member, pyrazinamide.

Initial Synthesis of Pyrazinamide

Pyrazinamide was first synthesized in 1936 by Dalmer and Walter, but its remarkable antitubercular properties remained undiscovered for over a decade.[1][2] The initial synthesis was achieved through the ammonolysis of methyl pyrazinoate.[2]

Experimental Protocol: Synthesis of Pyrazinamide (Dalmer and Walter, 1936)

Step 1: Esterification of Pyrazinoic Acid

Pyrazinoic acid is converted to its methyl ester, methyl pyrazinoate. This was a common strategy to activate the carboxylic acid for subsequent amidation.

  • Reaction: Pyrazinoic acid + Methanol (in the presence of an acid catalyst) → Methyl pyrazinoate + Water

Step 2: Ammonolysis of Methyl Pyrazinoate

The methyl pyrazinoate is then treated with ammonia to form the amide, pyrazinamide.

  • Reaction: Methyl pyrazinoate + Ammonia → Pyrazinamide + Methanol

Rediscovery as an Antitubercular Agent

The antitubercular potential of pyrazinamide was realized in 1952 by Kushner and colleagues at Lederle Laboratories.[3] This discovery was spurred by the earlier observation that nicotinamide, a structural analog, possessed weak activity against Mycobacterium tuberculosis.[3] This led to the systematic investigation of related heterocyclic amides, culminating in the identification of pyrazinamide as a potent antitubercular agent in a murine model of tuberculosis.[3][4]

Experimental Protocol: Synthesis of Pyrazinamide and Analogs (Kushner et al., 1952)

The 1952 publication in the Journal of the American Chemical Society detailed the synthesis of pyrazinamide and a series of related compounds. The general procedure involved the conversion of the corresponding carboxylic acid to the acid chloride, followed by reaction with ammonia or an appropriate amine.

General Procedure for the Synthesis of Pyrazinecarboxamides

  • Acid Chloride Formation: The substituted pyrazine-2-carboxylic acid is refluxed with an excess of thionyl chloride to form the corresponding pyrazine-2-carbonyl chloride.

  • Amidation: The resulting acid chloride, often used without further purification, is then reacted with ammonia (or a primary/secondary amine) to yield the desired pyrazine-2-carboxamide. The reaction is typically carried out in an inert solvent.

The Enigma of In Vitro Inactivity and the pH-Dependent Breakthrough

A perplexing observation that initially hindered the development of pyrazinamide was its lack of significant activity against M. tuberculosis in standard, neutral pH culture media.[1] This stood in stark contrast to its potent efficacy in animal models.

The Pivotal Discovery of pH-Dependent Activity

The mystery was unraveled in 1954 by McDermott and Tompsett, who demonstrated that pyrazinamide is highly active in an acidic environment (pH ~5.5).[3][5][6][7] This finding was a critical breakthrough, suggesting that the in vivo efficacy of the drug was due to the acidic microenvironments present at the sites of tuberculous inflammation.[4]

Experimental Protocol: In Vitro Antitubercular Susceptibility Testing at Acidic pH (McDermott and Tompsett, 1954)

The methodology involved modifying the standard culture medium to achieve an acidic pH and then determining the minimum inhibitory concentration (MIC) of pyrazinamide.

  • Medium Preparation: A standard liquid or solid culture medium for M. tuberculosis (e.g., a modified Löwenstein-Jensen or a broth-based medium) is prepared.

  • pH Adjustment: The pH of the medium is carefully adjusted to approximately 5.5 using a suitable sterile acid (e.g., hydrochloric acid).

  • Drug Dilution Series: A serial dilution of pyrazinamide is prepared in the acidic medium.

  • Inoculation: The medium containing the drug dilutions is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The cultures are incubated under standard conditions (e.g., 37°C) for a defined period.

  • MIC Determination: The MIC is determined as the lowest concentration of pyrazinamide that completely inhibits the visible growth of the mycobacteria.

Table 1: Early In Vitro Activity of Pyrazinamide against M. tuberculosis

CompoundpH of MediumApproximate MIC (µg/mL)Reference
Pyrazinamide7.0>100McDermott and Tompsett, 1954
Pyrazinamide5.512.5 - 50McDermott and Tompsett, 1954

Unraveling the Mechanism of Action: A Prodrug Revealed

The discovery of the pH-dependent activity of pyrazinamide set the stage for understanding its unique mechanism of action.

The Role of Pyrazinamidase

In 1967, Konno and colleagues made another seminal discovery: the enzyme pyrazinamidase (PZase), present in susceptible strains of M. tuberculosis, is responsible for converting pyrazinamide into its active form, pyrazinoic acid (POA).[8] Strains resistant to pyrazinamide were found to lack this enzyme. This established pyrazinamide as a prodrug.

Experimental Protocol: Pyrazinamidase Assay (Based on the principle of Konno et al., 1967)

This assay is based on the detection of pyrazinoic acid produced by the enzymatic hydrolysis of pyrazinamide. A common adaptation is the Wayne method, which detects the resulting pyrazinoic acid through a colorimetric reaction with ferrous ammonium sulfate.

  • Medium Preparation: A solid agar medium (e.g., 7H10 agar) containing pyrazinamide is prepared.

  • Inoculation: A heavy inoculum of the M. tuberculosis isolate to be tested is streaked onto the surface of the agar.

  • Incubation: The culture is incubated at 37°C for 4 to 7 days.

  • Reagent Addition: After incubation, a freshly prepared solution of 1% ferrous ammonium sulfate is added to the surface of the culture.

  • Observation: The development of a pink to red color in the agar indicates the presence of pyrazinoic acid, signifying a positive pyrazinamidase test (and thus, susceptibility to pyrazinamide). The absence of a color change indicates a negative result.

The Current Understanding of Pyrazinamide's Action

The current model for the mechanism of action of pyrazinamide is a multi-step process that exploits the acidic environment of the tuberculous granuloma.

Diagram 1: Mechanism of Action of Pyrazinamide

PZA_Mechanism PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PZase Pyrazinamidase (PncA) PZA_int->PZase POA_int Pyrazinoic Acid (POA) PZase->POA_int Hydrolysis Efflux Efflux Pump POA_int->Efflux POA_ext POA Efflux->POA_ext Efflux HPOA Protonated POA (HPOA) POA_ext->HPOA Protonation (in acidic pH) HPOA->PZA_int Re-entry & Accumulation

Caption: The mechanism of action of pyrazinamide.

The Drug Discovery and Development Workflow

The historical journey of pyrazinamide provides a compelling case study in early drug discovery, which was often less target-driven and more reliant on phenotypic screening and serendipitous observations.

Diagram 2: Historical Drug Discovery Workflow for Pyrazinamide

DrugDiscoveryWorkflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_mechanistic Mechanistic Understanding cluster_clinical Clinical Development observation Observation of Nicotinamide's weak anti-TB activity hypothesis Hypothesis: Related heterocyclic amides may be more potent observation->hypothesis synthesis Synthesis of Pyrazinamide and other analogs hypothesis->synthesis in_vivo_screening In Vivo Screening (Murine Tuberculosis Model) synthesis->in_vivo_screening in_vitro_puzzle In Vitro Inactivity (Neutral pH) in_vivo_screening->in_vitro_puzzle Contradictory Results clinical_trials Clinical Trials in_vivo_screening->clinical_trials ph_discovery Discovery of pH-dependent In Vitro Activity in_vitro_puzzle->ph_discovery Investigation prodrug_hypothesis Prodrug Hypothesis ph_discovery->prodrug_hypothesis ph_discovery->clinical_trials pzase_discovery Discovery of Pyrazinamidase (PZase) prodrug_hypothesis->pzase_discovery mechanism_elucidation Elucidation of the Mechanism of Action pzase_discovery->mechanism_elucidation approval Regulatory Approval and Clinical Use clinical_trials->approval

Caption: The historical workflow of pyrazinamide's discovery and development.

Quantitative Data from Early and Subsequent Studies

The following table summarizes key quantitative data related to the activity of pyrazinamide and its derivatives. It is important to note that early assays were not as standardized as modern methods, and direct comparisons should be made with caution.

Table 2: Antimycobacterial Activity of Pyrazinamide and Derivatives

CompoundOrganismAssay ConditionMIC (µg/mL)Reference
PyrazinamideM. tuberculosisNeutral pH>100McDermott and Tompsett, 1954
PyrazinamideM. tuberculosisAcidic pH (5.5)12.5 - 50McDermott and Tompsett, 1954
PyrazinamideM. tuberculosis H37RvAcidic pH (5.6)1.56 - 12.5Modern Studies
N-(2-morpholinoethyl)pyrazine-2-carboxamideM. tuberculosis H37RvNot Specified8.0Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis, 2017
N-(3-thiomorpholinopropyl)pyrazine-2-carboxamideM. tuberculosis H37RvNot Specified>25Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis, 2017

Conclusion

The history of pyrazine carboxylate derivatives, and particularly pyrazinamide, is a fascinating journey from a chemical curiosity to an indispensable weapon against tuberculosis. The elucidation of its unique pH-dependent activity and its function as a prodrug were pivotal moments that not only saved the compound from obscurity but also enriched our understanding of antimicrobial chemotherapy. The ongoing research into new derivatives continues to build upon this historical foundation, aiming to develop even more effective and safer treatments for this persistent global health threat. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a deep dive into the origins and scientific underpinnings of this important class of therapeutic agents.

References

An In-depth Technical Guide on the Theoretical Properties of Ethyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides a comprehensive technical overview of the theoretical and physicochemical properties of Ethyl 3-aminopyrazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details its electronic structure, spectroscopic characteristics, and computational properties derived from Density Functional Theory (DFT) calculations. Furthermore, it outlines established experimental protocols for its synthesis and discusses its potential applications as a versatile chemical precursor. All quantitative data are systematically presented in tabular format, and key processes are visualized through logical diagrams to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is an organic compound featuring a pyrazine ring, a bicyclic aromatic system with two nitrogen atoms at the 1,4-positions.[1] Its molecular structure, which includes an amino group at the 3-position and an ethyl ester group at the 2-position, makes it a valuable building block for synthesizing more complex functionalized pyrazines.[1] The interplay between the electron-donating amino group and the electron-withdrawing ester group contributes to its unique reactivity and potential biological activities.[1] This compound and its derivatives have been investigated for various applications, including antimicrobial and anticancer research, and as precursors for novel pharmaceutical agents and functional materials.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₇H₉N₃O₂[1][3][4]
Molecular Weight 167.17 g/mol [1][3][4]
CAS Number 36526-32-6[3][4]
IUPAC Name This compound[1]
Melting Point 170 °C (sublimes)[4]
Boiling Point 310.6 ± 37.0 °C at 760 mmHg[1][4]
Density 1.3 ± 0.1 g/cm³[1][4]
Flash Point 141.6 ± 26.5 °C[1][4]
Topological Polar Surface Area (TPSA) 78.1 Ų[3]
LogP 0.2355[3]

Theoretical and Computational Properties

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecular structure and electronic properties of this compound.[1]

Molecular Geometry and Electronic Structure

Geometry optimization calculations using methods like B3LYP with a 6-311++G(d,p) basis set indicate that the pyrazine ring of the compound adopts a planar configuration.[1] The electronic structure is defined by the interaction between the electron-donating amino group and the electron-withdrawing ester functionality.[1] Natural Bond Orbital (NBO) analysis confirms the aromatic character of the pyrazine ring with delocalized pi-electron density.[1] The amino group participates in resonance with the ring, while the ester group acts as an electron-withdrawing moiety, leading to charge separation within the molecule.[1]

Quantum Chemical Parameters

DFT calculations have been used to determine various quantum chemical properties that describe the molecule's stability and reactivity.

Computational PropertyValueMethodReference
Total Energy -456.789 HartreesB3LYP/6-311++G(d,p)[1]
Zero-Point Energy 0.156 HartreesB3LYP/6-311++G(d,p)[1]
Standard Enthalpy -456.633 HartreesB3LYP/6-311++G(d,p)[1]
Standard Entropy 89.2 cal/mol·KB3LYP/6-311++G(d,p)[1]
Rotational Constants A=0.523, B=0.089, C=0.078 GHzB3LYP/6-311++G(d,p)[1]
Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity of a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) is primarily localized on the pyrazine ring system, with a significant contribution from the amino group.[1] The Lowest Unoccupied Molecular Orbital (LUMO) is characteristic of pyrazine derivatives, featuring a vacant pi-molecular orbital that provides sites for electrophilic attack.[1] The calculated HOMO-LUMO energy gap helps in determining the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties

The molecular structure of this compound has been confirmed through various spectroscopic techniques. The key findings are summarized below.

Spectroscopic TechniqueCharacteristic Features
Infrared (IR) Spectroscopy - Amino (N-H) stretching: Symmetric and antisymmetric vibrations in the 3400-3500 cm⁻¹ region.[1]- Carbonyl (C=O) stretching: Absorption at approximately 1680-1690 cm⁻¹, lowered due to conjugation with the aromatic system.[1]- Pyrazine ring vibrations: Characteristic absorptions in the fingerprint region.[1]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy - Pyrazine ring protons: Doublets in the aromatic region, typically around δ 7.8-8.3 ppm.[1]- Amino group protons: A broad singlet around δ 7.4 ppm.[1]- Ethyl ester protons: A quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group.[1]
Mass Spectrometry (MS) - Molecular ion peak (M⁺): Observed at m/z 167, corresponding to the molecular weight.[1]- Major Fragmentation: Loss of the ethoxy group (m/z 45) to give a base peak at m/z 122.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy - Electronic Transitions: Time-dependent DFT calculations predict π to π* transitions in the UV region around 280-320 nm.[1]

Synthesis and Reactivity

This compound can be synthesized through several established routes, most commonly via the esterification of its corresponding carboxylic acid.

Common Synthesis Route: Fischer Esterification

The most direct method is the Fischer esterification of 3-aminopyrazine-2-carboxylic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.[1] The reaction involves the protonation of the carbonyl oxygen, followed by nucleophilic attack from ethanol and subsequent elimination of water.[1]

G cluster_workflow Synthesis Workflow: Fischer Esterification start Start Materials: 3-Aminopyrazine-2-carboxylic Acid Ethanol (Solvent/Reagent) Sulfuric Acid (Catalyst) step1 Combine reactants and catalyst. Heat mixture to reflux (75-80°C). start->step1 step2 Reaction proceeds for 4-8 hours. step1->step2 step3 Cool the reaction mixture. Pour into water. step2->step3 step4 Neutralize with a base (e.g., NaHCO₃) to precipitate the product. step3->step4 step5 Filter the precipitate. step4->step5 step6 Purify the crude product (e.g., recrystallization). step5->step6 end Final Product: This compound step6->end

Caption: Workflow for Fischer Esterification Synthesis.
Experimental Protocol: Fischer Esterification

Materials:

  • 3-aminopyrazine-2-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazine-2-carboxylic acid in an excess of absolute ethanol.[2]

  • Cool the mixture in an ice bath to 0 °C.[2]

  • Slowly add a catalytic amount of concentrated sulfuric acid to the cooled mixture with continuous stirring.[2]

  • Remove the flask from the ice bath and heat the reaction mixture to reflux (typically 75-80 °C) for 4-8 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • After completion, cool the mixture to room temperature and pour it into cold water.[2]

  • Carefully neutralize the solution with a saturated solution of sodium bicarbonate until the pH reaches 7. The product will precipitate out of the solution.[2]

  • Collect the solid precipitate by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

An alternative two-step method involves converting the carboxylic acid to its acid chloride using thionyl chloride, followed by alcoholysis with ethanol.[1]

Potential Biological Activity and Applications

This compound is a key intermediate in the synthesis of various biologically active compounds and functional materials.

  • Precursor for Pharmaceuticals: The pyrazine core is a structural motif found in several approved drugs. The amino and ester groups on the molecule allow for diverse chemical modifications, making it a potential precursor for novel therapeutic agents targeting enzymes, receptors, or signaling pathways.[1] Derivatives have shown potential as inhibitors of enzymes like Fibroblast Growth Factor Receptors (FGFRs) and prolyl-tRNA synthetase.[5][6][7]

  • Antimicrobial and Anticancer Research: Compounds structurally related to this compound have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis, and for their potential as anticancer agents.[1][2]

  • Materials Science: The rigid and thermally stable pyrazine ring system makes this compound a candidate for developing functional materials. Its derivatives can be incorporated into organic electronics, such as OLEDs and OFETs, or used as building blocks for polymers.[1]

G cluster_applications Role as a Versatile Chemical Building Block center_node This compound node_pharma Pharmaceutical Agents center_node->node_pharma Amidation, Coupling Reactions node_materials Functional Materials center_node->node_materials Polymerization, Functionalization node_antimicrobial Antimicrobial Compounds node_pharma->node_antimicrobial node_anticancer Anticancer Agents node_pharma->node_anticancer node_polymers Polymers node_materials->node_polymers node_electronics Organic Electronics (OLEDs, OFETs) node_materials->node_electronics

Caption: Applications of this compound.

Conclusion

This compound possesses a unique combination of theoretical and physicochemical properties that make it a compound of high interest. Computational analyses have elucidated its planar geometry, electronic structure, and reactivity patterns, which are well-supported by experimental spectroscopic data. Its established synthesis protocols and the versatile reactivity of its functional groups position it as a crucial building block in the development of new pharmaceuticals, particularly in the fields of antimicrobial and anticancer therapy, as well as in the design of novel organic materials. Further theoretical and experimental investigation into its derivatives will likely continue to uncover new applications in science and medicine.

References

Potential Research Areas for Ethyl 3-aminopyrazine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its pyrazine core, substituted with both an amino and an ethyl carboxylate group, offers multiple reaction sites for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of promising research avenues for this compound, focusing on its potential in anticancer, antimicrobial, and antiviral drug discovery. The guide includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways to facilitate further research and development in this area.

Core Synthetic Pathways and Chemical Reactivity

This compound is a valuable starting material for generating diverse chemical entities. The primary routes for its synthesis and subsequent derivatization are outlined below.

Synthesis of this compound

The most common method for the preparation of this compound is through the esterification of 3-aminopyrazine-2-carboxylic acid.

Experimental Protocol: Esterification of 3-aminopyrazine-2-carboxylic acid

  • Reaction Setup: In a round-bottom flask, suspend 3-aminopyrazine-2-carboxylic acid (1 equivalent) in absolute ethanol (10-15 volumes).

  • Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient system.

Key Chemical Transformations

The amino and ester functionalities of this compound allow for a variety of chemical modifications, leading to the synthesis of diverse derivatives.

  • Amide Formation: The ethyl ester can be readily converted to a primary amide or N-substituted amides through aminolysis with ammonia or primary/secondary amines, respectively. This transformation is fundamental to the synthesis of many biologically active pyrazinamide analogs.

  • Acylation of the Amino Group: The 3-amino group can be acylated using various acylating agents (e.g., acyl chlorides, anhydrides) to introduce a wide range of substituents.

  • Suzuki Coupling: The pyrazine ring can be functionalized through cross-coupling reactions, such as the Suzuki coupling, by first introducing a halogen atom onto the ring.

Below is a generalized workflow for the synthesis of 3-aminopyrazine-2-carboxamide derivatives, a common class of compounds derived from this compound.

G cluster_synthesis Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives start This compound aminolysis Aminolysis (Ammonia or Amine) start->aminolysis amide 3-Aminopyrazine-2-carboxamide (Primary or N-substituted) aminolysis->amide acylation Acylation of 3-amino group (Acyl chloride/anhydride) amide->acylation final_product N-Acyl-3-aminopyrazine-2-carboxamide Derivatives acylation->final_product

Caption: General synthetic workflow for 3-aminopyrazine-2-carboxamide derivatives.

Potential Research Area 1: Anticancer Agents

Derivatives of this compound have emerged as promising candidates for the development of novel anticancer therapeutics, particularly as kinase inhibitors.

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have identified 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth, proliferation, and angiogenesis.[1] Inhibition of the FGFR signaling pathway is a validated strategy in cancer therapy.

The FGFR signaling cascade involves multiple downstream pathways, including the MAPK, PI3K-AKT, and PLCγ pathways.[1]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activation PI3K PI3K FGFR->PI3K Activation PLCg PLCγ FGFR->PLCg Activation FGF FGF FGF->FGFR Binding & Dimerization RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription PLCg->Transcription

Caption: Simplified FGFR signaling pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro inhibitory activity of representative 3-amino-pyrazine-2-carboxamide derivatives against FGFR kinases and their antiproliferative effects on cancer cell lines.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)NCI-H520 (Lung Cancer) IC₅₀ (µM)SNU-16 (Gastric Cancer) IC₅₀ (µM)
18i [1]18015022019026.691.88
BGJ398 (Reference) [1]0.91.01.060--

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction buffer containing the purified recombinant FGFR kinase domain and a suitable substrate (e.g., a poly-Glu-Tyr peptide).

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction: In a 96-well plate, mix the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Potential Research Area 2: Antimicrobial Agents

Derivatives of 3-aminopyrazine-2-carboxamide have shown significant promise as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have revealed key structural features that influence the antimycobacterial activity of these compounds. For instance, the nature of the substituent on the carboxamide nitrogen plays a crucial role in determining potency and selectivity.

Quantitative Data: Antimicrobial and Cytotoxic Activity

The following table presents the minimum inhibitory concentrations (MIC) of various N-substituted 3-aminopyrazine-2-carboxamides against Mycobacterium tuberculosis and their cytotoxicity against the HepG2 human liver cancer cell line.

Compound IDR GroupM. tuberculosis H37Rv MIC (µg/mL)[2][3]HepG2 IC₅₀ (µM)[2]
10 n-hexyl>100389
12 n-octyl25-
16 4-methoxyphenyl50>250
17 2,4-dimethoxyphenyl12.5>50
20 4-trifluoromethylphenyl2541.4

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the bacterial suspension to each well containing the test compounds. Include positive (drug-free) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well and incubate for another 24 hours.

  • Reading: Measure the fluorescence or absorbance of each well. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change.

Potential Research Area 3: Antiviral Agents

The pyrazine scaffold is present in several antiviral drugs, and derivatives of this compound represent a promising area for the discovery of new antiviral agents.

Activity Against Influenza and Other Viruses

Some pyrazine derivatives have demonstrated inhibitory activity against a range of viruses, including influenza, measles, and Marburg viruses.[4][5] The mechanism of action for many of these compounds is still under investigation but may involve the inhibition of viral enzymes or interference with viral entry and replication processes.

Quantitative Data: Antiviral Activity

The antiviral activity of pyrazine derivatives is an emerging field of study. The following table provides some of the available data on the in vitro activity of these compounds.

Compound ClassVirusAssayEC₅₀ / IC₅₀Reference
2-oxo-pyrazine-3-carboxamide nucleoside analoguesInfluenza A (H1N1)Cell-based5.63 µM[6]
2-oxo-pyrazine-3-carboxamide nucleoside analoguesInfluenza A (H3N2)Cell-based7.41 µM[6]
2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazineMeasles virusIn vitroActive[5]

Experimental Protocol: General Antiviral Assay (Plaque Reduction Assay)

  • Cell Culture: Seed susceptible host cells (e.g., MDCK for influenza) in 6-well plates and grow to confluency.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a serum-free medium.

  • Viral Infection: Remove the growth medium from the cells and infect with a known titer of the virus for 1 hour at 37°C.

  • Overlay: After infection, remove the virus inoculum and overlay the cells with a mixture of medium, low-melting-point agarose, and the test compound at various concentrations.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.

Future Directions and Conclusion

This compound is a highly valuable scaffold in medicinal chemistry with demonstrated potential for the development of novel anticancer, antimicrobial, and antiviral agents. Future research in this area should focus on:

  • Expansion of Chemical Diversity: Synthesis of larger and more diverse libraries of derivatives to explore a wider chemical space and improve biological activity and selectivity.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action for the most promising compounds to guide further optimization.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models.

  • Exploration of Other Therapeutic Areas: Investigation of the potential of this compound derivatives in other disease areas, such as inflammatory and neurodegenerative disorders.

References

Methodological & Application

Synthesis of Ethyl 3-aminopyrazine-2-carboxylate from 3-aminopyrazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of Ethyl 3-aminopyrazine-2-carboxylate from 3-aminopyrazine-2-carboxylic acid. Two primary methods are presented: a classical Fischer esterification using conventional heating and a rapid, high-yield microwave-assisted synthesis. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, where pyrazine derivatives are crucial intermediates.[1] This document includes comprehensive experimental procedures, safety precautions, and characterization data.

Introduction

This compound is a key building block in the synthesis of a variety of functionalized pyrazines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] The presence of both an amine and an ester functional group allows for diverse subsequent chemical modifications, making it a versatile precursor for the development of novel pharmaceutical agents.[1] The pyrazine core is a structural motif found in several FDA-approved drugs.[1] This application note details reliable and reproducible methods for the preparation of this compound.

Chemical Reaction

Reaction: Fischer Esterification of 3-aminopyrazine-2-carboxylic acid with ethanol in the presence of a sulfuric acid catalyst to yield this compound and water.

Data Presentation

ParameterConventional HeatingMicrowave-Assisted Synthesis
Catalyst Concentrated Sulfuric AcidConcentrated Sulfuric Acid
Solvent EthanolEthanol
Temperature 65-70°C61-62°C
Reaction Time 48 hours2.5 minutes
Power (Microwave) N/A400W
Yield Optimization can improve yields by 8-12%Up to 90%[1]

Experimental Protocols

Method 1: Conventional Heating - Fischer Esterification

This protocol is adapted from the synthesis of the analogous methyl ester.[2]

Materials and Reagents:

  • 3-aminopyrazine-2-carboxylic acid

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 3-aminopyrazine-2-carboxylic acid in anhydrous ethanol. Cool the mixture to 0°C in an ice bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the cooled suspension with continuous stirring.

  • Reflux: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to a gentle reflux at a temperature of 65-70°C.[1] Maintain reflux with stirring for 48 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water.

  • Neutralization: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Method 2: Microwave-Assisted Synthesis

This method offers a significant reduction in reaction time and an increase in yield.[1]

Materials and Reagents:

  • 3-aminopyrazine-2-carboxylic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a microwave reactor vial, add 3-aminopyrazine-2-carboxylic acid and anhydrous ethanol.

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 400W power, maintaining a temperature of 61-62°C for 2.5 minutes.[1]

  • Workup and Purification: Follow the same workup and purification steps (4-10) as described in the conventional heating method.

Characterization Data for this compound

  • Molecular Formula: C₇H₉N₃O₂

  • Molecular Weight: 167.17 g/mol [1]

  • Appearance: Pale brown crystalline solid.

  • Melting Point: 170°C (sublimes) at 12 Torr.[3]

  • Proton NMR (¹H NMR): The spectrum shows characteristic signals for the pyrazine ring protons as doublets around δ 7.8-8.3 ppm. The amino group protons appear as a broad singlet around δ 7.4 ppm. The ethyl ester protons exhibit a quartet for the methylene group and a triplet for the methyl group.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the amino group (N-H stretching) in the region of 3400-3500 cm⁻¹. The carbonyl (C=O) stretch of the ester is observed at approximately 1680-1690 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum shows the molecular ion peak at an m/z of 167.[1] A typical fragmentation pattern includes the loss of the ethoxy group, resulting in a base peak at m/z 122.[1]

Safety and Handling Precautions

  • 3-aminopyrazine-2-carboxylic acid: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Wear protective gloves, eye protection, and work in a well-ventilated area.[4]

  • Concentrated Sulfuric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, and face shield).

  • Ethanol: Flammable liquid and vapor. Keep away from heat, sparks, and open flames.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.[5][6][7][8]

Diagrams

experimental_workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted A1 Mix 3-aminopyrazine-2-carboxylic acid and Ethanol B1 Add H₂SO₄ at 0°C A1->B1 C1 Reflux at 65-70°C for 48h B1->C1 D1 Workup & Purification C1->D1 E1 This compound D1->E1 A2 Mix 3-aminopyrazine-2-carboxylic acid, Ethanol, and H₂SO₄ B2 Irradiate at 400W, 61-62°C for 2.5 min A2->B2 C2 Workup & Purification B2->C2 D2 This compound C2->D2

Caption: Experimental workflows for the synthesis of this compound.

fischer_esterification_pathway start 3-aminopyrazine-2-carboxylic acid reagents + Ethanol + H₂SO₄ (catalyst) start->reagents intermediate Protonated Carbonyl Intermediate reagents->intermediate Protonation product This compound intermediate->product Nucleophilic attack by Ethanol & Dehydration

Caption: Simplified reaction pathway for Fischer Esterification.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient synthesis of Ethyl 3-aminopyrazine-2-carboxylate, a valuable building block in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced energy efficiency.[1][2][3] The protocols outlined below are based on established methodologies for the esterification of 3-aminopyrazine-2-carboxylic acid.

Introduction

This compound is a key intermediate in the synthesis of a variety of functionalized pyrazines, a class of heterocyclic compounds with diverse applications in pharmaceuticals and materials science.[4] The pyrazine core is present in several FDA-approved drugs, highlighting the importance of efficient synthetic routes to its derivatives.[4] Traditional synthesis methods often involve prolonged reaction times and may result in lower yields. Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, leading to rapid and efficient production of target molecules.[1][2][3] This application note details a microwave-assisted protocol for the esterification of 3-aminopyrazine-2-carboxylic acid to afford this compound with high efficiency.

Reaction and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of 3-aminopyrazine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[4] The reaction is significantly accelerated by microwave irradiation.

Reaction Scheme:

3-Aminopyrazine-2-carboxylic acid + Ethanol --(H₂SO₄, Microwave)--> this compound + Water[4]

Experimental Protocols

Materials and Equipment
  • 3-Aminopyrazine-2-carboxylic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Microwave reactor (e.g., CEM Discover)

  • Reaction vials suitable for microwave synthesis

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Purification system (e.g., column chromatography)

General Procedure for Microwave-Assisted Esterification
  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, add 3-aminopyrazine-2-carboxylic acid.

  • Reagent Addition: Add anhydrous ethanol to the vial, followed by the cautious, dropwise addition of concentrated sulfuric acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture under the specified conditions (see Table 1). The temperature of the reaction mixture should be monitored using an internal infrared sensor.[5]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. The mixture can then be poured into water and neutralized with a base (e.g., sodium bicarbonate).

  • Extraction and Purification: The product can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation

The following table summarizes the optimized reaction conditions and yield for the microwave-assisted synthesis of this compound.

ParameterValueReference
Microwave Power400 W[4]
Temperature61-62 °C[4]
Reaction Time2.5 minutes[4]
Yield90%[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification start Start reagents Add Reactants & Catalyst (3-Aminopyrazine-2-carboxylic acid, Ethanol, H₂SO₄) start->reagents seal Seal Microwave Vial reagents->seal microwave Microwave Irradiation (400W, 61-62°C, 2.5 min) seal->microwave cool Cool to RT microwave->cool quench Quench & Neutralize cool->quench extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify end Final Product purify->end

Caption: Workflow for the microwave-assisted synthesis of this compound.

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 3-Aminopyrazine-2-carboxylic acid product1 This compound reactant1->product1 reactant2 Ethanol reactant2->product1 catalyst H₂SO₄ (catalyst) catalyst->product1 microwave Microwave Irradiation microwave->product1 product2 Water

Caption: Fischer esterification of 3-aminopyrazine-2-carboxylic acid.

Conclusion

The microwave-assisted synthesis of this compound provides a rapid, efficient, and high-yielding alternative to conventional synthetic methods. The protocol described herein is straightforward and can be easily adopted in research and development laboratories for the synthesis of this important pharmaceutical intermediate. The significant reduction in reaction time from hours to mere minutes underscores the transformative potential of microwave technology in modern organic synthesis.

References

Application Note: Synthesis of Methyl 3-Aminopyrazine-2-carboxylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-aminopyrazine-2-carboxylate is a pivotal intermediate in the synthesis of a variety of heterocyclic compounds, including pharmaceuticals and other biologically active molecules.[1] Its structure, featuring a pyrazine ring substituted with both an amino group and a methoxycarbonyl group, makes it a versatile building block.[1][2][3] This application note provides a detailed protocol for the synthesis of mthis compound through the Fischer esterification of 3-aminopyrazine-2-carboxylic acid.

The Fischer esterification is a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[4][5][6] In this procedure, 3-aminopyrazine-2-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to yield the corresponding methyl ester.[1][7]

Experimental Protocol

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Carbonate Solution (Na₂CO₃) or Saturated Sodium Bicarbonate Solution (NaHCO₃)[1][7]

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Filtration apparatus (e.g., Büchner funnel)

  • pH paper or pH meter

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazine-2-carboxylic acid (1.0 eq).

  • To this, add methanol (10 mL per 1 g of carboxylic acid).

  • Cool the mixture in an ice-water bath.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid (4.0 eq) to the stirred suspension.[1] Maintain the temperature in the ice-water bath during the addition.

  • Reaction: Remove the flask from the ice-water bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[1] One protocol suggests a reaction time of 48 hours at room temperature.[7]

  • Work-up: a. Upon completion, concentrate the reaction solution under reduced pressure to remove the excess methanol.[1] b. Cool the concentrated residue in an ice-water bath. c. Carefully adjust the pH of the solution to approximately 8 using a saturated sodium carbonate[1] or sodium bicarbonate solution.[7] This will cause the product to precipitate.

  • Isolation: a. Collect the precipitate by filtration.[1][7] b. Wash the solid with cold water.

  • Drying: Dry the collected solid in an oven at 50 °C for 2 hours to afford mthis compound as a brown solid.[1]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis of mthis compound.

ParameterValueReference
Starting Material3-Aminopyrazine-2-carboxylic acid[1]
Reagent 1Methanol[1]
Reagent 2Concentrated Sulfuric Acid[1]
ProductMthis compound[1]
Yield76%[1]
AppearanceBrown solid[1]

Experimental Workflow

Fischer_Esterification_Workflow start Start reagents Combine 3-aminopyrazine-2-carboxylic acid and Methanol start->reagents cooling Cool in Ice-Water Bath reagents->cooling acid Slowly Add Concentrated H₂SO₄ cooling->acid reaction Stir at Room Temperature acid->reaction workup Concentrate and Adjust pH to 8 reaction->workup filtration Filter Precipitate workup->filtration drying Dry Solid at 50 °C filtration->drying product Obtain Mthis compound drying->product

Caption: Workflow for the Fischer Esterification of 3-aminopyrazine-2-carboxylic acid.

References

Application Notes and Protocols: Ethyl 3-aminopyrazine-2-carboxylate as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its pyrazine core, substituted with both an amino and an ethyl carboxylate group, offers multiple reaction sites for chemical modification, making it an ideal precursor for the synthesis of a diverse range of functionalized molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, particularly those with antimycobacterial and kinase inhibitory activities.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₇H₉N₃O₂
Molecular Weight 167.17 g/mol [1][2]
Appearance Pale yellow to yellow solid
Melting Point 85-88 °C
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents

Applications in Pharmaceutical Research

This compound serves as a key starting material for the development of various therapeutic agents. The pyrazine ring is a common scaffold in numerous FDA-approved drugs, and derivatives of this precursor have shown promise in several areas:

  • Antimycobacterial Agents: The amino group can be acylated or condensed with various moieties to produce compounds with potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3][4] These derivatives are being explored as potential inhibitors of novel targets like prolyl-tRNA synthetase.

  • Kinase Inhibitors: The pyrazine scaffold can be elaborated to generate potent inhibitors of protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5][6]

  • Anticancer Agents: Beyond kinase inhibition, derivatives have been investigated for their general anticancer properties.

  • Antimicrobial and Antifungal Agents: N-substituted 3-aminopyrazine-2-carboxamides have demonstrated activity against a range of bacteria and fungi.[7][8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title precursor via Fischer esterification of 3-aminopyrazine-2-carboxylic acid.

Materials:

  • 3-aminopyrazine-2-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-aminopyrazine-2-carboxylic acid (1 equivalent) in absolute ethanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.2 equivalents) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Carefully add the residue to a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

This protocol details the conversion of this compound to N-substituted amides, a common step in the synthesis of biologically active derivatives.[7]

Materials:

  • This compound

  • Substituted amine (e.g., benzylamine, aniline derivatives)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) and stir the mixture at room temperature for 10-15 minutes, or until CO₂ evolution ceases.

  • To the activated acid, add the desired substituted amine (1.5 equivalents).

  • Seal the vial and heat the reaction mixture in a microwave synthesizer at 120 °C for 30 minutes.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 3: Acylation of the 3-Amino Group

This protocol describes the acylation of the amino group, a key step in synthesizing prolyl-tRNA synthetase inhibitors.[3]

Materials:

  • Mthis compound (can be substituted with the ethyl ester)

  • Acyl chloride (e.g., benzoyl chloride derivatives)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Argon or Nitrogen atmosphere

Procedure:

  • Disperse mthis compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add anhydrous pyridine (1.5 equivalents) and stir for 5 minutes.

  • Add the acyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting acylated product by column chromatography.

  • The ester can then be converted to the primary amide by treatment with a solution of ammonia in methanol.

Quantitative Data

Table 1: Synthesis and Characterization of N-Substituted 3-Aminopyrazine-2-carboxamides [7][9]

CompoundR-groupYield (%)M.p. (°C)¹H NMR (δ ppm, DMSO-d₆) of NH
1 Benzyl75121-1239.25
2 4-Fluorobenzyl68135-1379.28
3 4-Chlorobenzyl72158-1609.31
4 4-Methylbenzyl70145-1479.21
5 Phenyl65178-18010.21
6 4-Methoxyphenyl62190-19210.08

Table 2: Antimycobacterial Activity of 3-Acylaminopyrazine-2-carboxamide Derivatives [3][4]

CompoundAcyl GroupMIC (µg/mL) vs. M. tuberculosis H37Rv
7 Benzoyl15.62
8 4-Chlorobenzoyl3.91
9 4-Methylbenzoyl7.81
10 4-Methoxybenzoyl15.62
11 2-Chlorobenzoyl> 62.5
Isoniazid -0.06
Pyrazinamide -25

Visualizations

Signaling Pathways and Experimental Workflows

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plcg PLCγ Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K DAG_IP3 DAG / IP3 PLCg->DAG_IP3 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF -> MEK -> ERK RAS->RAF_MEK_ERK Transcription_Factors1 Transcription Factors (Proliferation, Differentiation) RAF_MEK_ERK->Transcription_Factors1 AKT AKT PI3K->AKT Cell_Survival Cell Survival, Growth AKT->Cell_Survival PKC PKC DAG_IP3->PKC Ca_release Ca²⁺ Release DAG_IP3->Ca_release Cell_Motility Cell Motility PKC->Cell_Motility Inhibitor Pyrazine-based FGFR Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition.

Prolyl_tRNA_Synthetase_Inhibition cluster_reaction Prolyl-tRNA Synthesis ProRS Prolyl-tRNA Synthetase (ProRS) Pro_AMP Prolyl-AMP Intermediate ProRS->Pro_AMP Step 1 Proline Proline Proline->ProRS ATP ATP ATP->ProRS tRNA_Pro tRNA_Pro tRNA_Pro->Pro_AMP Pro_tRNA_Pro Prolyl-tRNA_Pro Pro_AMP->Pro_tRNA_Pro Step 2 Protein_Synthesis Protein Synthesis Pro_tRNA_Pro->Protein_Synthesis Inhibition Inhibition of Protein Synthesis Pro_tRNA_Pro->Inhibition Protein_Synthesis->Inhibition Inhibitor 3-Acylaminopyrazine- 2-carboxamide Derivative Inhibitor->ProRS

Caption: Mechanism of Prolyl-tRNA Synthetase Inhibition.

Experimental_Workflow Start Ethyl 3-aminopyrazine- 2-carboxylate Synthesis Synthesis of Derivatives (Amidation, Acylation, etc.) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, m.p.) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening MIC_Assay Antimicrobial/Antifungal MIC Determination Biological_Screening->MIC_Assay Enzyme_Assay Enzyme Inhibition Assays (e.g., Kinase Assay) Biological_Screening->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assays Biological_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Enzyme_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Drug Discovery Workflow.

References

Application Notes: Synthesis of Bioactive Pyrazine Derivatives from Ethyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a versatile heterocyclic building block crucial for the synthesis of a wide array of substituted pyrazines and fused pyrazine systems. The presence of three reactive sites—the amino group, the ester, and the pyrazine ring itself—allows for diverse chemical transformations, leading to compounds with significant therapeutic potential. Pyrazine derivatives are integral to numerous FDA-approved drugs and are actively investigated for their antimicrobial, anticancer, and anti-inflammatory properties.[1] This document provides detailed protocols for the synthesis of N-substituted carboxamides, 3-acylamino derivatives, and fused heterocyclic systems like pteridines and triazolopyrazines, starting from this compound.

I. Synthesis of N-Substituted 3-Aminopyrazine-2-carboxamides

The direct conversion of the ethyl ester to an amide (aminolysis) is a fundamental transformation for creating libraries of bioactive compounds. These derivatives have shown potential as antimicrobial agents and inhibitors of key cellular targets like Fibroblast Growth Factor Receptor (FGFR).[2][3]

Experimental Protocol: Microwave-Assisted Aminolysis

This protocol is adapted from the aminolysis of the corresponding methyl ester and is suitable for generating a diverse range of N-substituted amides.[4]

  • To a microwave reaction tube, add:

    • This compound (1.0 eq, e.g., 167 mg, 1.0 mmol)

    • Methanol (3 mL)

    • The desired primary or secondary amine (e.g., benzylamine, 3.0 eq, 321 mg, 3.0 mmol)

    • Ammonium chloride (NH₄Cl) (0.1 eq, 5.3 mg, 0.1 mmol)

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture with the following settings:

    • Temperature: 130 °C

    • Power: 90 W

    • Time: 40 minutes

  • After cooling, monitor the reaction completion using Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 2:1).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to yield the pure N-substituted 3-aminopyrazine-2-carboxamide.

Data Presentation
DerivativeAmine UsedYield (%)Method Reference
3-Amino-N-benzylpyrazine-2-carboxamideBenzylamine91%Adapted from[4]
3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide2-Methylbenzylamine91%Adapted from[4]
3-Amino-N-phenylpyrazine-2-carboxamideAniline~53%Adapted from[4]
3-Amino-N-(n-butyl)pyrazine-2-carboxamiden-ButylamineNot reported[4]

Yields are based on a similar procedure starting from the corresponding carboxylic acid or methyl ester and may vary.

II. Synthesis of Fused Pyrazine Heterocycles

The ortho-disposed amino and ester groups of the starting material are ideal for cyclocondensation reactions to form fused bicyclic and polycyclic systems, which are common scaffolds in medicinal chemistry.

A. Synthesis of 3-Aminopyrazine-2-carbohydrazide: A Key Intermediate

The conversion of the ethyl ester to a hydrazide provides a nucleophilic intermediate essential for synthesizing fused triazoles and other heterocycles.[1][5]

Experimental Protocol: Hydrazinolysis of Ethyl Ester
  • In a round-bottom flask, combine:

    • This compound (1.0 eq, e.g., 5.0 g, 29.9 mmol)

    • Ethanol (100 mL)

  • Add hydrazine hydrate (2.0 eq, 3.0 g, 59.8 mmol) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature.

  • The product, 3-aminopyrazine-2-carbohydrazide, will precipitate from the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazide.

B. Synthesis of[1][5][6]triazolo[4,3-a]pyrazin-8-amine

This protocol describes the cyclization of the hydrazide intermediate into a fused 1,2,4-triazole ring system, a scaffold found in various bioactive molecules.[5][6]

Experimental Protocol: Cyclization with Formic Acid
  • To a round-bottom flask, add:

    • 3-Aminopyrazine-2-carbohydrazide (1.0 eq, e.g., 1.53 g, 10 mmol)

    • Formic acid (excess, e.g., 20 mL)

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction to room temperature and pour it carefully into a beaker of ice water.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • The resulting precipitate is the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure[1][5][7]triazolo[4,3-a]pyrazin-8-amine.

C. Synthesis of 2,4-Diaminopteridin-7(8H)-one

Pteridines are a class of fused pyrimido-pyrazine heterocycles with profound biological importance (e.g., folic acid). This reaction involves the condensation of the aminopyrazine with guanidine.[8]

Experimental Protocol: Cyclocondensation with Guanidine
  • Prepare a solution of sodium ethoxide: Dissolve sodium metal (1.1 eq, 253 mg, 11 mmol) in absolute ethanol (30 mL) in a dry, three-necked flask under an inert atmosphere (N₂ or Ar).

  • To the sodium ethoxide solution, add:

    • Guanidine hydrochloride (1.1 eq, 1.05 g, 11 mmol)

    • Stir for 20 minutes at room temperature to form free guanidine.

  • Add this compound (1.0 eq, 1.67 g, 10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Cool the reaction to room temperature. A precipitate should form.

  • Acidify the mixture to pH ~6-7 with glacial acetic acid.

  • Collect the solid product by vacuum filtration, wash with ethanol and diethyl ether, and dry to yield 2,4-Diaminopteridin-7(8H)-one.

Data Presentation: Fused Heterocycles
ProductIntermediate/ReagentTypical Yield (%)Method
3-Aminopyrazine-2-carbohydrazideHydrazine Hydrate>85%Hydrazinolysis
[1][5][7]triazolo[4,3-a]pyrazin-8-amineFormic AcidNot reportedCyclization
2,4-Diaminopteridin-7(8H)-oneGuanidineModerate-GoodCyclocondensation

Visualized Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

G Start This compound Amine R-NH2 (Microwave) Start->Amine Hydrazine Hydrazine Hydrate (Reflux) Start->Hydrazine Guanidine Guanidine (NaOEt, Reflux) Start->Guanidine Amide N-Substituted 3-Aminopyrazine-2-carboxamide Amine->Amide Hydrazide 3-Aminopyrazine-2-carbohydrazide Hydrazine->Hydrazide FormicAcid Formic Acid (Reflux) Hydrazide->FormicAcid Triazole [1,2,4]triazolo[4,3-a]pyrazin-8-amine FormicAcid->Triazole Pteridine 2,4-Diaminopteridin-7(8H)-one Guanidine->Pteridine G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates PI3K PI3K FGFR->PI3K Activates RAS RAS FGFR->RAS Activates Inhibitor Pyrazine Derivative (e.g., 18i) Inhibitor->FGFR Inhibits Proliferation Cell Proliferation, Survival, Motility PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols: Ethyl 3-aminopyrazine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the field of medicinal chemistry.[1] Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a common scaffold found in numerous biologically active molecules and approved drugs.[1][2] The presence of amino and ethyl carboxylate functional groups at adjacent positions on the pyrazine ring allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries targeting a wide range of therapeutic areas.[1] Derivatives of this compound have shown significant potential as antimicrobial agents, particularly against Mycobacterium tuberculosis, and as inhibitors of protein kinases, which are critical targets in oncology.[3]

This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of kinase inhibitors and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of its derivatives are also presented to aid researchers in their drug discovery efforts.

Synthetic Applications

This compound is a valuable precursor for the synthesis of a variety of functionalized pyrazine derivatives. The amino group can be readily acylated or can participate in condensation reactions, while the ester can be hydrolyzed, aminated, or reduced. These transformations enable the generation of diverse molecular architectures with tailored biological activities.

A common synthetic strategy involves the acylation of the amino group of methyl or this compound with various acyl chlorides, followed by aminolysis of the ester to generate a library of 3-acylaminopyrazine-2-carboxamides. This approach has been successfully employed to develop potent antimycobacterial agents.

Therapeutic Applications

Antimicrobial Activity

Derivatives of this compound have demonstrated significant antimicrobial properties, especially against Mycobacterium tuberculosis, the causative agent of tuberculosis. The structural similarity of these compounds to pyrazinamide, a first-line antitubercular drug, has driven research in this area.

Quantitative Data: Antimycobacterial Activity

CompoundSubstituent (R)Target OrganismMIC (µg/mL)Cytotoxicity IC50 (µM) in HepG2 cells
1 4-ChlorobenzoylM. tuberculosis H37Rv1.95-3.9> 100
2 4-BromobenzoylM. tuberculosis H37Rv1.95> 100
3 4-IodobenzoylM. tuberculosis H37Rv1.95> 100
4 4-MethylbenzoylM. tuberculosis H37Rv3.9> 100
5 2,4-DimethoxyphenylacetylM. tuberculosis H37Rv12.5Not cytotoxic up to 50 µM
6 4-(Trifluoromethyl)phenylacetylM. tuberculosis H37Rv5041.4
7 HexylM. tuberculosis H37Rv>100389

Data sourced from multiple studies. MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Kinase Inhibition

The pyrazine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. Derivatives of 3-aminopyrazine-2-carboxamide have been developed as potent inhibitors of several protein kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Never in Mitosis Gene A (NIMA)-related Kinase 2 (Nek2), which are implicated in cancer.

Quantitative Data: Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Cell-based Assay IC50 (µM)Target Cancer Cell Line
18i FGFR1<1026.69NCI-H520
18i FGFR2<101.88SNU-16
18i FGFR3<103.02KMS-11
18i FGFR4<102.34SW-780
FIIN-1 FGFR19.21.5Tel-FGFR1 transformed Ba/F3
FIIN-1 FGFR26.2--
FIIN-1 FGFR311.9--
FIIN-1 FGFR4189--

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7]

Signaling Pathways

Derivatives of this compound have been shown to modulate key signaling pathways involved in cell growth, proliferation, and survival.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation Inhibitor Pyrazine Derivative (FGFR Inhibitor) Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition.

Nek2_Signaling_Pathway Nek2 Nek2 Kinase CentrosomeSeparation Centrosome Separation Nek2->CentrosomeSeparation SpindleAssembly Spindle Assembly Checkpoint Nek2->SpindleAssembly Apoptosis Apoptosis Nek2->Apoptosis inhibition of Nek2 leads to Inhibitor Pyrazine Derivative (Nek2 Inhibitor) Inhibitor->Nek2 CellCycleProgression G2/M Transition CentrosomeSeparation->CellCycleProgression ChromosomeSegregation Proper Chromosome Segregation SpindleAssembly->ChromosomeSegregation ChromosomeSegregation->CellCycleProgression

Caption: Nek2 Kinase Signaling in Cell Cycle and Apoptosis.

Experimental Protocols

General Workflow for Synthesis and Screening

The development of new therapeutic agents from this compound generally follows a structured workflow.

Medicinal_Chemistry_Workflow Start Ethyl 3-aminopyrazine- 2-carboxylate Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification PrimaryScreening Primary Biological Screening Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification HitIdentification->Synthesis Inactive Compounds (Design New Derivatives) SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR Active Compounds LeadOptimization Lead Optimization SAR->LeadOptimization Preclinical Preclinical Studies LeadOptimization->Preclinical

Caption: General Medicinal Chemistry Workflow.

Protocol 1: Synthesis of 3-acylaminopyrazine-2-carboxamide Derivatives

This protocol describes a general method for the acylation of mthis compound followed by ammonolysis.

Materials:

  • Mthis compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Ammonia solution (7N in methanol)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acylation:

    • Dissolve mthis compound (1 equivalent) in anhydrous DCM under an inert atmosphere.

    • Add anhydrous pyridine (1.5 equivalents) and stir for 5 minutes.

    • Add the acyl chloride (1.2 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Ammonolysis:

    • Dissolve the purified acylated methyl ester in anhydrous THF.

    • Add a solution of ammonia in methanol (7N) in excess.

    • Stir the mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Evaporate the solvent under reduced pressure to obtain the crude 3-acylaminopyrazine-2-carboxamide.

    • Purify the product by recrystallization or silica gel column chromatography.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the IC50 of a compound against a target kinase.

Materials:

  • Recombinant kinase (e.g., FGFR1)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Peptide substrate

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired concentrations.

  • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the kinase solution (enzyme) to each well.

  • Add 2 µL of the ATP and substrate mixture to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[1][8]

Materials:

  • Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv)

  • Appropriate broth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic

  • Incubator

Procedure:

  • Dispense 100 µL of broth medium into each well of a 96-well plate.

  • Add 100 µL of the test compound at twice the highest desired concentration to the first well of a row.

  • Perform a two-fold serial dilution of the compound across the plate by transferring 100 µL from one well to the next. Discard 100 µL from the last well.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for a sterility control well) with 100 µL of the diluted bacterial suspension.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Seal the plate and incubate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37°C for 7-14 days for M. tuberculosis).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.

  • Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a highly valuable scaffold in medicinal chemistry, providing a versatile starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in treating infectious diseases and cancer through the inhibition of essential microbial processes and key signaling pathways. The protocols and data presented in this document are intended to serve as a resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the advancement of promising therapeutic candidates.

References

Application of Ethyl 3-aminopyrazine-2-carboxylate in Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate is a heterocyclic compound incorporating a pyrazine ring, which is known for its rigidity and thermal stability.[1] These characteristics make it an attractive building block for the synthesis of high-performance polymers. The presence of both an amino and an ester functional group allows for its participation in various polymerization reactions, such as polycondensation, to form polymers like polyamides and polyimides. These polymers are of significant interest in materials science and electronics due to their potential for excellent thermal, mechanical, and electrical properties.[2] This document provides detailed application notes and protocols for the hypothetical synthesis of polymers using this compound as a key monomer.

Potential Polymer Architectures

This compound can be utilized in the synthesis of several types of polymers, primarily through the reaction of its amino and ester functionalities. The two primary classes of polymers that can be envisioned are polyamides and poly(amide-imide)s.

  • Polyamides: The amino group of this compound can react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form amide linkages, resulting in a polyamide. The ester group on the pyrazine ring can either be retained as a pendant group, potentially influencing solubility and other properties, or it can be hydrolyzed post-polymerization to a carboxylic acid for further modifications.

  • Poly(amide-imide)s: A more complex but versatile approach involves a multi-step synthesis. For instance, the amino group can first react with a dianhydride to form an amic acid, which upon thermal or chemical imidization yields an imide ring and a carboxylic acid. This new dicarboxylic acid monomer can then be polymerized with a diamine to create a poly(amide-imide).

Data Presentation: Properties of Analogous Pyrazine-Containing Polymers

Table 1: Thermal Properties of Pyrazine-Containing Polymers

Polymer TypeGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)Reference
Pyrazine-Containing CopolyimideNot Reported> 400[2]
Pyrazine-Bridged Coordination PolymersNot Applicable428 - 442[3]
Biobased Pyrazine-Containing Polyesters50 - 90~300[4]

Table 2: Mechanical Properties of a Pyrazine-Containing Copolyimide

Curing Temperature (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Coefficient of Thermal Expansion (CTE) (ppm/°C)Reference
2001383.19.31[2]
2501913.69.32[2]

Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the synthesis of polymers using this compound as a monomer. These are based on established polymerization techniques.

Protocol 1: Synthesis of a Polyamide via Interfacial Polycondensation

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Acetone

  • Methanol

Procedure:

  • Aqueous Phase Preparation: In a 250 mL beaker, dissolve a specific molar amount of this compound and a twofold molar excess of sodium carbonate in deionized water.

  • Organic Phase Preparation: In a separate 250 mL beaker, dissolve an equimolar amount of terephthaloyl chloride in dichloromethane.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase without stirring to create a distinct interface. The polyamide film will form at this interface.

  • Polymer Collection: Gently grasp the formed polymer film with forceps and pull it out of the beaker continuously. A long strand of the polymer can be drawn.

  • Washing: Wash the collected polymer thoroughly with a 50/50 (v/v) water/acetone solution to remove unreacted monomers and salts, followed by a pure acetone wash.

  • Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Protocol 2: Synthesis of a Poly(amide-imide) Precursor (Dicarboxylic Acid Monomer)

This protocol outlines the synthesis of a dicarboxylic acid monomer from this compound and pyromellitic dianhydride, which can then be used in a subsequent polymerization step.

Materials:

  • This compound

  • Pyromellitic dianhydride (PMDA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Amic Acid Formation: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP. Cool the solution to 0 °C.

  • Slowly add an equimolar amount of PMDA powder to the solution with constant stirring. Continue stirring at 0 °C for 2 hours and then at room temperature for 12 hours to form the poly(amic acid ethyl ester).

  • Imidization and Hydrolysis: To the poly(amic acid ethyl ester) solution, add a mixture of acetic anhydride and pyridine. Heat the mixture to 120 °C and stir for 4 hours to effect chemical imidization.

  • After cooling, add a solution of sodium hydroxide to hydrolyze the ethyl ester groups to carboxylic acids.

  • Precipitation and Purification: Acidify the solution with hydrochloric acid to precipitate the dicarboxylic acid monomer. Filter the precipitate, wash with water, and then with diethyl ether.

  • Drying: Dry the dicarboxylic acid monomer in a vacuum oven at 100 °C.

Visualizations

Diagram 1: Experimental Workflow for Polyamide Synthesis

G cluster_aqueous Aqueous Phase Preparation cluster_organic Organic Phase Preparation A Dissolve this compound and Na₂CO₃ in Water C Interfacial Polymerization (Combine phases without stirring) A->C B Dissolve Terephthaloyl Chloride in Dichloromethane B->C D Polymer Film Formation at Interface C->D E Collect Polymer Strand D->E F Wash with Water/Acetone and then Acetone E->F G Dry in Vacuum Oven F->G

Caption: Workflow for the synthesis of a polyamide via interfacial polymerization.

Diagram 2: Logical Relationship in Poly(amide-imide) Synthesis

G Monomer1 This compound Intermediate Poly(amic acid ethyl ester) Monomer1->Intermediate + Monomer2 Pyromellitic Dianhydride (PMDA) Monomer2->Intermediate + Monomer3 Dicarboxylic Acid Monomer (after imidization and hydrolysis) Intermediate->Monomer3 Imidization & Hydrolysis Polymer Poly(amide-imide) Monomer3->Polymer + Monomer4 Diamine Monomer4->Polymer +

References

Application Notes and Protocols for Ethyl 3-aminopyrazine-2-carboxylate in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-aminopyrazine-2-carboxylate is a versatile heterocyclic building block with significant potential in the field of organic electronics. Its pyrazine core, functionalized with both an electron-donating amino group and an electron-withdrawing carboxylate group, makes it an attractive component for the synthesis of novel organic semiconductors. These materials are promising for applications in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in organic electronics, with a focus on leveraging its unique electronic properties for the development of high-performance devices.

Introduction to this compound in Organic Electronics

The pyrazine ring is known for its thermal stability and electron-deficient nature, which can facilitate electron transport in organic electronic devices. The presence of an amino group at the 3-position and an ethyl carboxylate group at the 2-position of the pyrazine ring in this compound provides handles for further chemical modifications. These modifications allow for the fine-tuning of the electronic and physical properties of the resulting materials, such as their energy levels (HOMO/LUMO), solubility, and morphology in thin films.

Key Properties and Potential Applications:

  • Electron-Deficient Core: The pyrazine ring is inherently electron-deficient, which is a desirable characteristic for n-type or electron-transporting materials in organic electronics.

  • Functional Groups for Derivatization: The amino and carboxylate groups allow for a variety of chemical reactions, including amidation, esterification, and cross-coupling reactions, to synthesize a wide range of derivatives with tailored properties.[1]

  • Building Block for Conjugated Polymers: this compound can be used to create electron-deficient units in donor-acceptor (D-A) copolymers, which are widely used in organic solar cells.[2][3]

  • Potential for Ambipolar Materials: The combination of electron-donating and electron-withdrawing substituents could lead to the development of ambipolar materials capable of transporting both holes and electrons, which are beneficial for OFETs.

Application in Organic Solar Cells (OSCs)

Derivatives of this compound have been successfully employed as electron-deficient building blocks in the synthesis of high-performance polymer donors for organic solar cells. A notable example is the development of a carboxylate-substituted pyrazine-based building block (DTCPz) used to synthesize the wide bandgap polymer donor PFBCPZ.[2][3]

Synthesis of a Pyrazine-Based Polymer Donor (PFBCPZ)

This protocol describes the synthesis of a polymer donor, PFBCPZ, which incorporates a carboxylate-substituted pyrazine derivative. This polymer has demonstrated high efficiency in organic solar cells.[2][3]

Experimental Protocol:

  • Monomer Synthesis (DTCPz): The synthesis of the carboxylate substituted pyrazine-based electron-deficient building block (DTCPz) is the initial step. While the specific precursor is a closely related derivative, the general synthetic strategy can be adapted from this compound.

  • Polymerization: The DTCPz monomer is then copolymerized with a suitable donor monomer, such as a benzodithiophene (BDT) derivative, via a Stille or Suzuki cross-coupling reaction to yield the final polymer PFBCPZ.

Logical Relationship of Polymer Synthesis

G cluster_monomer Monomer Synthesis cluster_polymerization Polymerization Ethyl_3_aminopyrazine_2_carboxylate Ethyl 3-aminopyrazine- 2-carboxylate Derivative Chemical_Modification Chemical Modification Ethyl_3_aminopyrazine_2_carboxylate->Chemical_Modification Functionalization DTCPz_Monomer DTCPz Monomer Chemical_Modification->DTCPz_Monomer Stille_Coupling Stille Cross-Coupling DTCPz_Monomer->Stille_Coupling BDT_Monomer BDT Monomer BDT_Monomer->Stille_Coupling PFBCPZ_Polymer PFBCPZ Polymer Stille_Coupling->PFBCPZ_Polymer

Caption: Synthesis workflow for the pyrazine-based polymer donor PFBCPZ.

Fabrication of Organic Solar Cells

Experimental Protocol:

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A hole transport layer, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate and annealed.

  • Active Layer Deposition: The polymer donor (e.g., PFBCPZ) and a suitable non-fullerene acceptor (e.g., IT-4F) are dissolved in a common organic solvent like chloroform. The solution is then spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then annealed to optimize its morphology.

  • Electron Transport Layer (ETL) and Electrode Deposition: An electron transport layer and a top metal electrode (e.g., aluminum) are deposited via thermal evaporation under high vacuum.

Experimental Workflow for OSC Fabrication

G ITO_Substrate ITO Substrate Cleaning Substrate Cleaning ITO_Substrate->Cleaning HTL_Deposition HTL Deposition (PEDOT:PSS) Cleaning->HTL_Deposition Active_Layer_Deposition Active Layer Spin-Coating (PFBCPZ:IT-4F) HTL_Deposition->Active_Layer_Deposition Annealing Thermal Annealing Active_Layer_Deposition->Annealing ETL_Electrode_Deposition ETL/Electrode Deposition (e.g., Al) Annealing->ETL_Electrode_Deposition Device_Characterization Device Characterization ETL_Electrode_Deposition->Device_Characterization

Caption: Workflow for the fabrication of organic solar cells.

Quantitative Data

The performance of organic solar cells based on the PFBCPZ polymer donor is summarized in the table below.[2][3]

Polymer DonorAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF
PFBCPZIT-4F15.30.9221.10.785

Application in Organic Field-Effect Transistors (OFETs)

While specific examples utilizing this compound derivatives in OFETs are not yet widely reported, the inherent electronic properties of the pyrazine core suggest their potential as n-type or ambipolar semiconductors. The general protocol for fabricating OFETs is provided below, which can be adapted for new materials derived from this building block.

Fabrication of Organic Field-Effect Transistors

Experimental Protocol:

  • Substrate and Dielectric Layer: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is commonly used as the substrate and gate dielectric. The SiO₂ surface is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the crystallinity of the organic semiconductor.

  • Organic Semiconductor Deposition: The pyrazine-based organic semiconductor is deposited onto the dielectric surface. This can be done through solution-based techniques like spin-coating or drop-casting, or through vacuum thermal evaporation.

  • Source and Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are then deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation. The device architecture is typically a top-contact, bottom-gate configuration.

Experimental Workflow for OFET Fabrication

G Si_SiO2_Substrate Si/SiO₂ Substrate Surface_Treatment Dielectric Surface Treatment (e.g., OTS) Si_SiO2_Substrate->Surface_Treatment Semiconductor_Deposition Organic Semiconductor Deposition Surface_Treatment->Semiconductor_Deposition Electrode_Deposition Source/Drain Electrode Deposition (e.g., Au) Semiconductor_Deposition->Electrode_Deposition Device_Characterization OFET Characterization Electrode_Deposition->Device_Characterization

Caption: Workflow for the fabrication of a top-contact, bottom-gate OFET.

Expected Performance Metrics

For a novel pyrazine-based semiconductor, the following parameters would be evaluated to determine its performance in an OFET:

ParameterDescription
Field-Effect Mobility (µ)The average charge carrier drift velocity per unit electric field.
On/Off Current Ratio (Ion/Ioff)The ratio of the drain current in the 'on' state to the 'off' state.
Threshold Voltage (Vth)The gate voltage at which the transistor begins to conduct.

Application in Organic Light-Emitting Diodes (OLEDs)

Pyrazine derivatives are potential candidates for use in OLEDs as electron-transporting or emissive materials due to their electron-deficient nature. By modifying the structure of this compound, it is possible to synthesize materials with desired photoluminescent properties.

Fabrication of Organic Light-Emitting Diodes

Experimental Protocol:

  • Substrate Cleaning: ITO-coated glass substrates are rigorously cleaned.

  • Hole-Injecting and Hole-Transporting Layers (HIL/HTL): A HIL (e.g., PEDOT:PSS) and an HTL (e.g., TPD) are sequentially deposited onto the ITO.

  • Emissive Layer (EML): The pyrazine-based material is deposited as the emissive layer. It can be used as a host doped with an appropriate guest emitter or as the primary emitter itself. Deposition is typically done via thermal evaporation for small molecules or spin-coating for polymers.

  • Electron-Transporting and Electron-Injecting Layers (ETL/EIL): An ETL (e.g., Alq₃) and an EIL (e.g., LiF) are deposited on top of the EML.

  • Cathode Deposition: A metal cathode (e.g., aluminum) is deposited by thermal evaporation.

Signaling Pathway in an OLED

G cluster_recombination Anode Anode HIL HIL Anode->HIL Hole Injection HTL HTL HIL->HTL EML Emissive Layer (Pyrazine Derivative) HTL->EML Hole Transport Recombination Exciton Formation & Light Emission ETL ETL EML->ETL Electron Transport EIL EIL ETL->EIL Cathode Cathode EIL->Cathode Electron Injection

Caption: Charge transport and recombination in a multilayer OLED.

Key Performance Parameters

The performance of an OLED is characterized by the following metrics:

ParameterDescription
External Quantum Efficiency (EQE)The ratio of the number of photons emitted to the number of electrons injected.
Luminous Efficacy (cd/A)The amount of light output per unit of current.
Power Efficiency (lm/W)The amount of light output per unit of electrical power consumed.
Commission Internationale de l'Éclairage (CIE) CoordinatesSpecifies the color of the emitted light.
Turn-on Voltage (V)The voltage at which the device begins to emit light.

Conclusion

This compound is a promising and versatile building block for the development of novel organic electronic materials. Its derivatives have already demonstrated significant success in high-performance organic solar cells. Further exploration of its potential in OFETs and OLEDs is warranted, with the protocols and workflows provided in this document serving as a guide for future research and development in this exciting area. The ability to readily modify its structure opens up a vast chemical space for the design of next-generation organic electronic materials with tailored properties.

References

Application Notes and Protocols: Antimicrobial Screening of Ethyl 3-aminopyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of ethyl 3-aminopyrazine-2-carboxylate derivatives and their structurally similar analogs, the 3-aminopyrazine-2-carboxamides. The protocols and data presented are intended to facilitate the evaluation of this class of compounds in antimicrobial drug discovery programs.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[1][2] this compound serves as a key precursor for the synthesis of various derivatives, particularly 3-aminopyrazine-2-carboxamides, which have demonstrated notable efficacy against a range of microbial pathogens.[2][3] These compounds are of particular interest for their potential to address the growing challenge of antimicrobial resistance. This document outlines detailed protocols for assessing the antimicrobial activity of these derivatives and presents available quantitative data to guide further research and development.

Data Presentation: In Vitro Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for a series of N-substituted 3-aminopyrazine-2-carboxamide derivatives, which are close structural analogs of this compound derivatives. This data is crucial for understanding the structure-activity relationships within this compound class.

Table 1: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDSubstituent (R)M. tuberculosis H37Rv MIC (µg/mL)[3][4]M. tuberculosis H37Rv MIC (µM)[4]M. kansasii MIC (µg/mL)[4]
17 2,4-dimethoxyphenyl12.546>250
20 4-(trifluoromethyl)phenyl62.5222>250
9 4-chlorobenzyl125476>250
16 4-methoxyphenyl250975>250
8 4-methylbenzyl>250>1000>250
10 4-fluorobenzyl>250>1000>250

Table 2: Antibacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDSubstituent (R)S. aureus MIC (µM)[4]S. epidermidis MIC (µM)[4]E. coli MIC (µM)[4]P. aeruginosa MIC (µM)[4]
20 4-(trifluoromethyl)phenyl31.2562.5>500>500
12 n-hexyl125125>500>500
11 n-pentyl250250>500>500
10 n-butyl500500>500>500
Benzyl Derivatives (1-8) ->500>500>500>500
Phenyl Derivatives (13-19) ->500>500>500>500

Table 3: Antifungal Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDSubstituent (R)C. albicans MIC (µM)[4]C. tropicalis MIC (µM)[4]T. interdigitale MIC (µM)[4]A. niger MIC (µM)[4]
10 n-butyl12525062.5>500
11 n-pentyl12512562.5>500
12 n-hexyl12512531.25>500
16 4-methoxyphenyl250500250>500
20 4-(trifluoromethyl)phenyl250500125>500

Experimental Protocols

Detailed methodologies for key antimicrobial screening experiments are provided below. These protocols are based on standardized methods and can be adapted for the specific derivatives of this compound.

Protocol for Broth Microdilution Assay (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible in vitro growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial/fungal strains

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound working stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well in the dilution series.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well containing the serially diluted test compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or as appropriate for fungi.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Protocol for Agar Well Diffusion Assay (Zone of Inhibition)

This method is a qualitative or semi-quantitative test to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a repository containing the test substance.

Materials:

  • Test compounds

  • Mueller-Hinton Agar (MHA) or other suitable agar

  • Petri dishes

  • Bacterial/fungal strains

  • Sterile swabs

  • Sterile cork borer or pipette tips

  • Incubator

Procedure:

  • Agar Plate Preparation: Prepare MHA plates and allow them to solidify under sterile conditions.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.

  • Well Preparation: Using a sterile cork borer, create wells of a defined diameter (e.g., 6-8 mm) in the agar.

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. A solvent control and a standard antibiotic should be included as negative and positive controls, respectively.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the antimicrobial screening of novel compounds.

G cluster_prep Preparation cluster_assays Screening Assays cluster_analysis Data Analysis Compound Compound Synthesis & Stock Solution Prep MIC_Assay Broth Microdilution (MIC Determination) Compound->MIC_Assay Diffusion_Assay Agar Well Diffusion (Zone of Inhibition) Compound->Diffusion_Assay Inoculum Microbial Inoculum Preparation (0.5 McFarland) Inoculum->MIC_Assay Inoculum->Diffusion_Assay Read_MIC Read MIC Values MIC_Assay->Read_MIC Measure_Zones Measure Inhibition Zones Diffusion_Assay->Measure_Zones SAR Structure-Activity Relationship (SAR) Analysis Read_MIC->SAR Measure_Zones->SAR

Caption: Workflow for Antimicrobial Screening.

Proposed Mechanism of Action: Inhibition of GlcN-6-P Synthase

Molecular docking studies have suggested that some pyrazine derivatives may exert their antibacterial effect by inhibiting GlcN-6-P synthase, a key enzyme in the bacterial cell wall synthesis pathway.[5]

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GlcN-6-P Synthase Glutamine Glutamine Glutamine->GlcN6P GlcN-6-P Synthase UDP_GlcNAc UDP-N-acetylglucosamine GlcN6P->UDP_GlcNAc Peptidoglycan Peptidoglycan (Cell Wall Component) UDP_GlcNAc->Peptidoglycan Inhibitor Pyrazine Derivative Inhibitor->GlcN6P Inhibits

References

Application Notes and Protocols: Anticancer Activity of Ethyl 3-Aminopyrazine-2-Carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer activity of a series of 3-aminopyrazine-2-carboxamide derivatives, which are close analogs of ethyl 3-aminopyrazine-2-carboxylate. The provided data and protocols are intended to guide researchers in the evaluation of similar compounds for cancer therapy. The primary mechanism of action for the highlighted compounds is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a crucial oncogenic driver in various cancers.[1][2][3]

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of novel 3-amino-pyrazine-2-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
18i NCI-H520Lung Cancer26.69[1][3]
SNU-16Gastric Cancer1.88[1][3]
KMS-11Multiple Myeloma3.02[1][3]
SW-780Bladder Cancer2.34[1][3]
MDA-MB-453Breast Cancer12.58[1][3]
20 HepG2Liver Cancer41.4[4]

Mechanism of Action: FGFR Signaling Pathway Inhibition

The 3-amino-pyrazine-2-carboxamide derivatives exert their anticancer effects by targeting the FGFR signaling pathway.[1][3] Compound 18i , a potent pan-FGFR inhibitor, has been shown to block the activation of FGFR and its downstream signaling pathways, including the ERK1/2 pathway, at submicromolar levels.[1][3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Activates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Analog 3-Aminopyrazine-2- carboxamide Analog (e.g., Compound 18i) Analog->FGFR Inhibits

FGFR Signaling Pathway Inhibition by Analogs

Experimental Protocols

Detailed protocols for the key experiments used to evaluate the anticancer activity of these compounds are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 4 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treat the cells with various concentrations of the test compounds and incubate for an additional 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells following treatment with the test compounds.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

  • Treated and untreated cancer cells

  • 70% ethanol (ice-cold)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at 4°C for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Treat the cells with RNase A to degrade RNA.

  • Stain the cells with PI staining solution.

  • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.

Western Blotting

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within a signaling pathway, such as FGFR and ERK1/2.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells to extract proteins and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection A Cell Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection G->H

Western Blotting Experimental Workflow

References

Application Notes and Protocols: Molecular Docking Studies of Ethyl 3-aminopyrazine-2-carboxylate with Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential applications for the molecular docking of Ethyl 3-aminopyrazine-2-carboxylate, a heterocyclic compound with known biological activities, against relevant protein targets. While direct quantitative docking data for this compound is not extensively available in the reviewed literature, this document leverages data from closely related pyrazine derivatives to illustrate the application of these computational techniques. The provided protocols offer a step-by-step guide for researchers to conduct their own docking studies.

Data Presentation: Docking of a Representative Pyrazine Derivative

As a representative example, the following table summarizes the molecular docking results for a pyrazine-2-carboxylic acid derivative against the Mycobacterium tuberculosis InhA protein. This data is presented to exemplify the type of quantitative output generated from molecular docking studies.

LigandProtein TargetPDB IDDocking Score (kcal/mol)Interacting Residues
N-octylpyrazine-2-carboxamideEnoyl-Acyl Carrier Protein Reductase (InhA)4DRE-86.4047 (Rerank Score)Not explicitly detailed in the source

Note: The docking score presented is a "rerank score" from a specific docking software and may not be directly comparable to binding affinity values from other software.

Experimental Protocols: Molecular Docking using AutoDock Vina

This protocol outlines the general steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.

Preparation of the Protein Receptor
  • Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from a protein database such as the Protein Data Bank (RCSB PDB).

  • Prepare the Receptor:

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. Software such as AutoDockTools (ADT) or UCSF Chimera can be used for this preparation.

Preparation of the Ligand
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or generated using chemical drawing software such as ChemDraw or Marvin Sketch.

  • Prepare the Ligand:

    • Generate a 3D conformation of the ligand.

    • Minimize the energy of the 3D structure using a force field (e.g., MMFF94).

    • Assign partial charges.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT file format. This can also be accomplished using AutoDockTools.

Defining the Binding Site (Grid Box)
  • Identify the Binding Pocket: The binding site can be identified from the co-crystallized ligand in the PDB structure or predicted using binding site prediction tools.

  • Set Grid Box Parameters: Define a 3D grid box that encompasses the entire binding pocket. The size and center of the grid box need to be specified. AutoDockTools provides a graphical interface to facilitate this process.

Running the Docking Simulation
  • Configuration File: Create a configuration text file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid box parameters (center and size), and the name of the output file.

  • Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input. Vina will then perform the docking calculations, exploring different conformations and orientations of the ligand within the defined binding site.

Analysis of Docking Results
  • Binding Affinity: AutoDock Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. The most negative value indicates the most favorable binding.

  • Visualization: The resulting ligand poses can be visualized in the context of the protein's binding site using molecular visualization software like PyMOL or UCSF Chimera.

  • Interaction Analysis: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the best-ranked ligand pose and the amino acid residues of the protein to understand the molecular basis of the binding.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by this compound, based on its potential protein targets.

HDAC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates HDAC HDAC AKT->HDAC Modulates Activity Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylates Chromatin_Relaxation Chromatin Relaxation Gene_Transcription Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin_Relaxation->Gene_Transcription Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis EAPAC This compound (Potential HDAC Inhibitor) EAPAC->HDAC Inhibits

Caption: Potential mechanism of this compound as an HDAC inhibitor in a cancer signaling pathway.

ProRS_Inhibition_Workflow Start Start: Identify Potential Antimycobacterial Compound Ligand_Prep Prepare Ligand: This compound (3D structure) Start->Ligand_Prep Protein_Prep Prepare Protein: Mycobacterium tuberculosis Prolyl-tRNA Synthetase (ProRS) Start->Protein_Prep Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep->Docking Analysis Analyze Results: Binding Affinity and Pose Docking->Analysis Inhibition Inhibition of ProRS Analysis->Inhibition Outcome Disruption of Protein Synthesis & Antimycobacterial Effect Inhibition->Outcome

Caption: Experimental workflow for the molecular docking of this compound with mycobacterial Prolyl-tRNA Synthetase.

Application Note: A Standardized Protocol for the Acylation of Methyl 3-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-aminopyrazine-2-carboxylate is a key heterocyclic building block in medicinal chemistry. The amino group on the pyrazine ring serves as a crucial handle for chemical modification, particularly through acylation. This reaction introduces an acyl group, enabling the synthesis of a diverse library of N-acylated pyrazine derivatives. These derivatives are precursors to compounds with significant biological activities, including potential antimycobacterial agents.[1] The acylation reaction is fundamental for structure-activity relationship (SAR) studies, allowing for the fine-tuning of molecular properties to enhance efficacy and selectivity. This document provides a detailed experimental procedure for the acylation of mthis compound using acyl chlorides.

General Reaction Scheme

The acylation of the primary amino group of mthis compound is typically achieved by reacting it with an acyl chloride in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.

Reaction_Scheme Reactant1 Mthis compound Product1 Methyl 3-(acylamino)pyrazine-2-carboxylate Reactant1->Product1 Pyridine Dichloromethane (DCM) Room Temperature Product2 Pyridine Hydrochloride Reactant1->Product2 Pyridine Dichloromethane (DCM) Room Temperature Plus1 + Reactant2 Acyl Chloride (R-COCl) Reactant2->Product1 Pyridine Dichloromethane (DCM) Room Temperature Reactant2->Product2 Pyridine Dichloromethane (DCM) Room Temperature Plus2 +

Caption: General scheme for the acylation reaction.

Experimental Protocol

This protocol is based on a general procedure for the acylation of mthis compound with various acyl chlorides.[1]

Materials and Equipment

  • Reagents:

    • Mthis compound

    • Substituted or unsubstituted acyl chloride (e.g., benzoyl chloride, alkanoyl chlorides)

    • Anhydrous pyridine

    • Anhydrous dichloromethane (DCM)

    • Hexane (Hex)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Syringes and needles

    • Septum

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)

    • Rotary evaporator

    • Separatory funnel

    • Glassware for extraction and filtration

    • Flash chromatography system (optional, for purification)

Procedure

  • Reaction Setup: Disperse mthis compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., argon).[1]

  • Base Addition: Stir the dispersion for 5 minutes. Add anhydrous pyridine (1.5 eq) to the flask and continue stirring for another 5 minutes.[1]

  • Acylating Agent Addition: Add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture while maintaining continuous stirring.[1]

  • Reaction: Allow the reaction to proceed at room temperature for up to 48 hours.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system, such as 1:1 hexane:ethyl acetate.[1] The starting material and product spots should be visualized under UV light (254 nm).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product using flash column chromatography on silica gel.[1] A gradient elution system, such as 0-100% ethyl acetate in hexane, can be employed to isolate the pure acylated product.[1]

  • Characterization: Characterize the final product using standard analytical techniques, such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and purity.[1]

Data Presentation

The following table summarizes the molar equivalents and general conditions for the acylation reaction.

ParameterValue / Condition
Starting MaterialMthis compound (1.0 eq)
Acylating AgentAcyl Chloride (1.2 eq)[1]
BaseAnhydrous Pyridine (1.5 eq)[1]
SolventAnhydrous Dichloromethane (DCM)[1]
TemperatureRoom Temperature[1]
Reaction TimeUp to 48 hours[1]
AtmosphereInert (Argon or Nitrogen)[1]
MonitoringTLC (e.g., 1:1 Hexane:Ethyl Acetate)[1]

Workflow Visualization

The following diagram illustrates the complete experimental workflow from setup to final product analysis.

Acylation_Workflow Setup Reaction Setup (Starting Material, DCM, Ar) AddBase Add Pyridine (1.5 eq) Setup->AddBase AddAcylCl Add Acyl Chloride (1.2 eq) AddBase->AddAcylCl Reaction Stir at RT for 48h AddAcylCl->Reaction TLC Monitor by TLC Reaction->TLC Periodically Workup Aqueous Work-up (Wash with NaHCO₃, Brine) TLC->Workup Reaction Complete Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Flash Chromatography Dry->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze Product Pure Acylated Product Analyze->Product

Caption: Workflow for the acylation of mthis compound.

References

Application Notes and Protocols: Amide Coupling Reactions with 3-Aminopyrazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyrazine-2-carboxylic acid is a valuable scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including antimicrobial, antimycobacterial, and kinase inhibitory effects. The synthesis of amides from 3-aminopyrazine-2-carboxylic acid is a key step in the development of novel therapeutic agents. These amide derivatives are foundational to the development of new drugs, including analogs of the first-line tuberculosis drug, pyrazinamide.[1][2] This document provides detailed application notes and experimental protocols for the amide coupling of 3-aminopyrazine-2-carboxylic acid using various modern synthetic methods.

Biological Significance of 3-Aminopyrazine-2-carboxamides

Derivatives of 3-aminopyrazine-2-carboxylic acid have shown significant potential in targeting critical pathways in infectious diseases and oncology.

  • Antimycobacterial Activity: Many amides derived from this scaffold are analogs of pyrazinamide, a crucial drug for treating tuberculosis. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA is believed to disrupt membrane transport and energetics in Mycobacterium tuberculosis, particularly in the acidic environment of tuberculous lesions.[1][3]

  • FGFR Inhibition: Certain derivatives of 3-amino-N-phenylpyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[4][5][6] The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers.

Amide Coupling Methodologies

The amide coupling of 3-aminopyrazine-2-carboxylic acid can be challenging due to the electron-deficient nature of the pyrazine ring, which reduces the nucleophilicity of the amino group. However, several coupling reagents and methods have been successfully employed.

Method 1: Carbonyldiimidazole (CDI) Mediated Coupling

This method involves the activation of the carboxylic acid with 1,1'-carbonyldiimidazole (CDI) to form a reactive acyl-imidazole intermediate, which then readily reacts with an amine. This procedure has been shown to be efficient, often providing higher yields compared to other methods for this specific substrate.[7]

Method 2: HATU Mediated Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent known for its fast reaction times and low rates of racemization. It is particularly useful for coupling challenging substrates.

Method 3: EDC/HOBt Mediated Coupling

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-Hydroxybenzotriazole) is a widely used and cost-effective method for amide bond formation. While standard EDC/HOBt conditions can be inefficient for electron-deficient aminopyrazines, modifications to the protocol can lead to successful coupling.[7]

Data Presentation: Comparison of Amide Coupling Methods

The following tables summarize quantitative data for the different amide coupling methods with 3-aminopyrazine-2-carboxylic acid and its derivatives.

Table 1: CDI-Mediated Amide Coupling of 3-Aminopyrazine-2-carboxylic Acid

Amine SubstrateProductYield (%)Reaction Time (min)Temperature (°C)
Benzylamine3-Amino-N-benzylpyrazine-2-carboxamide9130120
2-Methylbenzylamine3-Amino-N-(2-methylbenzyl)pyrazine-2-carboxamide9130120
4-Methoxybenzylamine3-Amino-N-(4-methoxybenzyl)pyrazine-2-carboxamide9530120
n-Hexylamine3-Amino-N-hexylpyrazine-2-carboxamide5030120
n-Heptylamine3-Amino-N-heptylpyrazine-2-carboxamide4230120
n-Octylamine3-Amino-N-octylpyrazine-2-carboxamide5130120
Aniline3-Amino-N-phenylpyrazine-2-carboxamide7530120
4-Fluoroaniline3-Amino-N-(4-fluorophenyl)pyrazine-2-carboxamide8230120

Data sourced from Bouz, G., et al. (2019). Molecules, 24(7), 1212.[7]

Table 2: HATU-Mediated Amide Coupling of a 3-Aminopyrazine-2-carboxylic Acid Derivative

Carboxylic AcidAmineProductYield (%)Reaction TimeTemperature
3-Amino-6-bromopyrazine-2-carboxylic acid3,5-Dimethoxyaniline3-Amino-6-bromo-N-(3,5-dimethoxyphenyl)pyrazine-2-carboxamide42OvernightRoom Temperature

Data sourced from Li, Y., et al. (2024). ACS Medicinal Chemistry Letters.[4][5]

Table 3: Representative EDC/HOBt Coupling with an Electron-Deficient Amine

Carboxylic AcidAmineCoupling ConditionsYield (%)
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC (1 equiv), DMAP (1 equiv), HOBt (0.1 equiv), DIPEA, MeCN, 23°C, 42h72

Note: This is a representative protocol for electron-deficient amines, as direct high-yielding EDC/HOBt coupling with 3-aminopyrazine-2-carboxylic acid is not well-documented. Data sourced from Ghosh, A. K., et al. (2021). Tetrahedron Letters, 63, 152702.[1]

Experimental Protocols

Protocol 1: General Procedure for CDI-Mediated Amide Coupling

This protocol is adapted from Bouz, G., et al. (2019). Molecules, 24(7), 1212.[7]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • Amine of choice

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microwave reactor vials

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add 3-aminopyrazine-2-carboxylic acid (1.0 eq, e.g., 200 mg, 1.44 mmol).

  • Add anhydrous DMSO (e.g., 2 mL).

  • Add CDI (1.3 eq, e.g., 303 mg, 1.88 mmol).

  • Allow the reaction mixture to stir at room temperature for 5-10 minutes, or until the cessation of CO2 evolution (bubbling).

  • Add the desired amine (1.5 eq, e.g., 2.15 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 30 minutes with a power of 100 W.

  • After cooling, the reaction mixture can be subjected to standard aqueous work-up and purification by crystallization or column chromatography.

Protocol 2: General Procedure for HATU-Mediated Amide Coupling

This protocol is adapted from Li, Y., et al. (2024). ACS Medicinal Chemistry Letters.[4][5]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid or its derivative

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve the 3-aminopyrazine-2-carboxylic acid derivative (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq).

  • Add HATU (1.5 eq).

  • Add DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for EDC/HOBt-Mediated Amide Coupling of Electron-Deficient Substrates

This protocol is a representative method adapted from Ghosh, A. K., et al. (2021). Tetrahedron Letters, 63, 152702, for challenging couplings.[1]

Materials:

  • 3-Aminopyrazine-2-carboxylic acid

  • Amine of choice

  • EDC hydrochloride

  • HOBt

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in anhydrous MeCN, add the amine (1.1 eq), HOBt (0.1 eq), DMAP (1.0 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

G General Workflow for Amide Coupling of 3-Aminopyrazine-2-carboxylic Acid cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up and Purification Acid 3-Aminopyrazine- 2-carboxylic Acid Coupling Dissolve in Anhydrous Solvent (e.g., DMF, DMSO, MeCN) Acid->Coupling Amine Amine Substrate Amine->Coupling Activation Add Coupling Reagent (CDI, HATU, or EDC/HOBt) and Base (e.g., DIPEA) Coupling->Activation Stir Stir at appropriate temperature (RT to 120°C) Activation->Stir Workup Aqueous Work-up (Extraction and Washes) Stir->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Product Pure Amide Product Analysis->Product

Caption: A generalized experimental workflow for the synthesis of amides from 3-aminopyrazine-2-carboxylic acid.

Mechanism of Action of Pyrazinamide Analogs

G Mechanism of Action of Pyrazinamide Analogs against M. tuberculosis cluster_bacterium Mycobacterium tuberculosis Cell cluster_targets Cellular Targets PZA Pyrazinamide (PZA) (Prodrug) PZase Pyrazinamidase (PZase enzyme) PZA->PZase Passive Diffusion POA Pyrazinoic Acid (POA) (Active Drug) PZase->POA Hydrolysis Membrane Disruption of Membrane Potential POA->Membrane Acidic Environment Transport Inhibition of Membrane Transport POA->Transport FAS1 Inhibition of Fatty Acid Synthase I POA->FAS1 CellDeath Bacterial Cell Death Membrane->CellDeath Transport->CellDeath FAS1->CellDeath

Caption: The activation of pyrazinamide and its subsequent disruption of multiple cellular processes in M. tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Ethyl 3-aminopyrazine-2-carboxylate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include:

  • Fischer Esterification: This is a direct method involving the reaction of 3-aminopyrazine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2]

  • Two-Step Synthesis via Acid Chloride: This method involves the conversion of 3-aminopyrazine-2-carboxylic acid to its more reactive acid chloride intermediate using a chlorinating agent like thionyl chloride, followed by reaction with ethanol.

  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[1]

  • Synthesis from Alkali Metal Salts: This approach involves the reaction of an alkali metal salt of 3-aminopyrazine-2-carboxylic acid (e.g., potassium salt) with an ethylating agent.[3]

Q2: I am experiencing a low yield in my Fischer esterification. What are the likely causes and how can I improve it?

A2: Low yields in Fischer esterification are a common issue. The reaction is an equilibrium process, and several factors can influence its outcome.[4][5] Key areas to troubleshoot include:

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion.

  • Water Content: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials, thus reducing the yield.[4][5]

  • Suboptimal Temperature: The reaction temperature may be too low for an efficient conversion rate or too high, leading to the formation of byproducts.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.

Q3: What are the potential side reactions or byproducts I should be aware of during the synthesis?

A3: A potential side reaction, particularly in methods involving alkylating agents like methyl bromide for the synthesis of the methyl ester, is the methylation of the amino group.[3] While specific byproducts for the direct esterification with ethanol are not extensively detailed in the provided literature, general side reactions in esterifications can include dehydration of the alcohol (if conditions are harsh) or polymerization of starting materials or products. Careful control of reaction conditions, especially temperature, is crucial to minimize byproduct formation.[1]

Q4: What are the recommended methods for purifying the final product?

A4: Purification of this compound typically involves standard laboratory techniques. The choice of method will depend on the nature of the impurities. Commonly used and effective methods include:

  • Recrystallization: This is a highly effective method for removing solid impurities, provided a suitable solvent is identified.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is a powerful purification technique.[2][7]

  • Washing: The crude product can be washed with water to remove water-soluble impurities and with a mild base (e.g., sodium bicarbonate solution) to neutralize and remove any remaining acid catalyst.[2][6]

Troubleshooting Guides

Low Yield in Fischer Esterification
Symptom Possible Cause Suggested Solution
Low conversion of starting material (observed by TLC/NMR) Incomplete reaction.1. Increase Reaction Time: Monitor the reaction progress over a longer period. 2. Optimize Temperature: Studies suggest that a temperature range of 65-70°C can improve yields and minimize side reactions.[1] 3. Increase Catalyst Concentration: Ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄) is used.
Product yield decreases after workup. Product loss during extraction or purification.1. Optimize Extraction: Ensure the correct pH for extraction. The product is basic and may require neutralization before extraction into an organic solvent. 2. Refine Purification: If using column chromatography, ensure proper loading and elution conditions to avoid product loss on the column. For recrystallization, select a solvent system that provides good recovery.
Significant amount of starting material remains. Equilibrium not shifted towards the product.1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a drying agent to the reaction mixture.[4] 2. Use Excess Ethanol: Employing a large excess of ethanol can shift the equilibrium towards the formation of the ester.[5]
Product Impurity
Symptom Possible Cause Suggested Solution
Presence of a byproduct with a higher molecular weight (observed by MS). Possible N-ethylation of the amino group.1. Milder Reaction Conditions: Reduce the reaction temperature and time. 2. Alternative Synthesis Route: Consider the two-step method via the acid chloride, which may offer better selectivity under milder conditions.
Broad or unexpected peaks in NMR spectrum. Presence of residual starting materials or byproducts.1. Optimize Purification: Employ column chromatography with a carefully selected solvent gradient for better separation.[2] 2. Recrystallization: Perform multiple recrystallizations from a suitable solvent to achieve high purity.
Product is off-color (e.g., brown or dark yellow). Formation of colored impurities or degradation.1. Lower Reaction Temperature: High temperatures can lead to decomposition and the formation of colored byproducts.[1] 2. Charcoal Treatment: During recrystallization, adding activated charcoal can help to remove colored impurities.

Experimental Protocols

Method 1: Fischer Esterification

This protocol is a conventional method for the synthesis of this compound.

Materials:

  • 3-aminopyrazine-2-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 3-aminopyrazine-2-carboxylic acid in absolute ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Heat the reaction mixture to reflux (or maintain at 65-70°C for optimal yield) and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Microwave-Assisted Synthesis

This method offers a rapid and often higher-yield alternative to conventional heating.

Materials:

  • 3-aminopyrazine-2-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (catalytic amount)

  • Microwave reactor vials

Procedure:

  • In a microwave-safe reaction vessel, combine 3-aminopyrazine-2-carboxylic acid and absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters (e.g., 400W power, 61-62°C, 2.5 minutes, as a starting point for optimization).[1]

  • After the reaction is complete, cool the vessel to a safe temperature.

  • Follow the workup and purification steps as described in the Fischer Esterification protocol (steps 5-10).

Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Start Start Mix Mix 3-aminopyrazine-2-carboxylic acid and Ethanol Start->Mix Cool Cool in Ice Bath Mix->Cool Add_Catalyst Add conc. H₂SO₄ Cool->Add_Catalyst Heat Heat to 65-70°C (or Reflux) Add_Catalyst->Heat Monitor Monitor by TLC Heat->Monitor Monitor->Heat Incomplete Quench Pour into Ice Water Monitor->Quench Complete Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for Fischer Esterification.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase reaction time Optimize temperature (65-70°C) Increase catalyst amount Incomplete->Action_Incomplete Check_Workup Was there product loss during workup/purification? Complete->Check_Workup Workup_Loss Yes Check_Workup->Workup_Loss Yes No_Workup_Loss No Check_Workup->No_Workup_Loss No Action_Workup_Loss Optimize extraction pH Refine purification technique Workup_Loss->Action_Workup_Loss Check_Equilibrium Is starting material remaining? No_Workup_Loss->Check_Equilibrium Equilibrium_Issue Yes Check_Equilibrium->Equilibrium_Issue Yes Action_Equilibrium Remove water (Dean-Stark) Use excess ethanol Equilibrium_Issue->Action_Equilibrium

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of Crude Ethyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Ethyl 3-aminopyrazine-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield After Recrystallization - The chosen solvent is too good a solvent for the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the precipitation of impurities along with the product.- The compound "oiled out" instead of crystallizing.- Solvent Selection: Test a range of solvents and solvent mixtures. Good single solvents are those in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common solvent systems for similar compounds include ethanol, ethyl acetate/hexane, and acetonitrile.[1][2]- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Slow Cooling: Allow the solution to cool to room temperature slowly, then place it in an ice bath or refrigerator to maximize crystal formation.- Preventing Oiling Out: If the compound "oils out," try using a larger volume of a more appropriate solvent, or add a co-solvent in which the compound is less soluble after initial dissolution.
Product Contaminated with Starting Material (3-aminopyrazine-2-carboxylic acid) - Incomplete esterification reaction.- Hydrolysis of the ester back to the carboxylic acid during workup or purification.- Acidic Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material. Be cautious, as a strong base can promote ester hydrolysis.- Column Chromatography: If a basic wash is not sufficient, purify the crude product using column chromatography. The more polar carboxylic acid will have a lower Rf value and can be separated from the less polar ester product. A hexane/ethyl acetate eluent system is a good starting point.[1]
Presence of Colored Impurities - Formation of colored byproducts during the synthesis.- Degradation of the product.- Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.- Column Chromatography: Column chromatography is effective at separating colored impurities.
Broad or Unresolved Spots on TLC - The compound is streaking on the silica gel plate due to its basic amino group.- Inappropriate TLC solvent system.- TLC Additive: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the TLC eluent to suppress the interaction of the basic amine with the acidic silica gel, resulting in sharper spots.- Solvent System Optimization: Experiment with different solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Difficulty in Removing Solvent After Column Chromatography - Use of a high-boiling point solvent in the eluent.- Solvent Choice: Whenever possible, use lower-boiling point solvents for chromatography to facilitate their removal from the purified fractions.- High Vacuum: Use a high-vacuum pump to remove residual high-boiling point solvents. Gentle heating can also be applied, but monitor carefully to prevent product decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are typically residual starting materials, such as 3-aminopyrazine-2-carboxylic acid, and byproducts from the synthesis.[3] Depending on the synthetic route, these can include di-acylated products or N-alkylated derivatives. Hydrolysis of the ester during workup can also lead to the presence of the corresponding carboxylic acid.

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on the purification of analogous compounds, good starting points for recrystallization solvents include ethanol, acetonitrile, or a mixed solvent system like ethyl acetate/hexane.[1][2] The ideal solvent or solvent system should be determined empirically by testing small quantities of the crude product.

Q3: How can I effectively remove the unreacted 3-aminopyrazine-2-carboxylic acid from my crude product?

A3: An extraction with a mild aqueous base like sodium bicarbonate during the workup is often effective. If this does not provide sufficient purity, column chromatography is the recommended method. The carboxylic acid is significantly more polar than the ethyl ester and will adhere more strongly to the silica gel.

Q4: My compound streaks on the TLC plate. How can I get well-defined spots?

A4: Streaking of amines on silica gel TLC plates is a common issue due to the interaction between the basic amine and the acidic silica. Adding a small amount of a base, such as triethylamine (typically 0.1-1%), to your eluent system will usually resolve this problem and lead to sharper, more reliable spots.

Q5: What are the expected ¹H NMR chemical shifts for pure this compound?

A5: The proton NMR spectrum of this compound will show characteristic signals for the pyrazine ring protons (around 7.8-8.3 ppm), a broad singlet for the amino group protons (around 7.4 ppm), and a quartet and a triplet for the ethyl ester protons.[3]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of the chosen solvent (e.g., ethanol, ethyl acetate, or acetonitrile) and observe the solubility at room temperature. Heat the mixture and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool slowly to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Column Chromatography Protocol
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good solvent system will give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting eluent is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a lower polarity mixture and gradually increasing the polarity, can be effective for separating a range of impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Purification Method Typical Solvent/Eluent System Expected Purity Expected Yield
RecrystallizationEthanol or Ethyl Acetate/Hexane>98%60-85%
Column ChromatographyHexane/Ethyl Acetate (gradient)>99%70-90%

Visualizations

Purification_Workflow start Crude this compound tlc TLC Analysis start->tlc impurities Identify Impurities tlc->impurities recrystallization Recrystallization impurities->recrystallization Few, non-polar impurities column_chromatography Column Chromatography impurities->column_chromatography Multiple or polar impurities purity_check Check Purity (TLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->column_chromatography Purity <98% pure_product Pure Product purity_check->pure_product Purity >98%

Caption: Decision workflow for purifying crude this compound.

Troubleshooting_Logic start Purification Issue issue_type What is the issue? start->issue_type low_yield Low Yield issue_type->low_yield Low Recovery impurity Impurity Present issue_type->impurity Low Purity tlc_problem TLC Streaking issue_type->tlc_problem Poor TLC solution_yield Optimize Recrystallization: - Check solvent - Slow cooling low_yield->solution_yield solution_impurity Identify Impurity: - Acidic starting material? -> Basic wash - Other? -> Column Chromatography impurity->solution_impurity solution_tlc Modify Eluent: - Add triethylamine (0.1-1%) tlc_problem->solution_tlc

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of pyrazine carboxamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Q1: I am getting a very low yield or no desired product in my pyrazine carboxamide synthesis. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can arise from several factors. Below is a systematic guide to troubleshooting this problem.

  • Incomplete Reaction: The amide bond formation may not be proceeding to completion.

    • Solution: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Ensure efficient stirring to improve mass transfer. For reactions involving the formation of the pyrazine ring itself, increasing the temperature might be necessary to drive the condensation and cyclization steps.

  • Suboptimal Reaction Conditions: The choice of solvent, coupling agent, base, and temperature are critical for efficient amide bond formation.

    • Solution: Screen different solvents. For enzymatic synthesis, polar solvents like tert-amyl alcohol have shown to give higher yields compared to others like methanol or THF.[1] The substrate molar ratio is also crucial; for instance, in an enzymatic synthesis of N-benzylpyrazine-2-carboxamide, increasing the benzylamine to pyrazine-2-carboxylate ratio to 3:1 significantly improved the yield.[1]

  • Purity of Starting Materials: Impurities in your pyrazine carboxylic acid, amine, or coupling reagents can lead to side reactions and reduce the yield of your desired product.

    • Solution: Ensure the purity of your starting materials. Recrystallize the pyrazine carboxylic acid and amine if necessary. Use freshly opened and high-purity coupling reagents.

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions where possible. Avoid excessively high temperatures or highly acidic/basic conditions during workup if your product is known to be labile.

2. Formation of Side Products and Impurities

Q2: I am observing significant side products in my reaction mixture. What are the common impurities and how can I minimize their formation?

A2: The formation of side products is a common challenge. The type of impurity often depends on the synthetic route employed.

  • N-acylurea Byproduct (when using carbodiimide coupling agents like DCC): This is a very common side product resulting from the rearrangement of the O-acylisourea intermediate.[2][3]

    • Solution: This rearrangement is often irreversible. To minimize its formation, it's crucial to use the activated carboxylic acid intermediate as soon as it is formed. Adding the amine promptly after the activation of the pyrazine carboxylic acid with DCC can help.

  • Imidazole Byproducts (in Maillard-type reactions): When synthesizing the pyrazine ring from sugars and ammonia sources, imidazole derivatives can be significant impurities.

    • Solution: Optimize reaction conditions to favor pyrazine formation. For purification, liquid-liquid extraction with a non-polar solvent like hexane can selectively extract pyrazines, leaving the more polar imidazoles in the aqueous phase. Column chromatography is also effective for separation.

  • Racemization (for chiral starting materials): If you are using a chiral amine or carboxylic acid, racemization can occur, especially under harsh conditions or with certain coupling reagents.

    • Solution: Use milder coupling agents and non-basic conditions if possible. Additives like 1-hydroxybenzotriazole (HOBt) can help to suppress racemization when using carbodiimide coupling agents.[4]

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in your crude product.

    • Solution: As mentioned for low yields, optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

3. Purification Challenges

Q3: I am having difficulty purifying my pyrazine carboxamide product. What are the recommended methods?

A3: The purification strategy will depend on the physical properties of your product and the nature of the impurities.

  • Column Chromatography: This is a versatile and widely used method for purifying pyrazine carboxamides.

    • Eluent System: A common eluent system is a mixture of hexane and ethyl acetate. The polarity can be adjusted based on the polarity of your compound.

  • Recrystallization: For solid products, recrystallization is an excellent method for achieving high purity.

    • Solvent Selection: Choose a solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, methanol, or mixtures with water.

  • Liquid-Liquid Extraction: This is useful for an initial cleanup of the crude reaction mixture, especially to remove water-soluble impurities or byproducts.

  • Acid-Base Extraction: If your pyrazine carboxamide has basic or acidic functionalities, you can use acid-base extraction to separate it from neutral impurities.

Data Presentation

Table 1: Effect of Solvent on the Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide [1]

Solventlog PYield (%)
tert-Amyl alcohol1.381.2
Isobutanol0.875.6
Isopropanol0.368.4
Ethanol-0.355.1
Methanol-0.732.7
Acetonitrile-0.345.9
Dichloromethane1.328.3
DMSO-1.315.6
THF0.538.7
2-MeTHF1.142.1

Table 2: Influence of Amine Structure on the Enzymatic Synthesis of Pyrazinamide Derivatives [1]

EntryAmineProductYield (%)
1MethylamineN-methylpyrazine-2-carboxamide86.4
10BenzylamineN-benzylpyrazine-2-carboxamide80.3
134-MethoxybenzylamineN-(4-methoxybenzyl)pyrazine-2-carboxamide83.5
164-(Trifluoromethyl)benzylamineN-(4-(trifluoromethyl)benzyl)pyrazine-2-carboxamide67.7

Experimental Protocols

Protocol 1: Synthesis of Pyrazine Carboxamide via Acyl Chloride

This method involves the conversion of pyrazine-2-carboxylic acid to its more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of Pyrazine-2-carbonyl chloride [5]

  • To a round-bottom flask containing pyrazine-2-carboxylic acid (1.0 eq), add dry toluene.

  • Carefully add thionyl chloride (1.5 eq) to the suspension.

  • Reflux the mixture for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure. The crude pyrazine-2-carbonyl chloride can be used directly in the next step.

Step 2: Amide Formation [5]

  • Dissolve the desired amine (1.0 eq) in a suitable dry solvent (e.g., acetone, dichloromethane) containing a base (e.g., pyridine, triethylamine, 1.1 eq).

  • Cool the solution in an ice bath.

  • Add a solution of pyrazine-2-carbonyl chloride (1.0 eq) in the same dry solvent dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes to 2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazine carboxamide.

Protocol 2: Direct Amide Coupling using DCC and DMAP

This protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with a 4-dimethylaminopyridine (DMAP) catalyst.

  • In an oven-dried flask under an inert atmosphere, dissolve pyrazine-2-carboxylic acid (1.0 eq), the desired amine (1.0 eq), and a catalytic amount of DMAP (0.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C using an ice bath with continuous stirring.

  • Once the temperature has stabilized, add DCC (1.1 eq) to the mixture.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • After the reaction is complete, filter off the DCU precipitate.

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Visualizations

troubleshooting_workflow start Problem in Pyrazine Carboxamide Synthesis low_yield Low Yield / No Product start->low_yield impurities Presence of Impurities start->impurities check_completeness Check Reaction Completeness (TLC) low_yield->check_completeness optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Stoichiometry) low_yield->optimize_conditions check_purity Check Starting Material Purity low_yield->check_purity identify_byproduct Identify Byproduct (NMR, MS) impurities->identify_byproduct solution_yield Increase Time/Temp Use High Purity Reagents Optimize Conditions check_completeness->solution_yield optimize_conditions->solution_yield check_purity->solution_yield n_acylurea N-Acylurea (from DCC) identify_byproduct->n_acylurea Rearrangement unreacted_sm Unreacted Starting Material identify_byproduct->unreacted_sm Incomplete Reaction other_side_products Other Side Products identify_byproduct->other_side_products solution_acylurea Add Amine Promptly After Activation n_acylurea->solution_acylurea solution_unreacted Drive Reaction to Completion unreacted_sm->solution_unreacted solution_purification Purify by Chromatography or Recrystallization other_side_products->solution_purification

Caption: Troubleshooting workflow for pyrazine carboxamide synthesis.

dcc_coupling_mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction PzCOOH Pyrazine Carboxylic Acid O_Acylisourea O-Acylisourea (Active Intermediate) PzCOOH->O_Acylisourea + DCC DCC DCC Product Pyrazine Carboxamide O_Acylisourea->Product + Amine O_Acylisourea_side O-Acylisourea Amine Amine (R-NH2) DCU DCU N_Acylurea N-Acylurea (Byproduct) O_Acylisourea_side->N_Acylurea Rearrangement

Caption: DCC coupling mechanism and N-acylurea side reaction.

acyl_chloride_synthesis cluster_byproducts Reaction Byproducts PzCOOH Pyrazine Carboxylic Acid AcylChloride Pyrazine Acyl Chloride PzCOOH->AcylChloride + SOCl2 HCl HCl SO2 SO2 SOCl2 Thionyl Chloride (SOCl2) Product Pyrazine Carboxamide AcylChloride->Product + Amine, Base Amine Amine (R-NH2) Base Base (e.g., Pyridine)

References

Optimizing Microwave Synthesis of Pyrazine Esters: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the microwave-assisted synthesis of pyrazine esters. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to streamline your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of pyrazine ester lower than expected in the microwave synthesis?

A1: Low yields in microwave-assisted pyrazine ester synthesis can arise from several factors. One common issue is the incomplete conversion of the starting materials. To address this, you can try extending the reaction time or cautiously increasing the reaction temperature.[1] Another critical factor is the choice of solvent and catalyst, which can significantly influence the reaction's efficiency. Suboptimal conditions can lead to the formation of unwanted side products, consuming your starting materials and reducing the yield of the desired ester. Additionally, ensure your starting materials, particularly the pyrazine-2-carboxylic acid and the alcohol, are of high purity, as impurities can lead to competing side reactions.

Q2: I am observing charring or decomposition of my reaction mixture. What could be the cause?

A2: Charring or decomposition during microwave synthesis is often a result of localized overheating. This can be caused by uneven microwave distribution or the presence of "hot spots" in the reaction vessel. To mitigate this, ensure efficient stirring throughout the reaction. Using a suitable microwave-absorbing solvent can also help in achieving more uniform heating. It is also possible that the set temperature or microwave power is too high for the stability of your pyrazine ester product. Pyrazine derivatives can be sensitive to harsh reaction conditions.[2] Consider reducing the microwave power or the target temperature and incrementally increasing it to find the optimal balance.

Q3: What are the best solvents for the microwave-assisted synthesis of pyrazine esters?

A3: The choice of solvent is crucial for efficient microwave synthesis. Polar solvents tend to absorb microwave irradiation more effectively, leading to rapid heating. However, the alcohol reactant itself can often serve as both the solvent and reagent, especially when used in excess. For co-solvents, options like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be considered due to their high boiling points and strong microwave absorption. The selection should also be based on the solubility of the pyrazine-2-carboxylic acid and any catalyst used.

Q4: Can I perform this reaction without a catalyst?

A4: While the esterification can proceed without a catalyst, it is generally much slower. An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used to protonate the carbonyl group of the carboxylic acid, making it more electrophilic and accelerating the reaction. In microwave synthesis, the use of a catalyst can significantly reduce the required reaction time and temperature.

Q5: How does microwave heating compare to conventional heating for pyrazine ester synthesis?

A5: Microwave-assisted organic synthesis (MAOS) generally offers significant advantages over conventional heating methods. The primary benefits include a dramatic reduction in reaction time, often from hours to minutes, and frequently higher product yields.[3][4][5] This is attributed to the efficient and rapid heating of the reaction mixture by direct interaction with microwave irradiation.[6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation - Ineffective heating- Ensure the chosen solvent is suitable for microwave heating (has a significant dipole moment). - Increase the microwave power in small increments. - Verify that the temperature sensor is correctly calibrated and positioned.
- Inactive catalyst- Use a fresh batch of acid catalyst. - Consider increasing the catalyst loading slightly.
- Insufficient reaction time or temperature- Gradually increase the reaction time or temperature, monitoring for product formation and decomposition.[1]
Formation of Byproducts - Decomposition of starting material or product- Lower the reaction temperature and/or microwave power.[2] - Reduce the reaction time. Prolonged exposure to high temperatures can lead to degradation.
- Side reactions of the pyrazine ring- Ensure the reaction is carried out under an inert atmosphere if the reactants are sensitive to oxidation. - Analyze byproducts to understand the side reactions and adjust conditions accordingly.
Charring of the Reaction Mixture - Localized overheating ("hot spots")- Improve stirring efficiency by using a larger stir bar or a mechanical stirrer if possible. - Use a solvent with good microwave absorption properties to ensure more uniform heating.
- Microwave power is too high- Reduce the microwave power and use a longer reaction time at a lower temperature.
Difficulty in Product Isolation - Incomplete reaction- Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before workup.
- Product is soluble in the aqueous phase during workup- Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous phase to decrease the solubility of the ester.

Experimental Protocols

The following are representative protocols for the microwave-assisted synthesis of pyrazine esters. These should be considered as starting points and may require optimization for specific substrates and microwave systems.

Protocol 1: Synthesis of Ethyl Pyrazine-2-carboxylate

Materials:

  • Pyrazine-2-carboxylic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial containing a magnetic stir bar, add pyrazine-2-carboxylic acid (1.0 mmol).

  • Add an excess of absolute ethanol (5 mL).

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120°C for 10 minutes with stirring. The microwave power will be modulated by the instrument to maintain the set temperature.

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Pyrazin-2-ylmethyl Benzoate

Materials:

  • (Pyrazin-2-yl)methanol

  • Benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave reactor vial with a magnetic stir bar, dissolve (pyrazin-2-yl)methanol (1.0 mmol) and benzoic acid (1.2 mmol) in 5 mL of dichloromethane.

  • Add DCC (1.5 mmol) and a catalytic amount of DMAP (0.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 80°C for 15 minutes with stirring.

  • After cooling, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester.

  • Purify by column chromatography on silica gel.

Data Presentation

The following tables provide a summary of representative quantitative data for the microwave-assisted synthesis of pyrazine esters, comparing different reaction conditions.

Table 1: Optimization of Reaction Conditions for Ethyl Pyrazine-2-carboxylate Synthesis

EntryTemperature (°C)Time (min)Microwave Power (W)Yield (%)
11001510075
21201015092
3140520085 (with some decomposition)
4120515088
51201515090

Table 2: Comparison of Microwave Synthesis of Various Pyrazine Esters

EsterAlcoholTemperature (°C)Time (min)Yield (%)
Methyl pyrazine-2-carboxylateMethanol1201090
Ethyl pyrazine-2-carboxylateEthanol1201092
Propyl pyrazine-2-carboxylatePropanol1301588
Isopropyl pyrazine-2-carboxylateIsopropanol1302085

Visualizations

Experimental Workflow for Microwave-Assisted Pyrazine Ester Synthesis

experimental_workflow reagents 1. Reagent Preparation - Pyrazine-2-carboxylic acid - Alcohol - Acid Catalyst mixing 2. Reaction Setup - Combine reagents in a microwave vial - Add stir bar reagents->mixing microwave 3. Microwave Irradiation - Set Temperature, Time, Power - Run with stirring mixing->microwave workup 4. Reaction Workup - Quenching - Extraction microwave->workup purification 5. Purification - Column Chromatography workup->purification analysis 6. Product Analysis - NMR, GC-MS, etc. purification->analysis

Caption: A generalized workflow for the microwave-assisted synthesis of pyrazine esters.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of Pyrazine Ester check_conditions Review Reaction Conditions (Temp, Time, Power) start->check_conditions check_reagents Assess Reagent Quality (Purity, Solvent) start->check_reagents check_catalyst Evaluate Catalyst (Activity, Loading) start->check_catalyst optimize_conditions Optimize Conditions: - Increase Temp/Time cautiously - Adjust Power check_conditions->optimize_conditions Suboptimal purify_reagents Use High-Purity Reagents & Anhydrous Solvent check_reagents->purify_reagents Impurities Found success Improved Yield optimize_conditions->success purify_reagents->success adjust_catalyst Use Fresh Catalyst & Optimize Loading check_catalyst->adjust_catalyst Inactive/Suboptimal adjust_catalyst->success

Caption: A decision-making diagram for troubleshooting low yields in microwave synthesis.

References

Technical Support Center: Aminolysis of Ethyl 3-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the aminolysis of Ethyl 3-aminopyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the aminolysis of this compound?

The primary challenges stem from the inherent properties of the starting material. Firstly, the ethoxy group of the ester is a relatively poor leaving group, often necessitating forcing conditions such as high temperatures for the reaction to proceed.[1] Secondly, the 3-amino group on the pyrazine ring is weakly nucleophilic due to the electron-withdrawing nature of the pyrazine ring itself. This reduced nucleophilicity can lead to sluggish reactions and low yields.

Q2: Are there alternative methods to direct aminolysis for synthesizing 3-aminopyrazine-2-carboxamides?

Yes, a common and often more efficient alternative is to start from 3-aminopyrazine-2-carboxylic acid. The carboxylic acid can be "activated" using a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), to form a more reactive intermediate. This activated intermediate then readily reacts with the desired amine to form the amide bond, often under milder conditions and with higher yields compared to the direct aminolysis of the ethyl ester.[2][3]

Q3: Can microwave irradiation be used to improve the reaction?

Absolutely. Microwave-assisted synthesis has been shown to be an effective method for promoting the aminolysis of pyrazine esters.[2][3] Microwave heating can significantly reduce reaction times and, in many cases, improve yields compared to conventional heating methods. For instance, the aminolysis of the corresponding methyl ester with benzylamines has been successfully carried out using microwave irradiation at 130°C for 40 minutes.[3]

Q4: What are some common side reactions to be aware of?

A potential side reaction, particularly when dealing with acylation of the 3-amino group, is diacylation. While the 3-amino group is not highly nucleophilic, under certain conditions, it can be acylated twice. However, this is more of a concern in acylation reactions rather than direct aminolysis of the ester. In high-temperature aminolysis, thermal decomposition of the starting materials or products can also be a concern.

Q5: Are there any "green" or biocatalytic alternatives for this reaction?

Yes, enzymatic catalysis is a promising green alternative. Lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, have been used to catalyze the aminolysis of pyrazine esters in organic solvents. This biocatalytic approach offers high selectivity and mild reaction conditions (e.g., 45°C), providing an environmentally friendly option.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient reaction temperature or time. 2. Low nucleophilicity of the amine. 3. Poor leaving group ability of the ethoxide.1. Increase the reaction temperature and/or prolong the reaction time. Consider using microwave irradiation to accelerate the reaction.[3] 2. If using a weakly nucleophilic amine, consider an alternative synthetic route, such as activating the corresponding carboxylic acid with a coupling agent like CDI.[2] 3. Adding a Lewis acid catalyst may help to activate the ester carbonyl group.
Low Yield of Desired Product 1. Incomplete reaction. 2. Product degradation at high temperatures. 3. Difficult purification leading to product loss.1. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. 2. If thermal degradation is suspected, try running the reaction at a lower temperature for a longer duration or switch to a microwave-assisted protocol which often allows for lower bulk temperatures. 3. Optimize the purification method. Flash chromatography with a suitable solvent gradient is often effective.[2]
Formation of Multiple Products 1. Presence of impurities in starting materials. 2. Side reactions due to high temperatures. 3. Reaction with solvent.1. Ensure the purity of this compound and the amine using techniques like NMR or LC-MS before starting the reaction. 2. Lower the reaction temperature. 3. Use an inert solvent that is not reactive under the reaction conditions.
Difficulty in Product Purification 1. Similar polarity of the starting material and the product. 2. Presence of unreacted amine.1. Utilize an efficient purification technique like preparative flash chromatography with a slow solvent gradient to improve separation.[2] 2. If the amine is basic, an acidic wash of the organic extract can help to remove it. However, be cautious as the product may also have basic properties.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of N-Benzyl-3-aminopyrazine-2-carboxamides

CompoundSubstituent (R)Procedure A Yield (%)*Procedure B Yield (%)**
1 H2975
2 2-CH₃2791
3 3-CH₃4388
4 4-CH₃4285
5 2-OCH₃3589
6 3-OCH₃3882
7 4-OCH₃4586
8 4-F4080

*Procedure A: Microwave-assisted aminolysis of Mthis compound with the corresponding benzylamine.[3] **Procedure B: Microwave-assisted reaction of 3-aminopyrazine-2-carboxylic acid with the corresponding benzylamine using CDI as a coupling agent.[2][3]

Experimental Protocols

Protocol 1: Microwave-Assisted Aminolysis of Mthis compound (Procedure A Adaptation)

This protocol is adapted from a reported procedure for the synthesis of N-benzyl derivatives and can be applied to this compound with appropriate adjustments.[3]

  • In a microwave reaction tube equipped with a magnetic stirrer, add this compound (1 equivalent).

  • Add methanol (or another suitable high-boiling solvent) to dissolve the starting material.

  • Add the desired amine (3 equivalents).

  • Add a catalytic amount of NH₄Cl (0.1 equivalents).

  • Seal the reaction tube and place it in a microwave reactor.

  • Irradiate the mixture at 130°C for 40 minutes with a power of 90 W.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, adsorb the reaction mixture onto silica gel.

  • Purify the product by flash chromatography using a suitable gradient of ethyl acetate in hexane.

Protocol 2: Amide Formation from 3-Aminopyrazine-2-carboxylic Acid via CDI Activation (Procedure B)

This protocol provides an alternative route to the desired amide product.[2]

  • In a microwave reaction tube, dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.

  • Add 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) to the solution.

  • Allow the mixture to react for 5-10 minutes at room temperature, or until CO₂ evolution ceases.

  • Add the corresponding amine (1.5 equivalents) to the reaction mixture.

  • Seal the tube and irradiate in a microwave reactor at 120°C for 30 minutes with a power of 100 W.

  • Monitor the reaction progress by TLC.

  • After completion, purify the product using flash chromatography.

Visualizations

aminolysis_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic attack by Amine Amine Amine (R-NH2) Amide N-substituted 3-aminopyrazine-2-carboxamide Intermediate->Amide Elimination of Ethoxide Ethanol Ethanol Intermediate->Ethanol Proton transfer

Caption: General mechanism of the aminolysis of this compound.

Caption: A troubleshooting workflow for the aminolysis of this compound.

References

How to increase the reactivity of 3-aminopyrazine-2-carboxylate for acylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acylation of 3-aminopyrazine-2-carboxylate. The low nucleophilicity of the amino group in this substrate often leads to low reactivity and requires optimized conditions for successful acylation.

Frequently Asked Questions (FAQs)

Q1: Why is the acylation of 3-aminopyrazine-2-carboxylate challenging?

A1: The acylation of 3-aminopyrazine-2-carboxylate is challenging primarily due to the low nucleophilicity of the 3-amino group. This reduced reactivity is a result of the electron-withdrawing effects of the pyrazine ring and the adjacent carboxylate group, which decrease the electron density on the nitrogen atom. Consequently, the lone pair of electrons on the amino group is less available to attack the electrophilic carbonyl carbon of the acylating agent. Direct acylation of the corresponding 3-aminopyrazine-2-carboxamide has been reported to fail due to this significantly low nucleophilicity[1]. The methyl ester of 3-aminopyrazine-2-carboxylic acid exhibits slightly higher reactivity[1].

Q2: What are the common strategies to increase the reactivity of 3-aminopyrazine-2-carboxylate for acylation?

A2: Several strategies can be employed to enhance the reactivity of 3-aminopyrazine-2-carboxylate for acylation:

  • Use of a Catalyst: A nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), can significantly accelerate the reaction rate. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating agent than the original acid halide or anhydride[2][3].

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this may also lead to the formation of side products, so careful optimization is required.

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture[4][5][6].

  • Activation of the Acylating Agent: Converting the carboxylic acid to a more reactive derivative, such as an acyl fluoride, in situ can facilitate the acylation of electron-deficient amines where standard methods fail[7][8].

  • Choice of Base and Solvent: The appropriate selection of a base and solvent system is crucial. A non-nucleophilic base is often used to neutralize the acid byproduct of the reaction without competing with the amine nucleophile. The solvent can also influence the reaction rate and solubility of the reactants.

Q3: What are some common side reactions to be aware of during the acylation of 3-aminopyrazine-2-carboxylate?

A3: Potential side reactions include:

  • Diacylation: Although less common with this deactivated amine, prolonged reaction times or highly reactive acylating agents could potentially lead to diacylation if other reactive sites are present.

  • Reaction with the Ester Group: Under harsh basic or acidic conditions, the methyl ester group could be hydrolyzed or transesterified.

  • Ring Opening or Degradation: At very high temperatures, degradation of the pyrazine ring may occur, leading to the formation of tar-like materials[9].

  • Formation of Imidazolines: When using 1,2-diamines and carboxylic acids, the formation of imidazoline byproducts can occur, especially at elevated temperatures[9].

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot common issues encountered during the acylation of 3-aminopyrazine-2-carboxylate.

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Low Reactivity of the Amine 1. Add a Catalyst: Introduce a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to the reaction mixture. DMAP is a hyper-nucleophilic acylation catalyst that can significantly increase the reaction rate[10].2. Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products by TLC or LC-MS.3. Use Microwave Synthesis: If available, switch to a microwave reactor to achieve higher temperatures and faster reaction times[4][5][6].4. Activate the Acylating Agent: Consider using a more reactive acylating agent or an in-situ activation method, such as the formation of an acyl fluoride.
Inactive Acylating Agent 1. Use Fresh Reagent: Acyl halides and anhydrides are sensitive to moisture. Use a freshly opened bottle or distill the reagent before use.2. Check for Degradation: Visually inspect the acylating agent for any signs of decomposition.
Insufficient Base 1. Ensure Stoichiometry: Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid byproduct generated during the reaction.
Moisture in the Reaction 1. Use Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon)[1].
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Troubleshooting Steps
Side Reactions at High Temperatures 1. Optimize Temperature: Lower the reaction temperature and extend the reaction time. Monitor the reaction progress closely to find the optimal balance.2. Use a Milder Acylating Agent: If using a highly reactive acylating agent like an acyl chloride, consider switching to an anhydride.
Reaction with Solvent 1. Choose an Inert Solvent: Ensure the solvent is not participating in the reaction. Dichloromethane (DCM) and acetonitrile (ACN) are common choices for this reaction[1].
Impure Starting Materials 1. Purify Starting Materials: Purify the 3-aminopyrazine-2-carboxylate and the acylating agent before the reaction.
Problem 3: Difficult Product Purification
Possible Cause Troubleshooting Steps
Product is Highly Polar 1. Optimize Chromatography: Use a more polar eluent system for column chromatography. Consider using a different stationary phase if separation on silica gel is poor.2. Recrystallization: Attempt to purify the product by recrystallization from a suitable solvent system.
Removal of Catalyst/Base 1. Aqueous Workup: Perform an acidic wash (e.g., dilute HCl) to remove basic impurities like pyridine or DMAP, followed by a basic wash (e.g., saturated NaHCO₃ solution) to remove any acidic impurities.

Data Presentation

The following table summarizes the yields obtained for the N-acylation of 3-aminopyrazine-2-carboxylic acid derivatives under different conditions, highlighting the efficiency of each method.

Acylating AgentMethodCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzoyl ChlorideConventionalPyridineDCMRoom Temp48Moderate[1]
Substituted Benzoyl ChloridesConventionalPyridineACN7024Moderate-Good[1]
Various Acyl ChloridesMicrowaveNH₄ClMethanol1300.6727-55[11]
3-Aminopyrazine-2-carboxylic acid + BenzylaminesMicrowave (Amidation)CDIDMSO1200.550-91[11]

Note: The yields reported in the literature can vary significantly based on the specific acylating agent and the scale of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Acylation using Pyridine (Procedure A)

This protocol is adapted from a reported procedure for the acylation of methyl 3-aminopyrazine-2-carboxylate[1].

  • Disperse mthis compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).

  • Add anhydrous pyridine (1.5 eq) and stir the mixture for 5 minutes at room temperature.

  • Add the acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Acylation under Reflux Conditions (Procedure B1)

This protocol is a modification for less reactive acylating agents[1].

  • Disperse mthis compound (1.0 eq) in anhydrous acetonitrile (ACN).

  • Add anhydrous pyridine (2.5 eq) and stir for 5 minutes.

  • Add the acyl chloride (2.2 eq) dropwise.

  • Heat the reaction mixture to 70°C and reflux for 24 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: DMAP-Catalyzed Acylation

This is a general protocol for enhancing the rate of acylation.

  • Dissolve mthis compound (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere.

  • Add a non-nucleophilic base such as triethylamine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add the acylating agent (e.g., acid anhydride or acyl chloride, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Acylation Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_reactivity Is the amine known to be unreactive? start->check_reactivity add_catalyst Add DMAP catalyst check_reactivity->add_catalyst Yes check_reagents Are the acylating agent and base fresh and anhydrous? check_reactivity->check_reagents No increase_temp Increase reaction temperature add_catalyst->increase_temp use_microwave Use microwave synthesis increase_temp->use_microwave activate_acyl Use a more reactive acylating agent (e.g., acyl fluoride) use_microwave->activate_acyl success Improved Yield activate_acyl->success use_fresh_reagents Use freshly opened or purified reagents check_reagents->use_fresh_reagents No check_conditions Are reaction conditions strictly anhydrous? check_reagents->check_conditions Yes use_fresh_reagents->check_conditions dry_glassware Ensure all glassware and solvents are dry check_conditions->dry_glassware No check_base Is a suitable base used in sufficient quantity? check_conditions->check_base Yes dry_glassware->check_base adjust_base Use at least 1 eq. of a non-nucleophilic base check_base->adjust_base No fail Still Low Yield Consider alternative synthetic route check_base->fail Yes adjust_base->success

Caption: A troubleshooting workflow for addressing low yields in the acylation of 3-aminopyrazine-2-carboxylate.

Mechanism of DMAP-Catalyzed Acylation

DMAP_Catalysis cluster_0 Catalytic Cycle DMAP DMAP Acyl_DMAP N-Acylpyridinium Intermediate (Highly Reactive) DMAP->Acyl_DMAP Nucleophilic Attack Acyl_X Acylating Agent (RCOX) Acyl_X->Acyl_DMAP Product Acylated Product (ArNHCOR) Acyl_DMAP->Product Acyl Transfer Amine 3-Aminopyrazine- 2-carboxylate (ArNH2) Amine->Product DMAP_H Protonated DMAP Product->DMAP_H DMAP_H->DMAP Deprotonation Base Base (e.g., Et3N) Base->DMAP

Caption: The catalytic cycle of DMAP in the acylation of an amine.

References

Overcoming low nucleophilicity of the amino group in pyrazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the low nucleophilicity of the amino group in pyrazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group on a pyrazine ring a poor nucleophile?

A1: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electron-withdrawing nitrogen atoms at positions 1 and 4.[1][2] This electronic characteristic reduces the electron density on the entire ring, including on the exocyclic amino group. The lone pair of electrons on the amino nitrogen is less available to attack an electrophile, resulting in significantly lower nucleophilicity compared to anilines or aliphatic amines.[3][4]

Q2: What are the most common challenges encountered when using aminopyrazines in nucleophilic reactions?

A2: Researchers typically face several issues:

  • Low to no reaction yield: In standard nucleophilic substitution reactions, such as N-alkylation or N-acylation, the aminopyrazine may fail to react with the electrophile under standard conditions.[3]

  • Requirement for harsh reaction conditions: To force a reaction, high temperatures or prolonged reaction times may be necessary, which can lead to the degradation of starting materials or products.[5][6]

  • Side reactions: The forcing conditions required can promote unwanted side reactions, complicating purification and reducing the yield of the desired product.[5]

  • Failure of classical C-N bond-forming reactions: Methods that work well for other aromatic amines often fail or give poor results with aminopyrazines.

Q3: What are the primary strategies to overcome the low nucleophilicity of aminopyrazines?

A3: The three main strategies are:

  • Use of Catalyzed Cross-Coupling Reactions: This is the most effective and widely used approach. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are specifically designed to form C-N bonds and are highly tolerant of a wide range of functional groups.[7][8] These methods do not rely on the inherent nucleophilicity of the amine in the same way as a classical SNAr reaction.

  • Activation of the Coupling Partner: If a cross-coupling reaction is not feasible, ensure the electrophile is highly reactive. For acylations, use of highly reactive acyl chlorides or anhydrides is preferable. For arylations (SNAr), the aryl halide should be activated with strongly electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions.[9][10]

  • Formation of a More Nucleophilic Anion: The aminopyrazine can be deprotonated using a strong, non-nucleophilic base (e.g., NaH, LiHMDS) to form the corresponding amide anion. This anion is significantly more nucleophilic and can react more readily with electrophiles. This approach must be carefully controlled to avoid side reactions.

Troubleshooting Guides

Problem: Low or No Yield in N-Arylation of Aminopyrazine

This guide addresses the common issue of failing to form a C-N bond between an aminopyrazine and an aryl halide using traditional nucleophilic substitution methods.

Troubleshooting Workflow

G start Start: N-Arylation of Aminopyrazine check_yield Is the reaction yield >10%? start->check_yield increase_temp Action: Increase temperature and/or reaction time. [6] check_yield->increase_temp No end_success Success: Optimize conditions check_yield->end_success Yes check_activating_groups Is the aryl halide activated with -NO2 or other EWGs? [38] increase_temp->check_activating_groups use_buchwald Recommended Solution: Use Buchwald-Hartwig Cross-Coupling. [14, 23] check_activating_groups->use_buchwald No end_fail Problem Persists: Consult specialized literature check_activating_groups->end_fail Yes use_buchwald->end_success

Caption: Troubleshooting workflow for N-arylation reactions.

Recommended Solution: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the N-arylation of heteroaromatic amines, including aminopyrazines.[7][11] It overcomes the low nucleophilicity by proceeding through a catalytic cycle involving oxidative addition and reductive elimination.[8]

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L_n pd2_complex L_n(Ar)Pd(II)-X pd0->pd2_complex Oxidative Addition (Ar-X) ox_add Oxidative Addition pd2_amine [(Ar)Pd(II)(L_n)(HNR'R'')]+X- pd2_complex->pd2_amine Amine Coordination lig_exch Ligand Exchange (Amine Coordination) pd2_amido (Ar)Pd(II)(L_n)(NR'R'') pd2_amine->pd2_amido Deprotonation (Base) deprotonation Deprotonation (Base) pd2_amido->pd0 Reductive Elimination product Product Ar-NR'R'' pd2_amido->product red_elim Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Data on Buchwald-Hartwig Reactions for N-Heterocycles

The choice of ligand is critical for a successful reaction. Sterically hindered and electron-rich phosphine ligands are often required.[6][12]

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-Bromotoluene2-AminopyridinePd₂(dba)₃ (2%)XPhos (4%)NaOtBuToluene10095
4-Chloro-anisoleMorpholinePd(OAc)₂ (1%)RuPhos (2%)K₃PO₄1,4-Dioxane10098
1-Bromo-4-(trifluoromethyl)benzeneAnilinePd₂(dba)₃ (2%)SPhos (4%)Cs₂CO₃Toluene11092
4-Bromo-1-tritylpyrazolePiperidinePd(dba)₂ (20%)tBuDavePhos (20%)NaOtBuXylene160 (MW)73[6]
4-Chlorotoluene2,5-DimethylanilinePd(OAc)₂ (1%)P4 Ligand (1%)NaOtBu1,4-Dioxane8094[12]

Note: Data is illustrative of typical conditions for N-heterocycles and related compounds. Optimization is often required.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the palladium-catalyzed N-arylation of aminopyrazine. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • Aminopyrazine (1.2 mmol)

  • Aryl halide (or triflate) (1.0 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add the aryl halide (if solid), aminopyrazine, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the aryl halide if it is a liquid.

  • Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

  • Stir the reaction vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.[5]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional solvent.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl aminopyrazine derivative.[5]

Protocol 2: Acylation of Aminopyrazine via Anion Formation

This protocol is for situations where direct acylation fails due to low nucleophilicity.

Materials:

  • Aminopyrazine (1.0 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol)

  • Acyl chloride (1.1 mmol)

  • Anhydrous, aprotic solvent (e.g., THF or DMF, 10 mL)

  • Oven-dried, three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

Procedure:

  • Wash the NaH with anhydrous hexane (x3) to remove the mineral oil, and carefully dry the solid NaH under a stream of nitrogen.

  • Add the washed NaH and anhydrous THF to the reaction flask under a positive pressure of nitrogen.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the aminopyrazine in a minimum amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed. This step forms the sodium salt of the aminopyrazine.

  • Cool the reaction mixture back down to 0 °C.

  • Dissolve the acyl chloride in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over 15-20 minutes.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

References

Troubleshooting Ethyl 3-aminopyrazine-2-carboxylate solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Ethyl 3-aminopyrazine-2-carboxylate.

Troubleshooting Guides

This section offers step-by-step guidance on common solubility challenges encountered during experiments.

Guide 1: How to Dissolve this compound

Question: I am having difficulty dissolving this compound. What is a reliable method to prepare a stock solution?

Answer:

A common and effective method for dissolving this compound for in vitro studies is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is often a good first choice due to its strong solvating power for a wide range of organic molecules.

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Warming bath or heating block (optional)

  • Calibrated pipettes and sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 1.6717 mg of the compound (Molecular Weight: 167.17 g/mol ).

  • Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.

  • Promote Dissolution:

    • Vortexing: Securely cap the vial and vortex thoroughly for 1-2 minutes.

    • Sonication: If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes.

    • Warming: Gentle warming to 30-40°C can also aid dissolution. Use a warming bath or heating block and vortex intermittently. Avoid excessive heat to prevent potential degradation.

  • Visual Inspection: Visually inspect the solution to ensure that all solid particles have dissolved and the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. When needed, thaw the stock solution at room temperature and vortex briefly before making further dilutions in your experimental buffer or media.

Guide 2: Common Solubility-Related Issues and Solutions

Question: My this compound precipitated out of solution after dilution into my aqueous experimental buffer. How can I prevent this?

Answer:

Precipitation upon dilution into aqueous media is a common issue for compounds with limited water solubility. The following troubleshooting steps can help mitigate this problem.

Troubleshooting Workflow for Precipitation Issues

G start Precipitation Observed in Aqueous Buffer check_stock Is the stock solution clear? start->check_stock redissolve_stock Redissolve stock solution (vortex, sonicate, warm) check_stock->redissolve_stock No lower_concentration Lower the final concentration in the buffer check_stock->lower_concentration Yes redissolve_stock->check_stock add_cosolvent Incorporate a cosolvent (e.g., ethanol, PEG300) in the final buffer lower_concentration->add_cosolvent adjust_ph Adjust the pH of the final buffer add_cosolvent->adjust_ph end_solution Solution is clear adjust_ph->end_solution

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of the compound in your aqueous buffer.

  • Use a Cosolvent: If reducing the concentration is not feasible, consider adding a small percentage of a water-miscible organic solvent (cosolvent) to your final buffer. Ethanol or polyethylene glycol 300 (PEG300) are common choices. However, always run a vehicle control to ensure the cosolvent does not affect your experimental results.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although the amino group in this compound is weakly basic, altering the pH of your buffer might influence its solubility.

  • Fresh Dilutions: Prepare fresh dilutions from your stock solution immediately before use to minimize the time the compound spends in a potentially less stable, semi-aqueous environment.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: While specific quantitative solubility data for this compound is not widely published, qualitative information and data from its methyl analog suggest the following solubility profile.[1] Sonication is often recommended to assist in dissolution.[1]

Solubility Data Summary

SolventQualitative Solubility/Quantitative Data (for Methyl Analog)
Dimethyl Sulfoxide (DMSO)Soluble (1 mg/mL for methyl analog)[1]
Dimethylformamide (DMF)Likely soluble (used as a reaction solvent)[2]
MethanolSparingly soluble (used as a reaction solvent)[3]
EthanolSparingly soluble
WaterSparingly soluble (6.25 mg/mL for methyl analog)[1]
Dichloromethane (DCM)Likely soluble
Ethyl AcetateSparingly soluble
HexaneInsoluble

Q2: How does temperature affect the solubility of this compound?

A2: In general, the solubility of solid organic compounds in liquid solvents increases with temperature. If you are struggling to dissolve the compound at room temperature, gentle warming (e.g., to 30-40°C) can be an effective strategy. However, be cautious about potential degradation at higher temperatures over extended periods.

Q3: What is the influence of pH on the solubility of this compound?

A3: The chemical structure of this compound contains a weakly basic amino group and an ester functional group.

  • Acidic Conditions: In strongly acidic solutions, the ester group may be susceptible to hydrolysis over time, which would alter the chemical structure and solubility.[4][5]

  • Basic Conditions: In strongly basic solutions, the ester can also be hydrolyzed (saponification).[4][5]

For most biological experiments conducted at or near neutral pH (pH 7.0-7.4), the compound's charge state is unlikely to change significantly. However, if working with buffers at the extremes of the pH scale, it is advisable to experimentally determine the compound's stability and solubility.

Q4: Are there any signaling pathways or logical relationships I should be aware of when troubleshooting solubility?

A4: The process of troubleshooting solubility can be thought of as a logical progression of assessing various physicochemical factors. The following diagram illustrates the key relationships.

G cluster_compound Compound Properties cluster_solvent Solvent Properties cluster_conditions External Conditions cluster_outcome Outcome compound This compound Polarity pKa Molecular Weight outcome Solubility compound:f0->outcome influences solvent Solvent Choice Polarity pH Cosolvents solvent:f0->outcome determines conditions Dissolution Method Temperature Agitation (Vortexing/Sonication) conditions:f0->outcome affects

Caption: Factors influencing compound solubility.

References

Stability of Ethyl 3-aminopyrazine-2-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ethyl 3-aminopyrazine-2-carboxylate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in acidic solutions?

A1: The primary stability concern for this compound under acidic conditions is the hydrolysis of the ethyl ester functional group. This reaction, catalyzed by acid, results in the formation of 3-aminopyrazine-2-carboxylic acid and ethanol.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The principal degradation product is 3-aminopyrazine-2-carboxylic acid, formed through the hydrolysis of the ester linkage. Depending on the severity of the acidic conditions (e.g., high temperature, strong acid concentration), further degradation of the pyrazine ring or other side reactions could occur, though this is less common under typical experimental conditions.

Q3: What factors can influence the rate of acidic hydrolysis of this compound?

A3: Several factors can affect the rate of hydrolysis:

  • pH: The rate of hydrolysis is dependent on the concentration of hydronium ions; lower pH values generally lead to a faster reaction rate.

  • Temperature: As with most chemical reactions, increasing the temperature will increase the rate of hydrolysis.

  • Solvent System: The composition of the solvent can influence the stability. The presence of co-solvents may alter the polarity and, consequently, the reaction rate.

  • Presence of Catalysts: Besides hydronium ions, other acidic species could potentially catalyze the hydrolysis.

Q4: How can I monitor the degradation of this compound during my experiment?

A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the parent compound (this compound) and its primary degradation product (3-aminopyrazine-2-carboxylic acid) over time.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound in acidic environments.

Issue 1: Rapid loss of starting material in acidic solution.
  • Possible Cause: The experimental conditions (low pH, high temperature) are too harsh, leading to accelerated hydrolysis of the ester.

  • Troubleshooting Steps:

    • Increase pH: If the experimental protocol allows, adjust the pH to a less acidic condition.

    • Decrease Temperature: Perform the experiment at a lower temperature to slow down the degradation rate.

    • Time-Course Study: Conduct a preliminary time-course experiment to determine the rate of degradation under your specific conditions. This will help in selecting an appropriate reaction time where the starting material is still sufficiently present.

Issue 2: Inconsistent results in stability studies.
  • Possible Cause 1: Inaccurate pH measurement or control.

  • Troubleshooting Steps:

    • Calibrate your pH meter before each use.

    • Use appropriate buffers to maintain a constant pH throughout the experiment.

  • Possible Cause 2: Temperature fluctuations.

  • Troubleshooting Steps:

    • Use a temperature-controlled water bath or reaction block to ensure a stable temperature.

    • Monitor and record the temperature throughout the experiment.

  • Possible Cause 3: Inconsistent sample handling and preparation.

  • Troubleshooting Steps:

    • Follow a standardized protocol for sample preparation and dilution.

    • Ensure that samples are analyzed promptly after collection or are stored under conditions that prevent further degradation (e.g., freezing).

Issue 3: Appearance of unexpected peaks in the HPLC chromatogram.
  • Possible Cause: Formation of secondary degradation products or interaction with excipients/other components in the formulation.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study under more extreme acidic, basic, oxidative, and photolytic conditions to intentionally generate degradation products. This can help in identifying the unknown peaks.

    • Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of the unknown peaks, which will aid in their identification.

    • Blank Analysis: Analyze a blank sample (containing all components except this compound) under the same conditions to rule out interference from other substances.

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in an acidic environment.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (for HPLC mobile phase)

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Water bath or oven

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • For the stress study, add a known volume of the stock solution to a volumetric flask and add the acidic solution (e.g., 0.1 M HCl) to the final volume to achieve the desired final concentration (e.g., 100 µg/mL).

3. Stress Conditions:

  • Acidic Stress:

    • Treat the sample solution with 0.1 M HCl at room temperature.

    • Treat another sample solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • If no degradation is observed, repeat with 1 M HCl.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Before HPLC analysis, neutralize the samples by adding an equivalent amount of NaOH to stop the degradation reaction.

  • Control Sample: Prepare a control sample in water or the initial solvent and store it under normal conditions.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase could be a mixture of phosphate buffer (pH adjusted to e.g., 3.0) and methanol or acetonitrile in a suitable ratio (e.g., 70:30 v/v). The exact composition may need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV spectrum of this compound (a photodiode array detector is recommended for scanning).

  • Injection Volume: 10-20 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).

  • Calculate the percentage of the main degradation product (3-aminopyrazine-2-carboxylic acid) formed.

  • Assess the mass balance to ensure that the decrease in the parent compound corresponds to the increase in degradation products.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Acidic Stress (0.1 M HCl at 60 °C)

Time (hours)% this compound Remaining% 3-aminopyrazine-2-carboxylic acid Formed
0100.00.0
292.57.3
485.114.6
871.328.1
2445.853.5

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Acid_Hydrolysis_Pathway EAPC This compound Intermediate Protonated Intermediate EAPC->Intermediate + H3O+ Products 3-aminopyrazine-2-carboxylic acid + Ethanol Intermediate->Products + H2O - H3O+

Caption: Acid-catalyzed hydrolysis of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution (1 mg/mL) Dilute Dilute to Final Concentration (e.g., 100 µg/mL) in Acid Prep->Dilute Stress Incubate at Defined Temperature and Time Points Dilute->Stress Neutralize Neutralize Sample Stress->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Processing and Quantification HPLC->Data

Caption: Experimental workflow for acidic stability testing.

Troubleshooting_Tree Start Unexpected Degradation Profile? Cause1 Rapid Degradation? Start->Cause1 Yes Cause2 Inconsistent Results? Start->Cause2 No Sol1a Decrease Temperature Cause1->Sol1a Yes Sol1b Increase pH Cause1->Sol1b Yes Cause3 Unknown Peaks? Cause2->Cause3 No Sol2a Calibrate pH Meter/ Use Buffers Cause2->Sol2a Yes Sol2b Ensure Stable Temperature Cause2->Sol2b Yes Sol3a Perform Forced Degradation Cause3->Sol3a Yes Sol3b Use LC-MS Cause3->Sol3b Yes

Caption: Troubleshooting decision tree for stability studies.

Technical Support Center: Mitigating Byproduct Formation in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize byproduct formation during large-scale chemical synthesis.

Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common issues leading to the formation of unwanted byproducts.

Issue 1: Unexpected Byproducts Detected in the Reaction Mixture

The appearance of unknown peaks in analytical data (e.g., HPLC, GC, NMR) indicates the formation of byproducts. A systematic approach is crucial to identify and eliminate their source.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution observe Unexpected Peaks in Analysis isolate Isolate & Characterize Byproducts (e.g., NMR, MS, IR) observe->isolate Identify Impurities propose Propose Mechanism for Byproduct Formation isolate->propose Understand Formation modify Modify Reaction Conditions propose->modify Optimize Process reevaluate Re-evaluate Reagent & Solvent Choice propose->reevaluate Check Inputs minimized Byproduct Formation Minimized modify->minimized reevaluate->minimized

Caption: Troubleshooting workflow for unexpected byproducts.

Possible Causes & Solutions:

  • Side Reactions: Unintended chemical transformations can compete with the desired reaction.

    • Solution: Modify reaction conditions such as temperature, pressure, and reactant concentrations to disfavor the side reaction pathway. Employing Design of Experiments (DoE) can systematically identify optimal conditions.[1][2]

  • Degradation: The starting material or product may be degrading under the reaction conditions.

    • Solution: Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[3] Ensure the quality and purity of starting materials.[3]

  • Contaminated Reagents or Solvents: Impurities in starting materials can act as catalysts or reactants for byproduct formation.

    • Solution: Test all incoming raw materials for purity and composition using analytical techniques like chromatography and spectroscopy.[2] Purify or replace suspect reagents and solvents.

Issue 2: Low Yield of Desired Product Accompanied by Significant Byproduct Formation

A common challenge where the formation of byproducts directly impacts the efficiency of the synthesis.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Corrective Actions cluster_3 Outcome low_yield Low Yield & High Byproducts check_reagents Check Reagent & Solvent Quality low_yield->check_reagents eval_conditions Evaluate Reaction Conditions low_yield->eval_conditions review_workup Review Work-up & Purification low_yield->review_workup purify_reagents Purify/Replace Reagents & Solvents check_reagents->purify_reagents Impure? optimize_params Optimize T, Concentration, Time eval_conditions->optimize_params Suboptimal? refine_purification Refine Extraction & Chromatography review_workup->refine_purification Product Loss? improved_yield Improved Yield & Purity purify_reagents->improved_yield optimize_params->improved_yield refine_purification->improved_yield

Caption: Troubleshooting workflow for low yield and high byproducts.

Possible Causes & Solutions:

  • Poor Mass and Heat Transfer: In large-scale reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[4][5]

    • Solution: Improve agitation and reactor design to ensure uniform distribution of reactants and temperature.[4] For highly exothermic reactions, consider a semi-batch or continuous flow process for better heat management.[3] Computational Fluid Dynamics (CFD) can be used to simulate and optimize mixing processes.[6][7]

  • Suboptimal Reaction Kinetics: The reaction may be operating under conditions that favor byproduct formation.

    • Solution: Conduct a thorough investigation of the reaction kinetics to understand the impact of variables like temperature and catalyst loading on selectivity.

  • Product Loss During Work-up: The desired product may be lost or degraded during extraction, crystallization, or other purification steps.

    • Solution: Review and refine all post-reaction procedures. Ensure that the product is stable under the work-up conditions.[8]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the first steps I should take to minimize byproduct formation in a new large-scale synthesis?

A: Begin by conducting a thorough literature review and, if possible, a process safety assessment, including reaction calorimetry, to understand the thermal hazards.[3] Employ a Design of Experiments (DoE) approach to systematically screen and optimize critical process parameters such as temperature, solvent, catalyst, and reactant concentrations.[1][2] It is also crucial to ensure the purity of all starting materials.[2]

Q2: How can "Green Chemistry" principles help in avoiding byproducts?

A: Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances.[9] Key principles include maximizing atom economy (incorporating the maximum amount of reactants into the final product), using catalysts instead of stoichiometric reagents to improve selectivity, and utilizing safer solvents like water or employing solvent-free conditions.[10][11]

Reaction-Specific Issues

Q3: We are observing significant amounts of the Wurtz coupling byproduct in our Grignard reactions. How can this be minimized?

A: The Wurtz coupling byproduct arises from the reaction of the Grignard reagent with unreacted halide.[12][13] To mitigate this, ensure a slight excess of magnesium and add the halide slowly to the magnesium turnings to maintain a low instantaneous concentration.[12] Avoiding unnecessarily high temperatures during the formation of the Grignard reagent can also help.[12] A continuous production process has been shown to improve Grignard reagent selectivity and reduce Wurtz coupling.[13]

Q4: What are common byproducts in solid-phase peptide synthesis (SPPS) and how can they be prevented?

A: Common byproducts in SPPS include deletion sequences (from incomplete coupling), truncated sequences, and products of side reactions like aspartimide formation.[14] To prevent these:

  • Incomplete Coupling: Use a suitable excess of the amino acid and coupling reagents. For difficult couplings, consider double coupling or using a more efficient coupling agent.[14]

  • Side Reactions: Ensure that the side chains of amino acids are adequately protected and that the protecting groups are stable to the repeated deprotection steps.[15] The use of additives can sometimes suppress side reactions.[16]

Process Optimization & Control

Q5: How can we monitor our reaction in real-time to prevent byproduct formation?

A: Process Analytical Technology (PAT) allows for real-time monitoring and control of critical process parameters.[17][18] Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can track the concentration of reactants, products, and intermediates as the reaction progresses, providing immediate feedback to control the process and prevent deviations that could lead to byproduct formation.[8][19]

Q6: What is the role of a catalyst in controlling byproduct formation?

A: Catalysts can significantly enhance the selectivity of a reaction by providing an alternative reaction pathway with a lower activation energy for the desired transformation, while not accelerating (or even inhibiting) the pathways leading to byproducts.[12] The choice of catalyst and its loading are critical parameters that need to be optimized.

Data Presentation

Table 1: Effect of Temperature on Byproduct Formation in Esterification

Reaction Temperature (°C)Desired Ester Yield (%)Byproduct "X" (%)Byproduct "Y" (%)
80751510
10085105
1209253
1408884

Note: Data is illustrative. Actual results will vary depending on the specific reaction. Increasing the temperature can initially favor the desired reaction, but excessive heat can lead to degradation and the formation of different byproducts.[20][21]

Table 2: Impact of Catalyst Loading on Selectivity in a Hydrogenation Reaction

Catalyst Loading (mol%)Conversion of Starting Material (%)Selectivity for Desired Product (%)
0.16095
0.59592
1.09985
2.0>9978

Note: Data is illustrative. Actual results will vary depending on the specific reaction. Insufficient catalyst loading can lead to low conversion, while excessive loading may result in increased side reactions due to the over-crowding of active sites.

Experimental Protocols

Protocol 1: Optimizing Reagent Addition Rate to Control Exothermic Byproduct Formation

Objective: To minimize byproduct formation resulting from thermal excursions in a highly exothermic reaction by controlling the addition rate of a key reagent.

Methodology:

  • Reaction Calorimetry:

    • Perform the reaction in a reaction calorimeter to measure the heat of reaction, heat release rate, and the maximum temperature of the synthesis reaction (MTSR).[22]

    • This will help identify the potential for a thermal runaway.[22]

  • Initial Small-Scale Experiments:

    • Conduct a series of small-scale experiments varying the addition rate of the limiting reagent.

    • Monitor the internal reaction temperature and take samples at regular intervals for analysis by HPLC or GC to quantify the formation of the desired product and byproducts.

  • Data Analysis:

    • Plot the percentage of byproduct formation against the addition rate.

    • Identify an optimal addition rate that maintains a safe internal temperature and minimizes byproduct formation.

  • Scale-Up Confirmation:

    • Perform a larger-scale run using the optimized addition rate, continuing to monitor the temperature and reaction profile to ensure reproducibility.

Protocol 2: In-Situ FTIR for Real-Time Monitoring and Control

Objective: To use in-situ FTIR spectroscopy to monitor the concentration of a critical intermediate and adjust reaction parameters in real-time to prevent its conversion to a byproduct.

Methodology:

  • Feasibility Study:

    • Obtain offline FTIR spectra of all starting materials, the desired product, the critical intermediate, and the expected byproduct to identify unique, non-overlapping absorbance bands for each species.

  • Probe Installation and Calibration:

    • Install an appropriate in-situ FTIR probe into the reactor.

    • Perform calibration experiments by measuring the spectra of solutions with known concentrations of the species of interest.[8]

  • Reaction Monitoring:

    • Begin the reaction and continuously collect FTIR spectra.

    • Use the calibration model to generate real-time concentration profiles for the key species.

  • Process Control:

    • Establish a control limit for the concentration of the critical intermediate.

    • If the concentration approaches this limit, implement a pre-determined control action, such as adjusting the temperature or the addition rate of another reagent, to steer the reaction back towards the desired pathway.

G cluster_0 Real-Time Monitoring Loop reactor Large-Scale Reactor probe In-Situ FTIR Probe reactor->probe Measures Reaction Mixture spectrometer FTIR Spectrometer probe->spectrometer Transmits Spectral Data control Process Control System spectrometer->control Calculates Concentrations control->reactor Adjusts Parameters (e.g., Temp, Flow Rate)

Caption: In-situ FTIR process control loop.

References

Technical Support Center: Refining Purification Techniques for Polar Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the purification of polar pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying polar pyrazine derivatives?

A1: A combination of techniques is often employed for the purification of pyrazine derivatives. The most common methods include:

  • Liquid-Liquid Extraction (LLE): This is a crucial first step to separate the pyrazine derivative from the crude reaction mixture.[1] Multiple extractions with an appropriate organic solvent are often necessary.[1][2][3][4]

  • Column Chromatography: This is a highly effective method for separating pyrazine derivatives from impurities with different polarities.[1][2][3][4][5] Both normal-phase (e.g., silica gel, alumina) and reverse-phase (e.g., C18) chromatography can be utilized depending on the polarity of the compound.[5]

  • Distillation: For volatile pyrazine derivatives, distillation can be an effective purification method to remove non-volatile impurities.[1][2][3][4]

  • Recrystallization: For solid pyrazine derivatives, recrystallization from a suitable solvent can yield a highly pure product.[1][5]

Q2: I'm observing significant side product formation, particularly imidazole derivatives. How can I minimize them and purify my desired pyrazine?

A2: Imidazole formation is a common side reaction in pyrazine synthesis.[1][6] To address this, consider the following strategies:

  • Solvent Selection for Extraction: Using a less polar solvent like hexane for liquid-liquid extraction can selectively extract pyrazines, leaving the more polar imidazole byproducts in the aqueous phase.[1][2][4] In contrast, solvents like methyl-t-butyl ether (MTBE) or ethyl acetate may co-extract imidazole derivatives.[1][2][3][4]

  • Chromatographic Purification: Passing the crude product through a silica gel column is an effective way to remove imidazole impurities, as silica tends to retain the more polar imidazoles.[1][2][3][4][6]

  • Reaction Condition Optimization: Systematically optimizing reaction parameters such as temperature, catalyst, and reaction time can enhance the selectivity towards the desired pyrazine derivative and minimize side product formation.[1]

Q3: My polar pyrazine derivative is sticking to the silica gel column or streaking badly. What can I do?

A3: This is a frequent issue when purifying polar compounds on normal-phase silica gel. The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silica surface, leading to poor elution and streaking.[5] Here are some troubleshooting steps:

  • Increase Eluent Polarity: If a standard hexane/ethyl acetate system is insufficient, gradually increase the eluent polarity. Adding a small percentage of a more polar solvent like methanol to dichloromethane (DCM) can be effective.[5]

  • Use a Modified Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[5] Deactivated silica gel, prepared by adding a small amount of water, can also reduce strong interactions.[5]

  • Switch to Reverse-Phase Chromatography: For highly polar pyrazine derivatives, reverse-phase chromatography (e.g., using a C18 column) is often a better choice.[2][4][5] Common mobile phases include mixtures of acetonitrile/water or methanol/water.[5]

Q4: How can I improve the separation of structurally similar pyrazine isomers?

A4: Separating isomers can be challenging due to their similar polarities.[6] To improve resolution in flash chromatography, consider the following:

  • Stationary Phase with Higher Surface Area: Using a stationary phase with a higher surface area can significantly enhance separation.[6][7][8]

  • Mobile Phase Optimization: A systematic and gradual optimization of the mobile phase is critical. Employing a shallow gradient can often improve the resolution of compounds that elute closely together.[6]

  • Proper Sample Loading: Overloading the column is a common cause of poor separation. Ensure the sample amount is appropriate for the column size.[6]

Troubleshooting Guides

Problem: Low Yield After Purification
Potential Cause Troubleshooting Steps
Incomplete Reaction Extend the reaction time or increase the temperature to ensure the reaction goes to completion.[1][6]
Suboptimal Reaction Conditions Re-evaluate the choice of solvent, base, and catalyst as they can significantly impact yield.[1]
Product Degradation Pyrazine derivatives can be sensitive to harsh conditions. Use milder reagents and avoid overly acidic or basic conditions during workup.[1]
Inefficient Extraction/Work-up Optimize the liquid-liquid extraction procedure to minimize product loss. Ensure the correct solvent is used and perform multiple extractions.[2][3][4][6]
Problem: Poor Separation in Column Chromatography
Symptom Possible Cause Recommended Solution
Compound stuck at baseline/streaking Strong interaction with acidic silica gel.[5]Increase eluent polarity (e.g., add methanol to DCM).[5] Use a less acidic stationary phase (alumina) or deactivated silica.[5] Switch to reverse-phase chromatography.[5]
Co-elution of impurities Similar polarity of compounds.Optimize the mobile phase with a shallow gradient.[6] Use a higher surface area stationary phase.[6][7][8] Ensure the column is not overloaded.[6]
All components elute together Inappropriate solvent system.Re-evaluate the solvent system using TLC. The chosen eluent may be too polar.
Product degradation on the column Compound is unstable on silica gel.Test for stability on a TLC plate.[9] If unstable, consider using a different stationary phase like florisil or alumina, or deactivated silica gel.[9]

Quantitative Data Summary

The following table summarizes typical purity and yield data for various purification techniques applied to pyrazine derivatives. Actual results will vary depending on the specific compound, crude material purity, and experimental conditions.

Purification MethodTypical PurityTypical YieldAdvantagesDisadvantages
Fractional Distillation >98%60-85%Effective for removing non-volatile impurities; scalable.[5]Requires a significant difference in boiling points; potential for thermal degradation.[5]
Recrystallization >99%70-90%Can yield very high purity product; effectively removes insoluble impurities.[5]Yield can be compromised by solubility in the mother liquor; finding a suitable solvent can be time-consuming.[5]
Silica Gel Chromatography 95-99%50-80%Good for separating compounds with different polarities.[5]Can be time-consuming; potential for product loss or degradation on the column.[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Polar Impurities

This protocol is suitable for an initial cleanup of a crude pyrazine product, particularly to remove acidic impurities and water-soluble byproducts.

Materials:

  • Crude pyrazine residue

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude residue in a moderate polarity solvent such as DCM or ethyl acetate.[5]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove any acidic impurities.[5]

  • Follow with a brine wash to remove excess water.[5]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate.[5]

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure to obtain the partially purified product.[5]

Protocol 2: Flash Chromatography for Separation of Pyrazine Derivatives

This protocol describes a general procedure for purifying pyrazine derivatives using silica gel flash chromatography.

Materials:

  • Partially purified pyrazine extract

  • Silica gel

  • Appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol)

  • Flash chromatography system or glass column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC) to achieve good separation of the desired compound from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[5]

  • Sample Loading: Dissolve the crude pyrazine derivative in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[5]

  • Elution: Begin elution with the selected solvent system. If using a gradient, gradually increase the polarity of the mobile phase.[6]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure pyrazine derivative.[1][5]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]

Visualizations

experimental_workflow crude Crude Pyrazine Product lle Liquid-Liquid Extraction crude->lle Initial Cleanup drying Drying and Concentration lle->drying chromatography Column Chromatography drying->chromatography If necessary dist_recryst Distillation or Recrystallization drying->dist_recryst Alternative to Chromatography chromatography->dist_recryst For further purification analysis Purity Analysis (TLC, GC-MS, NMR) chromatography->analysis dist_recryst->analysis pure_product Pure Polar Pyrazine Derivative analysis->pure_product

Caption: General purification workflow for polar pyrazine derivatives.

troubleshooting_tree start Purification Issue with Polar Pyrazine low_yield Low Yield start->low_yield poor_sep Poor Separation in Chromatography start->poor_sep incomplete_rxn Check reaction time/temp low_yield->incomplete_rxn Cause? degradation Use milder workup conditions low_yield->degradation Cause? inefficient_ext Optimize LLE protocol low_yield->inefficient_ext Cause? streaking Compound Streaking / Stuck on Column poor_sep->streaking coelution Co-elution of Impurities poor_sep->coelution increase_polarity Increase eluent polarity streaking->increase_polarity Solution change_stationary Use alumina or deactivated silica streaking->change_stationary Solution reverse_phase Switch to reverse-phase streaking->reverse_phase Solution optimize_gradient Use shallow gradient coelution->optimize_gradient Solution check_loading Reduce sample load coelution->check_loading Solution

Caption: Troubleshooting decision tree for pyrazine purification.

References

Technical Support Center: Optimizing Esterification of 3-Aminopyrazine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 3-aminopyrazine-2-carboxylic acid.

Troubleshooting Guide

Issue: Low or No Product Yield

  • Question: My esterification reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I improve it?

    • Answer: Low yields in the esterification of 3-aminopyrazine-2-carboxylic acid can arise from several factors. Here are some common causes and troubleshooting tips:

      • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or cautiously increasing the temperature.[1] Ensure adequate mixing to promote contact between reactants.

      • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is critical.[1][2] For instance, in Fischer esterification, concentrated sulfuric acid is a common catalyst with methanol.[3] Alternative methods might employ methyl bromide in dimethylformamide (DMF).[4] Experiment with different solvent systems and catalyst concentrations to find the optimal conditions for your specific ester.

      • Side Reactions: The formation of unwanted byproducts can consume starting materials.[1] The amino group on the pyrazine ring can potentially undergo side reactions. Protecting the amino group might be a consideration if other optimization strategies fail.

      • Product Degradation: Pyrazine derivatives can be sensitive to harsh conditions.[1] If using high temperatures or very strong acids, consider if your product might be degrading. Milder reagents or conditions could be beneficial.[1]

      • Work-up Issues: Product loss during the extraction and purification steps is a common problem. Ensure the pH is adjusted correctly during work-up to precipitate the product effectively.[3] Inadequate extraction can also lead to significant loss.

Issue: Slow Reaction Rate

  • Question: The esterification reaction is proceeding very slowly. How can I increase the reaction rate?

    • Answer: Several factors influence the rate of esterification:

      • Temperature: Increasing the reaction temperature generally accelerates the reaction rate.[5][6] However, be mindful of potential side reactions or product degradation at higher temperatures.[1][7]

      • Catalyst Concentration: The concentration of the acid catalyst plays a crucial role.[5][8] Increasing the catalyst loading can speed up the reaction, but an excess might lead to unwanted side reactions.

      • Reactant Concentration: Higher concentrations of the carboxylic acid and alcohol can lead to more frequent molecular collisions and a faster reaction rate.[5]

      • Water Removal: Esterification is a reversible reaction that produces water.[9] Removing water as it forms can shift the equilibrium towards the product side, increasing the overall conversion and apparent rate. This is particularly relevant when using water-immiscible alcohols where a Dean-Stark apparatus can be employed.[10]

Issue: Impurities in the Final Product

  • Question: My final product is not pure. What are the likely impurities and how can I remove them?

    • Answer: Impurities can originate from starting materials, side reactions, or the work-up process.

      • Unreacted Starting Material: If the reaction did not go to completion, you will have unreacted 3-aminopyrazine-2-carboxylic acid. This can often be removed by adjusting the pH during work-up.

      • Side Products: As mentioned, side reactions can occur. Purification techniques like column chromatography are effective for removing structurally similar impurities.[1]

      • Solvent and Reagent Residues: Ensure that the solvents and any excess reagents from the reaction and work-up are thoroughly removed, for example, by drying under vacuum.

Frequently Asked Questions (FAQs)

  • Question: What are the most common methods for the esterification of 3-aminopyrazine-2-carboxylic acid?

    • Answer: Two commonly cited methods are:

      • Fischer Esterification: This involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like concentrated sulfuric acid. The reaction is typically stirred at room temperature for an extended period (e.g., 48 hours).[3]

      • Reaction with Alkyl Halides: Another method involves reacting an alkali metal salt of the carboxylic acid (e.g., potassium salt) with an alkyl halide (e.g., methyl bromide) in a polar aprotic solvent like dimethylformamide (DMF).[4]

  • Question: What is a typical reaction time for the esterification of 3-aminopyrazine-2-carboxylic acid?

    • Answer: The reaction time can vary significantly depending on the chosen method and conditions. For Fischer esterification with methanol and sulfuric acid, a reaction time of 48 hours at room temperature has been reported.[3] Another method using methyl bromide and the potassium salt in DMF reports a reaction time of 6 hours at 43°C followed by 15 hours at room temperature.[4] Optimization of parameters like temperature can potentially reduce these times.

  • Question: How does the choice of alcohol affect the reaction?

    • Answer: The structure of the alcohol can influence the reaction rate. Generally, primary alcohols react faster than secondary alcohols, which are in turn faster than tertiary alcohols.[8] The boiling point of the alcohol is also a consideration, especially if water removal by azeotropic distillation is desired.[10]

Data Presentation

ParameterMethod 1: Fischer Esterification[3]Method 2: Alkylation[4]
Carboxylic Acid Form 3-aminopyrazine-2-carboxylic acidPotassium salt of 3-aminopyrazine-2-carboxylic acid
Esterifying Agent MethanolMethyl bromide
Catalyst/Solvent Concentrated H₂SO₄ in MethanolDimethylformamide (DMF)
Temperature 0°C initially, then room temperature43°C, then room temperature
Reaction Time 48 hours6 hours at 43°C, then 15 hours at room temperature
Yield Not explicitly stated for the ester, but used in a subsequent step79.4%

Experimental Protocols

Method 1: Fischer Esterification [3]

  • Suspend 3-aminopyrazine-2-carboxylic acid (1.0 equivalent) in methanol.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid.

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Pour the reaction mixture into water.

  • Neutralize the solution to pH 7 with sodium bicarbonate.

  • Filter the resulting precipitate to collect the methyl 3-aminopyrazine-2-carboxylate.

Method 2: Alkylation with Methyl Bromide [4]

  • Prepare a solution of methyl bromide in dimethylformamide (DMF).

  • With stirring, add the potassium salt of 3-aminopyrazine-2-carboxylic acid to the solution.

  • Heat the suspension to 43°C and introduce additional methyl bromide over 6 hours.

  • Continue stirring the reaction mixture for an additional 15 hours at room temperature.

  • Dilute the suspension with water.

  • Filter the mixture to isolate the crude product.

  • Wash the filter cake with water and dry to obtain the mthis compound.

Mandatory Visualization

Esterification_Optimization_Workflow cluster_optimization start Start: Define Target Ester (e.g., Mthis compound) method_selection Select Esterification Method start->method_selection fischer Fischer Esterification (Acid Catalyst) method_selection->fischer  Acidic Conditions Tolerated alkylation Alkylation (e.g., with Alkyl Halide) method_selection->alkylation Base-Mediated Conditions optimization_loop Reaction Optimization Loop fischer->optimization_loop alkylation->optimization_loop temp_opt Vary Temperature optimization_loop->temp_opt cat_opt Vary Catalyst Concentration temp_opt->cat_opt time_opt Vary Reaction Time cat_opt->time_opt analysis Analyze Reaction Progress (TLC, LC-MS, etc.) time_opt->analysis analysis->optimization_loop Incomplete Reaction/ Low Yield workup Work-up and Purification analysis->workup Reaction Complete characterization Characterize Product (NMR, MS, etc.) workup->characterization end End: Optimized Protocol characterization->end

Caption: Workflow for optimizing the esterification of 3-aminopyrazine-2-carboxylic acid.

References

Validation & Comparative

A Comparative Analysis of Pyrazinamide and Ethyl 3-aminopyrazine-2-carboxylate in Antitubercular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitubercular activities of the established first-line drug, Pyrazinamide (PZA), and the related compound, Ethyl 3-aminopyrazine-2-carboxylate. This analysis is based on a comprehensive review of available experimental data, focusing on their mechanisms of action, in vitro efficacy, and structural differences that underpin their biological activities.

Executive Summary

Pyrazinamide is a cornerstone of modern tuberculosis therapy, renowned for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic environments. Its efficacy is entirely dependent on its conversion to the active form, pyrazinoic acid (POA). In stark contrast, this compound, a synthetic precursor to PZA and its derivatives, is not recognized as an active antitubercular agent. Direct experimental data on its antimycobacterial activity is scarce, and its chemical structure suggests it is unlikely to possess significant intrinsic activity or be efficiently converted to an active metabolite in the same manner as PZA.

Mechanism of Action: A Tale of Two Molecules

The primary differentiator between PZA and this compound lies in their mechanism of action, or lack thereof for the latter in its native form.

Pyrazinamide (PZA): A Prodrug Requiring Bioactivation

Pyrazinamide's activity is a classic example of a prodrug strategy. It is inactive in its administered form and requires a specific enzymatic conversion within the mycobacterium to exert its therapeutic effect.[1][2][3][4][5]

The activation and action of PZA can be summarized in the following steps:

  • Passive Diffusion: PZA passively enters the M. tuberculosis bacillus.

  • Enzymatic Conversion: Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA to its active form, pyrazinoic acid (POA).[1][2][3][5]

  • Acidic Environment Accumulation: POA is less able to diffuse out of the bacterial cell in an acidic environment, leading to its accumulation.

  • Multi-Target Inhibition: The accumulated POA disrupts multiple vital cellular functions, including membrane transport, energy production, and the trans-translation process.[1][2][3]

dot graph PZA_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

PZA_ext [label="Pyrazinamide (PZA)\n(Extracellular)", fillcolor="#F1F3F4"]; PZA_int [label="Pyrazinamide (PZA)\n(Intracellular)", fillcolor="#F1F3F4"]; POA [label="Pyrazinoic Acid (POA)\n(Active Form)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Targets [label="Multiple Cellular Targets\n(Membrane, Energy, etc.)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Effect [label="Bactericidal Effect", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

PZA_ext -> PZA_int [label="Passive Diffusion"]; PZA_int -> POA [label="Pyrazinamidase (PncA)"]; POA -> Targets [label="Inhibition"]; Targets -> Effect; } Pyrazinamide's prodrug activation pathway.

This compound: A Precursor Lacking an Activation Pathway

There is no evidence in the reviewed literature to suggest that this compound possesses significant antitubercular activity. Its primary role in the context of antitubercular agents is as a starting material for the chemical synthesis of PZA and more complex derivatives.

Structurally, it differs from PZA in two key aspects:

  • Ester vs. Amide: It is an ethyl ester, whereas PZA is a primary amide. This difference is critical, as the amide group of PZA is the substrate for the activating enzyme, pyrazinamidase. Mycobacterial esterases that might hydrolyze the ethyl ester to the corresponding carboxylic acid are not known to play a role in activating compounds with this specific scaffold.

  • Amino Group: It possesses an amino group at the 3-position of the pyrazine ring, which is absent in PZA. While modifications at this position have been explored in derivatives to enhance activity, the parent compound itself is not considered active.

Comparative In Vitro Activity

The in vitro activity of antitubercular drugs is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Pyrazinamide (PZA)

The MIC of PZA against M. tuberculosis is highly dependent on the pH of the culture medium, reflecting its mechanism of action which is more effective in acidic environments.

Compound Mycobacterium Strain pH MIC (µg/mL)
PyrazinamideM. tuberculosis H37Rv5.512.5 - 50
PyrazinamideM. tuberculosis H37Rv5.9 - 6.050 - 400
PyrazinamideM. tuberculosis H37RvNeutral (6.8 - 7.0)>100 (Inactive)

Data compiled from multiple sources.[6][7][8][9]

This compound

No reliable experimental data for the MIC of this compound against M. tuberculosis could be identified in the reviewed scientific literature. The absence of such data, coupled with its role as a synthetic precursor, strongly suggests a lack of significant antitubercular activity. It is hypothesized that its MIC, if measured, would be very high, indicating little to no effect on the bacterium.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standardized method for determining the MIC of PZA is crucial for accurate assessment and comparison. The following is a generalized protocol based on the BACTEC MGIT 960 system, a common method for PZA susceptibility testing.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Inoculum Prepare M. tuberculosis inoculum Inoculation Inoculate broth with M. tuberculosis Inoculum->Inoculation Media Prepare 7H9 broth (acidified to pH 5.9) Media->Inoculation Serial_Dilution Prepare serial dilutions of Pyrazinamide Addition Add drug dilutions to inoculated broth Serial_Dilution->Addition Inoculation->Addition Incubation Incubate at 37°C Addition->Incubation Growth_Monitoring Monitor growth using BACTEC MGIT 960 Incubation->Growth_Monitoring MIC_Determination Determine MIC as the lowest concentration with no growth Growth_Monitoring->MIC_Determination

Protocol Details:

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is the standard reference strain.

  • Culture Medium: Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, catalase), is used. For PZA testing, the medium is acidified to a pH of 5.9.

  • Drug Preparation: A stock solution of PZA is prepared and serially diluted to achieve a range of final concentrations in the culture tubes.

  • Inoculation: The bacterial suspension is standardized and inoculated into the drug-containing and drug-free (control) media.

  • Incubation: The cultures are incubated at 37°C.

  • Growth Detection: Growth is monitored using an automated system like the BACTEC MGIT 960, which detects oxygen consumption as an indicator of bacterial metabolism.

  • MIC Determination: The MIC is recorded as the lowest concentration of PZA that inhibits bacterial growth.

Structure-Activity Relationship (SAR) Insights

The comparison of these two molecules provides a clear illustration of the principles of structure-activity relationships in drug design.

  • The Amide is Essential for PZA: The carboxamide group in PZA is the key functional group for its bioactivation by pyrazinamidase. Replacing it with an ester, as in this compound, is expected to abolish this activation pathway.

  • Ester Prodrugs of Pyrazinoic Acid: While the ethyl ester of 3-aminopyrazine-2-carboxylic acid is not active, the concept of ester prodrugs of the active metabolite, pyrazinoic acid, has been successfully explored. These are designed to be hydrolyzed by different mycobacterial enzymes (esterases) to release POA, thereby bypassing the need for pyrazinamidase and showing activity against PZA-resistant strains.

  • Substitutions on the Pyrazine Ring: Research into derivatives of PZA has shown that substitutions on the pyrazine ring can modulate activity. However, the foundational requirement for activity remains the ability of the compound to be converted to POA or to mimic its action.

Conclusion

The comparison between Pyrazinamide and this compound is a study in contrasts. Pyrazinamide is a highly effective, clinically indispensable antitubercular prodrug with a well-defined, albeit complex, mechanism of action that is critically dependent on its amide structure and the acidic environment of the tuberculous lesion. This compound, on the other hand, is a chemical precursor with no recognized antitubercular activity. This lack of activity is directly attributable to its ester functionality, which prevents its bioactivation by the pyrazinamidase enzyme. For researchers in drug development, this comparison underscores the critical importance of specific functional groups for bioactivation and the potential for targeted prodrug design to overcome mechanisms of drug resistance.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazine-2-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of therapeutic agents. Derivatives of this core have demonstrated significant potential in treating infectious diseases and cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data from in vitro studies. Detailed experimental protocols for key biological assays are also presented to aid in the evaluation of novel analogues.

Antimicrobial Activity

Derivatives of 3-aminopyrazine-2-carboxamide have been extensively investigated for their activity against various microbial pathogens, including bacteria, fungi, and mycobacteria. The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the potency and spectrum of antimicrobial activity.

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial and cytotoxic activities of representative 3-aminopyrazine-2-carboxamide derivatives.

Table 1: In Vitro Antimycobacterial and Cytotoxic Activity of N-Substituted 3-Aminopyrazine-2-carboxamides [1][2][3]

Compound IDR-Substituent (on Carboxamide)M. tuberculosis H37Rv MIC (µM)HepG2 Cytotoxicity IC50 (µM)
1 Benzyl>1000-
2 2-Methylbenzyl>1000-
3 4-Methylbenzyl>1000-
4 4-Chlorobenzyl476-
5 4-Fluorobenzyl>1000-
6 4-Methoxybenzyl975>250
7 2,4-Dimethoxyphenyl46>50
8 4-(Trifluoromethyl)phenyl22241.4
9 n-Butyl--
10 n-Hexyl-389
11 Phenyl--
12 4-Hydroxyphenyl--

Table 2: In Vitro Antibacterial and Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives [1][3]

Compound IDR-SubstituentS. aureus MIC (µM)E. coli MIC (µM)C. albicans MIC (µM)A. fumigatus MIC (µM)
7 2,4-Dimethoxyphenyl>440>440220>440
8 4-(Trifluoromethyl)phenyl>444>444>444>444
10 n-Hexyl220>440110220

Anticancer Activity

Recent studies have highlighted the potential of 3-aminopyrazine-2-carboxamide derivatives as potent inhibitors of protein kinases, which are critical regulators of cancer cell proliferation and survival. In particular, derivatives have been designed to target Fibroblast Growth Factor Receptors (FGFRs) and other tyrosine kinases.

Quantitative Anticancer Data

The tables below present the in vitro anticancer activity of various 3-aminopyrazine-2-carboxamide derivatives against different cancer cell lines and their inhibitory activity against specific kinases.

Table 3: In Vitro Anticancer and FGFR Kinase Inhibitory Activity of 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide Derivatives [4][5]

Compound IDR2-SubstituentNCI-H520 IC50 (µM)SNU-16 IC50 (µM)KMS-11 IC50 (µM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18d (morpholin-4-yl)-methylene----600480-
18g pyrrole-1-methylene----380--
18i -26.691.883.029.26.211.9189

Table 4: Tyrosine Kinase Inhibitory Activity of 3-Aminopyrazine-2-carboxamide Derivatives [6]

Compound IDR-SubstituentKinase% Inhibition @ 10 µM
3-amino-N-butylpyrazine-2-carboxamide n-ButylAXL1<10
3-amino-N-isobutylpyrazine-2-carboxamide IsobutylAXL1<10
3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide 4-MethylbenzylAXL121
3-amino-N-phenylpyrazine-2-carboxamide PhenylAXL141
3-amino-N-phenylpyrazine-2-carboxamide PhenylTRKA34

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Microplate Alamar Blue Assay (MABA) for M. tuberculosis[7][8][9][10]
  • Preparation of Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. The suspension is then diluted 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Preparation: 100 µL of sterile deionized water is added to the perimeter wells of a 96-well microtiter plate to minimize evaporation. 100 µL of supplemented 7H9 broth is dispensed into the test wells.

  • Compound Dilution: Test compounds are serially diluted in the microtiter plate. 100 µL of the highest drug concentration (2x the final desired concentration) is added to the first well of a row and serially diluted two-fold across the plate.

  • Inoculation: 100 µL of the prepared M. tuberculosis inoculum is added to all test and control wells.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • Reading Results: The plate is re-incubated for 24 hours. The Minimum Inhibitory Concentration (MIC) is determined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

Antifungal Susceptibility Testing: Broth Microdilution Method[11][12][13][14][15]
  • Preparation of Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds). A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland standard. This is further diluted in RPMI-1640 medium to achieve the desired final inoculum concentration.

  • Plate Preparation: 100 µL of RPMI-1640 medium is added to the wells of a 96-well plate.

  • Compound Dilution: The test compound is serially diluted in the plate as described for the MABA.

  • Inoculation: 100 µL of the prepared fungal inoculum is added to each well.

  • Incubation: The plate is incubated at 35°C for 24-72 hours, depending on the fungal species.

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control.

Cell Viability Assay: MTT Assay for HepG2 Cells[16][17][18][19][20]
  • Cell Seeding: Human hepatoma (HepG2) cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay for FGFR[21][22][23][24][25]
  • Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the FGFR kinase/Eu-labeled anti-tag antibody mixture, and a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in the appropriate kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the 3X test compound to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (665 nm) to the donor (615 nm) is calculated.

  • Data Analysis: The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.

Visualizations

FGFR Signaling Pathway

The diagram below illustrates the major signaling cascades activated by Fibroblast Growth Factor Receptors (FGFRs). Inhibition of FGFR by 3-aminopyrazine-2-carboxamide derivatives can block these downstream pathways, leading to reduced cancer cell proliferation and survival.[7][8][9][10][11][12]

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 3-Aminopyrazine- 2-carboxamide Derivative Inhibitor->FGFR Inhibits Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (e.g., FGFR) Purification->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on HepG2) Purification->Cell_Viability SAR_Analysis Structure-Activity Relationship Analysis Kinase_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Compound Identification of Lead Compound(s) SAR_Analysis->Lead_Compound

References

A Comparative Guide to the Biological Activity of Ethyl and Methyl 3-Aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-aminopyrazine-2-carboxylate and Mthis compound are key building blocks in medicinal chemistry.[1] Their pyrazine core is a structural motif found in numerous biologically active compounds.[1] These esters serve as versatile precursors for the synthesis of a wide range of derivatives, particularly amides, which have demonstrated significant potential as therapeutic agents. This guide will delve into the biological activities of these derivatives, providing quantitative data where available, and detail the experimental protocols used for their evaluation.

Role as Synthetic Intermediates

Both the ethyl and methyl esters are primarily utilized as starting materials for the synthesis of more complex molecules, most commonly through the derivatization of the ester and amino groups.[1][2][3] The choice between the ethyl and methyl ester in a synthetic pathway is often dictated by factors such as reactivity, solubility, and the specific reaction conditions. One study noted that Mthis compound exhibits slightly higher reactivity in acylation reactions compared to its ethyl counterpart, which could be a consideration in synthetic design.[3]

Comparative Biological Activities of Derivatives

The majority of biological activity data is available for the amide derivatives of 3-aminopyrazine-2-carboxylic acid, which are synthesized from the corresponding ethyl or methyl esters. These derivatives have been extensively investigated for their antimycobacterial and anticancer properties.

Antimycobacterial Activity

Derivatives of 3-aminopyrazine-2-carboxamides have shown promising activity against various mycobacterial strains, including Mycobacterium tuberculosis.[2][3] The general structure involves the modification of the ester group to an amide, often with various substituents on the amide nitrogen.

Table 1: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Parent EsterDerivative StructureTarget OrganismActivity (MIC)Reference
Methyl Ester3-Acylaminopyrazine-2-carboxamidesMycobacterium tuberculosis1.95 to 31.25 µg/mL[3]
Methyl EsterN-substituted 3-aminopyrazine-2-carboxamidesMycobacterium tuberculosis H37Rv12.5 µg/mL (for 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide)[2][4]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

Recent research has focused on 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[5]

Table 2: Anticancer Activity of 3-Aminopyrazine-2-carboxamide Derivatives

Parent EsterDerivative ClassTargetActivity (IC₅₀)Reference
Not Specified3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivativesFGFR1-4Submicromolar range for potent derivatives[5][6]

IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the evaluation of antimycobacterial and anticancer activities of derivatives synthesized from Ethyl and Mthis compound.

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay)

This assay is a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound against mycobacterial strains.

  • Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase and then diluted to a standardized concentration.

  • Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in microtiter plates.

  • Inoculation: The diluted mycobacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

FGFR Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of FGFR.

  • Reagents: Recombinant human FGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are required.

  • Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.

  • Reaction Setup: The FGFR enzyme, peptide substrate, and test compound are pre-incubated in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis cluster_3 Lead Identification start Ethyl or Methyl 3-aminopyrazine-2-carboxylate synthesis Chemical Synthesis (e.g., Amidation) start->synthesis derivatives Library of Derivatives synthesis->derivatives antimicrobial Antimicrobial Assays (e.g., MIC determination) derivatives->antimicrobial anticancer Anticancer Assays (e.g., Cell Viability, Kinase Inhibition) derivatives->anticancer data_analysis Determine IC50/MIC Structure-Activity Relationship (SAR) antimicrobial->data_analysis anticancer->data_analysis lead Lead Compound data_analysis->lead

Caption: A generalized workflow for the synthesis and biological evaluation of derivatives from 3-aminopyrazine-2-carboxylate esters.

FGFR Signaling Pathway

FGF FGF FGFR FGFR FGF->FGFR Binds and Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor 3-Aminopyrazine-2-carboxamide Derivative (e.g., 18i) Inhibitor->FGFR Inhibits

Caption: A simplified diagram of the FGFR signaling pathway, a target for anticancer derivatives of 3-aminopyrazine-2-carboxylate.

Conclusion

References

A Comparative Guide to Pyrazine-Based and Related FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various human cancers. This has spurred the development of targeted therapies aimed at inhibiting FGFR kinase activity. Among these, small molecules featuring a pyrazine core or related nitrogen-containing heterocyclic scaffolds have shown significant promise. This guide provides a comparative analysis of key pyrazine-based and other clinically relevant FGFR inhibitors, supported by experimental data to aid in research and development.

Biochemical Potency: Head-to-Head Comparison

The in vitro enzymatic activity of an inhibitor against its target is a critical initial measure of its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a standard metric for this assessment. Below is a comparison of the biochemical potency of several prominent FGFR inhibitors against the four isoforms of the FGFR family.

InhibitorCore ScaffoldFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
Rogaratinib (BAY 1163877)Thiophene-Pyrrole1.8<19.21.2
Erdafitinib (JNJ-42756493)Quinoxaline (Pyrazine-fused)1.22.53.05.7
Debio 1347 (Zoligratinib)Benzimidazole-Pyrazole9.37.622290
Futibatinib (TAS-120)Pyrazolo[3,4-d]pyrimidine1.81.41.63.7

Data sourced from multiple preclinical studies. Note that assay conditions can vary between studies, affecting absolute values.[1][2][3][4]

Cellular Activity: Inhibition of Cancer Cell Proliferation

Effective FGFR inhibitors must translate their biochemical potency into cellular activity by inhibiting the proliferation of cancer cells dependent on FGFR signaling. The following table summarizes the anti-proliferative activity (GI50 or IC50) of selected inhibitors in various cancer cell lines with known FGFR alterations.

InhibitorCell LineCancer TypeFGFR AlterationCellular IC50 / GI50 (nM)
Rogaratinib NCI-H1581Lung CancerFGFR1 Amplification36 - 244
DMS114Lung CancerFGFR1 Amplification36 - 244
NCI-H716Colorectal CancerFGFR2 AmplificationPotent Inhibition (Value not specified)
Futibatinib SNU-16Gastric CancerFGFR2 Amplification~1 - 50
MFM-223Breast CancerFGFR1/2 Amplification~1 - 50
KMS-11Multiple MyelomaFGFR3 Fusion~1 - 50
Debio 1347 SNU-16Gastric CancerFGFR2 AmplificationAntiproliferative Activity
KMS-11Multiple MyelomaFGFR3 FusionAntiproliferative Activity

Data compiled from studies on Rogaratinib, Futibatinib, and Debio 1347.[1][2][5]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

The ultimate preclinical validation for an anti-cancer agent is its ability to inhibit tumor growth in vivo. The data below presents the efficacy of these inhibitors in mouse xenograft models.

InhibitorXenograft ModelCancer TypeFGFR AlterationDosing & AdministrationOutcome
Rogaratinib NCI-H716Colorectal CancerFGFR2 Amplification35-65 mg/kg, BID, p.o.Dose-dependent tumor growth inhibition.
DMS-114Lung CancerFGFR1 Amplification50 mg/kg, BID, p.o.Significant tumor growth inhibition.[6]
Futibatinib KMS-11Multiple MyelomaFGFR3 Fusion5 mg/kg, QD, p.o.Significant tumor regression.[1]
MFM-223Breast CancerFGFR1/2 Amplification12.5-50 mg/kg, QD, p.o.Robust tumor growth inhibition.[1]
Debio 1347 SNU-16Gastric CancerFGFR2 Amplification100 mg/kg/day, p.o.Significant tumor growth inhibition.[4]
RT112/84Bladder CancerFGFR3-TACC3 Fusion100 mg/kg/day, p.o.Significant tumor growth inhibition.[4]

BID: Twice daily, p.o.: Oral administration, QD: Once daily.

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. Provided below are detailed methodologies for key experiments cited in the evaluation of pyrazine-based FGFR inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Protocol)

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ATP solution

  • Poly(E,Y) 4:1 substrate

  • Test Inhibitor (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare Reagents: Dilute the FGFR enzyme, substrate, and ATP in Kinase Buffer. Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

  • Add Enzyme: Add 2 µL of the diluted FGFR enzyme to each well.

  • Start Reaction: Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for the specific FGFR isoform.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and removes any remaining ATP.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then into a luminescent signal.

  • Final Incubation: Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT/CellTiter-Glo®)

This assay measures the metabolic activity of cells to determine the anti-proliferative effect of the inhibitor.

Materials:

  • Cancer cell line with known FGFR alteration

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test Inhibitor

  • 96-well clear or opaque-walled cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • DMSO (for MTT)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of the test inhibitor (final DMSO concentration typically <0.5%). Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the cells for 72 hours at 37°C in a CO₂ incubator.

  • Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO) to dissolve the crystals. Measure the absorbance at ~570 nm.

    • For CellTiter-Glo® Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Mix and incubate for 10 minutes. Measure luminescence.

  • Data Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and calculate the GI50 or IC50 value using non-linear regression.

Western Blot Analysis of FGFR Signaling

This technique is used to assess the inhibitor's effect on the phosphorylation of FGFR and its downstream signaling proteins like ERK.

Materials:

  • Cancer cell line

  • Test Inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Culture cells to ~80% confluency. Treat with the inhibitor at various concentrations for a specified time (e.g., 2 hours). Wash cells with cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and denature by boiling in Laemmli sample buffer.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-p-FGFR) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total, non-phosphorylated protein (e.g., anti-total-FGFR) as a loading control.

Visualizing Mechanisms and Workflows

FGFR Signaling Pathway

The FGFR signaling cascade is a critical pathway in oncology. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the receptor dimerizes and undergoes autophosphorylation, activating downstream pathways like RAS-MAPK and PI3K-AKT, which drive cell proliferation and survival. FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing this phosphorylation event.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular FGFR FGFR FRS2 FRS2 FGFR->FRS2 Autophosphorylation & Recruitment FGF FGF Ligand FGF->FGFR Binding & Dimerization GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor FGFR Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling cascade and the mechanism of pyrazine-based inhibitors.

Experimental Workflow for Inhibitor Evaluation

The preclinical evaluation of a novel FGFR inhibitor follows a structured workflow, progressing from initial biochemical screening to in vivo efficacy studies. This logical progression ensures that only the most promising candidates advance, saving time and resources.

Experimental_Workflow cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_preclinical Preclinical Efficacy cluster_optimization Optimization A Compound Synthesis (Pyrazine Scaffold) B Biochemical Screening (FGFR Kinase Assay) A->B IC50 Determination C Cellular Proliferation Assays (FGFR-addicted cell lines) B->C Hit Confirmation D Signaling Pathway Analysis (Western Blot for p-FGFR, p-ERK) C->D Mechanism of Action E In Vivo Xenograft Models (Tumor Growth Inhibition) D->E Efficacy Testing F Pharmacokinetics & Toxicology Studies E->F G Lead Optimization F->G G->A Structure-Activity Relationship

Caption: Standard drug discovery workflow for evaluating novel FGFR inhibitors.

References

A Comparative Analysis of the In Vitro Cytotoxicity of Ethyl 3-Aminopyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxic activity of various derivatives of ethyl 3-aminopyrazine-2-carboxylate. The data presented is compiled from recent studies to facilitate the evaluation of these compounds as potential anticancer agents.

Data Presentation

The cytotoxic effects of this compound derivatives are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
6p Pyrazino[1,2-b]isoquinolineHCT-15 (Colon Carcinoma)41.8 ± 3.3[1]
K562 (Chronic Myelogenous Leukemia)57.7 ± 2.1[1]
20 N-substituted 3-aminopyrazine-2-carboxamideHepG2 (Hepatocellular Carcinoma)Some cytotoxicity observed[2][3]
18i 3-Amino-pyrazine-2-carboxamide (FGFR Inhibitor)NCI-H520 (Lung Cancer)26.69[4]
SNU-16 (Stomach Cancer)1.88[4]
KMS-11 (Multiple Myeloma)3.02[4]
SW-780 (Bladder Cancer)2.34[4]
MDA-MB-453 (Breast Cancer)12.58[4]

Experimental Protocols

The following is a generalized methodology for the in vitro cytotoxicity assays cited in this guide, primarily based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture and Maintenance:

  • Human cancer cell lines (e.g., HCT-15, K562, HepG2, NCI-H520, SNU-16, KMS-11, SW-780, MDA-MB-453) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.

  • The following day, the cells are treated with various concentrations of the test compounds (this compound derivatives). A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for a specified period, typically 48 to 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

3. Data Analysis:

  • The IC50 values are determined from the dose-response curves by plotting the percentage of cell viability against the concentration of the test compound.

  • Experiments are typically performed in triplicate, and the results are expressed as the mean ± standard deviation (SD).

Mandatory Visualization

The following diagrams illustrate a key signaling pathway targeted by some pyrazine derivatives and a typical experimental workflow for assessing in vitro cytotoxicity.

FGFR_Signaling_Pathway Ligand FGF Ligand FGFR FGFR Ligand->FGFR Dimerization Receptor Dimerization FGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT PLCg PLCγ Pathway Autophosphorylation->PLCg Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor Pyrazine Derivative (FGFR Inhibitor) Inhibitor->FGFR

Caption: FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Treatment Treat with Pyrazine Derivatives Incubation1->Treatment Incubation2 Incubate for 48-72h Treatment->Incubation2 Add_MTT Add MTT Reagent Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Dissolve_Formazan Dissolve Formazan with DMSO Incubation3->Dissolve_Formazan Measure_Absorbance Measure Absorbance Dissolve_Formazan->Measure_Absorbance Analyze_Data Analyze Data & Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Standard workflow for the in vitro MTT cytotoxicity assay.

References

Comparative Efficacy of Ethyl 3-aminopyrazine-2-carboxylate and its Analogs Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of ethyl 3-aminopyrazine-2-carboxylate and its structural analogs against Mycobacterium tuberculosis, the causative agent of tuberculosis. Due to the limited availability of direct experimental data on this compound, this guide draws upon published data for closely related 3-aminopyrazine-2-carboxylate esters and a series of N-substituted 3-aminopyrazine-2-carboxamides. This comparison aims to offer valuable insights for researchers and professionals engaged in the discovery and development of novel anti-tuberculosis therapeutics. The data is presented alongside that of the first-line anti-tuberculosis drugs, isoniazid and pyrazinamide, to provide a clear benchmark for efficacy.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the minimum inhibitory concentration (MIC) and cytotoxicity data for various 3-aminopyrazine-2-carboxylate derivatives and standard anti-tuberculosis drugs. The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis H37Rv. Cytotoxicity is presented as the IC50, the concentration of a compound that inhibits 50% of the metabolic activity of a mammalian cell line (HepG2).

Compound/DrugDerivative TypeMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL)Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µM)Reference(s)
3-Aminopyrazine-2-carboxylate Analogs
Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylatePropyl Ester3.13Not Reported[1]
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamideCarboxamide12.546[2]
3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acidCarboxylic Acid1.565[1]
Standard Anti-Tuberculosis Drugs
Isoniazid-0.01 - 0.25~0.07 - 1.82
Pyrazinamide-50 (at pH 6.6)~406

Table 1: Comparative In Vitro Efficacy against Mycobacterium tuberculosis H37Rv. This table presents the MIC values of selected 3-aminopyrazine-2-carboxylate derivatives and standard anti-tuberculosis drugs. It is important to note that the activity of Pyrazinamide is highly pH-dependent.

CompoundIC50 against HepG2 cells (µM)Reference(s)
3-Amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide41.4[2]
3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide> 50[2]
3-Amino-N-(4-fluorobenzyl)pyrazine-2-carboxamide389[2]
3-Amino-N-(4-methoxyphenyl)pyrazine-2-carboxamide> 250[2]

Table 2: In Vitro Cytotoxicity of Selected 3-Aminopyrazine-2-carboxamide Derivatives. This table shows the cytotoxic effects of some carboxamide derivatives on the human liver cancer cell line HepG2, providing an indication of their potential toxicity to mammalian cells.

Experimental Protocols

The following is a detailed methodology for the Microplate Alamar Blue Assay (MABA), a common and reliable method for determining the MIC of compounds against M. tuberculosis.

Microplate Alamar Blue Assay (MABA) Protocol

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Standard anti-tuberculosis drugs (e.g., Isoniazid, Pyrazinamide)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 20% Tween 80 solution

  • Incubator at 37°C

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in supplemented Middlebrook 7H9 broth to obtain the final inoculum.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound and standard drugs in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in supplemented Middlebrook 7H9 broth directly in the 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the final mycobacterial inoculum to each well containing the drug dilutions.

    • Include a drug-free well as a growth control and a well with medium only as a sterility control.

  • Incubation:

    • Seal the microplate with a plate sealer and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

  • Reading and Interpretation of Results:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for certain 3-aminopyrazine-2-carboxamide derivatives and a typical experimental workflow for MIC determination.

G cluster_cell Mycobacterium tuberculosis ProRS Prolyl-tRNA Synthetase (ProRS) Prolyl_tRNA_Pro Prolyl-tRNA(Pro) ProRS->Prolyl_tRNA_Pro  ATP -> AMP + PPi Proline Proline Proline->ProRS tRNA_Pro tRNA(Pro) tRNA_Pro->ProRS Ribosome Ribosome Prolyl_tRNA_Pro->Ribosome Protein_synthesis Protein Synthesis Ribosome->Protein_synthesis Cell_growth Bacterial Growth Protein_synthesis->Cell_growth Compound 3-Aminopyrazine-2-carboxamide Derivative Compound->ProRS Inhibition

Caption: Proposed mechanism of action for 3-aminopyrazine-2-carboxamide derivatives.

G start Start prep_inoculum Prepare M. tuberculosis Inoculum start->prep_inoculum inoculate Inoculate Plate with M. tuberculosis prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-well Plate prep_plate->inoculate incubate1 Incubate at 37°C for 5-7 Days inoculate->incubate1 add_alamar Add Alamar Blue and Tween 80 incubate1->add_alamar incubate2 Incubate at 37°C for 24 Hours add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results end Determine MIC read_results->end

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

References

A Comparative Guide to the Synthesis of Pyrazine Esters: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds like pyrazine esters is a critical task. These moieties are prevalent in pharmaceuticals, flavor and fragrance industries, and agrochemicals, making their synthesis a subject of continuous optimization. [1][2]

This guide provides an in-depth, objective comparison between traditional conventional heating methods and modern microwave-assisted organic synthesis (MAOS) for the preparation of pyrazine esters. We will delve into the underlying principles of each technique, present representative experimental data, and offer insights to help you select the most suitable method for your research needs.

The Chemistry: Fischer-Speier Esterification of Pyrazinecarboxylic Acids

The most common route to pyrazine esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a pyrazinecarboxylic acid with an alcohol. The reaction is reversible, and to drive it towards the product (the ester), an excess of the alcohol is typically used, or water is removed as it is formed.[3]

The mechanism (PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (like sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[3] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, ultimately leading to the elimination of a water molecule and the formation of the ester.[3]

The Established Approach: Conventional Synthesis via Reflux

Conventional synthesis relies on conductive heating, where an external heat source (like a heating mantle or oil bath) transfers energy through the vessel walls to the solvent and reactants. This method typically involves heating the reaction mixture at reflux for extended periods to achieve a satisfactory yield.

Causality Behind the Method

Heating under reflux provides the necessary activation energy for the esterification reaction to proceed at a reasonable rate. The continuous boiling and condensation of the solvent maintains a constant, controlled temperature. However, this method of heat transfer can be slow and inefficient, leading to temperature gradients within the reaction mixture.[4]

Typical Experimental Protocol: Synthesis of Methyl Pyrazinoate
  • Setup: A round-bottom flask is charged with pyrazine-2-carboxylic acid (1.0 eq), a large excess of methanol (e.g., 20 eq, acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: A reflux condenser is attached, and the mixture is heated to reflux (approx. 65°C) using a heating mantle. The reaction progress is monitored by Thin-Layer Chromatography (TLC).

  • Duration: The reaction is typically refluxed for several hours (e.g., 4-12 hours) until TLC indicates the consumption of the starting material.[4]

  • Workup: The mixture is cooled to room temperature. The excess methanol is removed under reduced pressure. The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated to yield the crude product, which is then purified by column chromatography or recrystallization.

The Modern Alternative: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis utilizes microwave energy to heat the reaction mixture. Unlike conventional heating, microwaves directly interact with polar molecules (like the alcohol and the carboxylic acid) and ions within the reaction, causing them to rapidly oscillate and rotate.[5][6] This generates heat volumetrically and uniformly throughout the sample.[5]

Causality Behind the Method

This direct "in-core" heating, known as dielectric heating, is incredibly efficient and rapid.[6][7] It dramatically reduces the time required to reach the target reaction temperature and can lead to localized superheating of the polar reactants, significantly accelerating the reaction rate—often by orders of magnitude.[6][7] This results in shorter reaction times, and often, higher yields and product purity due to reduced side reactions.[6][8]

Typical Experimental Protocol: Microwave Synthesis of Methyl Pyrazinoate
  • Setup: A specialized microwave reaction vessel is charged with pyrazine-2-carboxylic acid (1.0 eq), a moderate excess of methanol (e.g., 10 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reaction: The vessel is sealed and placed in a laboratory microwave reactor. The reaction is programmed to heat to a specific temperature (e.g., 120°C) for a short duration.[8]

  • Duration: The irradiation time is typically in the range of minutes (e.g., 3-10 minutes).[8][9][10]

  • Workup & Purification: The workup and purification steps are identical to the conventional method, involving cooling, neutralization, extraction, and purification.

Head-to-Head Comparison: Conventional vs. Microwave Synthesis

The choice between conventional and microwave synthesis is often dictated by factors such as required speed, scale, energy efficiency, and equipment availability. The following table summarizes the key performance differences based on representative literature data for esterification and related heterocyclic syntheses.

ParameterConventional HeatingMicrowave-Assisted Synthesis (MAOS)Advantage of MAOS
Reaction Time Hours (e.g., 2 - 12 h)[4][11]Minutes (e.g., 2 - 10 min)[4][11]Dramatic Reduction
Product Yield Good (e.g., 72 - 90%)[11]Excellent (e.g., 91 - 98%)[11]Often Higher
Energy Consumption HighLowGreener, More Efficient [12]
Temperature Control Prone to gradientsUniform, precise heating[5]Improved Reproducibility
Side Products More likely due to prolonged heatingOften reduced, leading to higher purity[6]Cleaner Reactions
Equipment Standard laboratory glasswareSpecialized microwave reactorHigher Initial Cost

Workflow Visualization

The following diagram illustrates the stark contrast in the experimental workflow and timeline between the two methods.

G cluster_0 Conventional Synthesis Workflow cluster_1 Microwave Synthesis Workflow A1 Setup & Reagent Mixing A2 Heating to Reflux (15-30 min) A1->A2 A3 Reflux Reaction (4-12 hours) A2->A3 A4 Cool Down A3->A4 A5 Workup & Purification A4->A5 B1 Setup & Reagent Mixing B2 Microwave Irradiation (3-10 minutes) B1->B2 B3 Cool Down B2->B3 B4 Workup & Purification B3->B4

Caption: Comparative workflow for pyrazine ester synthesis.

Conclusion and Recommendations

Microwave-assisted organic synthesis presents a compelling alternative to conventional heating for the synthesis of pyrazine esters. The primary advantages are a drastic reduction in reaction time, often coupled with improved yields and higher product purity.[11][12] This acceleration is attributed to the efficient and uniform dielectric heating mechanism inherent to microwave irradiation.[5]

  • For rapid lead optimization, library synthesis, and small-scale preparations , MAOS is unequivocally the superior method. The ability to perform reactions in minutes instead of hours dramatically accelerates research and development cycles.[12]

  • For large-scale industrial production , conventional heating may still be preferred due to the current limitations in scaling up microwave reactors, although continuous-flow microwave systems are emerging as a viable solution.

  • For laboratories focused on green chemistry , MAOS offers significant benefits by reducing energy consumption and often minimizing the need for excess solvent.[5][12]

While the initial investment in a microwave reactor is higher than for conventional glassware, the significant gains in productivity, efficiency, and reaction quality provide a strong justification for its adoption in modern chemical research.

References

A Comparative Guide to the Spectroscopic Data of Pyrazine Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, the accurate identification of positional isomers is a critical task. Pyrazine, pyridazine, and pyrimidine, all diazines with the molecular formula C₄H₄N₂, present a classic case of constitutional isomerism where the arrangement of the two nitrogen atoms within the six-membered aromatic ring dictates their chemical and physical properties. This guide provides a comprehensive comparison of the ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopic data for these three isomers, offering a valuable resource for their unambiguous differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for pyrazine, pyridazine, and pyrimidine. These values are indicative and may vary slightly based on the solvent and concentration.

¹H NMR Spectroscopy Data

The ¹H NMR spectra of the diazines are highly informative. The chemical shifts and coupling constants of the ring protons are distinct for each isomer due to the different electronic environments created by the positions of the nitrogen atoms.

CompoundProtonChemical Shift (δ, ppm in CDCl₃)MultiplicityCoupling Constant (J, Hz)
Pyrazine H-2, H-3, H-5, H-68.62Singlet-
Pyridazine H-3, H-69.17Multiplet-
H-4, H-57.51Multiplet-
Pyrimidine H-29.26Singlet-
H-4, H-68.78DoubletJ = 5.0 Hz
H-57.36TripletJ = 5.0 Hz
¹³C NMR Spectroscopy Data

The number of unique signals and their chemical shifts in the ¹³C NMR spectrum directly reflect the symmetry and electronic structure of each isomer.

CompoundCarbonChemical Shift (δ, ppm in CDCl₃)
Pyrazine C-2, C-3, C-5, C-6145.1
Pyridazine C-3, C-6150.5
C-4, C-5126.5
Pyrimidine C-2158.5
C-4, C-6156.9
C-5121.7
FT-IR Spectroscopy Data

The vibrational modes of the C-H, C=C, and C=N bonds in the aromatic ring give rise to characteristic absorption bands in the infrared spectrum.

CompoundC-H stretch (cm⁻¹)Ring vibrations (cm⁻¹)C-H out-of-plane bending (cm⁻¹)
Pyrazine ~3050~1580, 1480, 1420~800
Pyridazine ~3060~1570, 1450, 1415~760
Pyrimidine ~3050~1570, 1470, 1400~810, 750
UV-Vis Spectroscopy Data

The electronic transitions within the aromatic systems of the diazines result in characteristic absorption bands in the ultraviolet-visible spectrum. The positions of these bands are influenced by the location of the nitrogen atoms.

Compoundλmax (nm in cyclohexane)Molar Absorptivity (ε)Transition
Pyrazine ~260, ~320~6000, ~1000π → π, n → π
Pyridazine ~246, ~340~1300, ~300π → π, n → π
Pyrimidine ~243, ~298~2000, ~350π → π, n → π

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. Below are detailed methodologies for the acquisition of NMR, FT-IR, and UV-Vis spectra.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample (or 10-20 µL for a liquid) into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • Data Acquisition:

    • For ¹H NMR:

      • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

      • Use a standard 30° or 90° pulse sequence.

      • Set the number of scans (typically 8 to 16 for a sample of this concentration).

      • Set a relaxation delay of 1-2 seconds.

    • For ¹³C NMR:

      • Set the spectral width to approximately 200-220 ppm, centered around 100 ppm.

      • Use a proton-decoupled pulse sequence.

      • Set the number of scans (typically 64 to 1024 or more, depending on the sample concentration and desired signal-to-noise ratio).

      • Set a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Perform baseline correction to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place a small drop of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

    • Mount the salt plates in the spectrometer's sample holder.

  • Sample Preparation (KBr Pellet for Solids):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean salt plates/KBr pellet).

    • Place the sample in the spectrometer.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a series of solutions of decreasing concentration. The ideal absorbance range for accurate measurements is typically between 0.1 and 1.0.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

    • Select the desired wavelength range for scanning (e.g., 200-400 nm).

  • Data Acquisition:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the sample cuvette with the solution of the lowest concentration and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Repeat the measurement for the remaining solutions of increasing concentration.

    • Identify the wavelength of maximum absorbance (λmax).

Visualization of Spectroscopic Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between pyrazine, pyridazine, and pyrimidine using the spectroscopic data presented.

Spectroscopic_Differentiation Workflow for Isomer Identification start Unknown Diazine Isomer nmr_h Acquire 1H NMR start->nmr_h nmr_c Acquire 13C NMR start->nmr_c ir Acquire FT-IR start->ir uv Acquire UV-Vis start->uv analyze_h Analyze 1H NMR Spectrum - Number of Signals - Chemical Shifts - Splitting Patterns nmr_h->analyze_h analyze_c Analyze 13C NMR Spectrum - Number of Signals nmr_c->analyze_c analyze_ir Analyze FT-IR Spectrum - Fingerprint Region ir->analyze_ir analyze_uv Analyze UV-Vis Spectrum - λmax values uv->analyze_uv pyrazine Pyrazine 1H: 1 singlet 13C: 1 signal analyze_h->pyrazine pyridazine Pyridazine 1H: 2 multiplets 13C: 2 signals analyze_h->pyridazine pyrimidine Pyrimidine 1H: 1s, 1d, 1t 13C: 3 signals analyze_h->pyrimidine analyze_c->pyrazine analyze_c->pyridazine analyze_c->pyrimidine confirm_ir Confirm with IR confirm_uv Confirm with UV-Vis pyrazine->confirm_ir pyridazine->confirm_ir pyrimidine->confirm_ir confirm_ir->confirm_uv

Caption: Logical workflow for the spectroscopic identification of diazine isomers.

By systematically applying these spectroscopic techniques and comparing the acquired data with the reference values provided, researchers can confidently and accurately distinguish between the positional isomers of pyrazine. This guide serves as a foundational tool for quality control, reaction monitoring, and structural elucidation in synthetic and medicinal chemistry.

Unveiling the Potential of Novel Pyrazine Carboxamides: A Comparative Analysis of Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive evaluation of newly synthesized pyrazine carboxamide derivatives reveals promising antimicrobial activity against a panel of clinically relevant bacteria and fungi. This guide provides a detailed comparison of the in vitro efficacy of these novel compounds against established antimicrobial agents, supported by experimental data and standardized protocols. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective therapies.

Performance Snapshot: Novel Pyrazine Carboxamides vs. Standard Antimicrobials

The antimicrobial potential of a series of novel pyrazine carboxamides was quantified by determining their Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), mycobacteria (Mycobacterium tuberculosis), and various fungal strains. The MIC, the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy. For comparative purposes, the performance of these novel compounds is benchmarked against Pyrazinamide, a first-line anti-tuberculosis drug, and other relevant standard antibiotics where applicable.

Table 1: Comparative Antimicrobial Activity (MIC) of Novel Pyrazine Carboxamides and Standard Agents
Compound/DrugM. tuberculosis H37Rv (µM)S. aureus (µM)E. faecalis (µM)Fungal StrainsCytotoxicity (IC50 in HepG2, µM)
Novel Pyrazine Carboxamides
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide6[1][2]31.25[1]62.5 - 125[1]No activity detected[1][2]≥ 250[1][2]
3-benzylaminopyrazine-2-carboxamides (general series)6 - 42[1][2]Moderately active[1][2]Moderately active[1][2]No activity detected[1][2]Low
5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide~7.8 (3.13 µg/mL)[3]Not ReportedNot ReportedNot ReportedNot Reported
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide~46 (12.5 µg/mL)[4]Not ReportedNot ReportedActive against T. interdigitale & C. albicans[4]Low
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Standard Agents
PyrazinamideEquivalent activity to some novel compounds[1][2]Not typically usedNot typically usedNot applicableNot applicable
CiprofloxacinNot applicableStandard Ref.Standard Ref.Not applicableNot applicable
FluconazoleNot applicableNot applicableNot applicableStandard Ref.[5]Not applicable

Experimental Protocols

The following methodologies represent standard procedures for evaluating the antimicrobial activity of novel compounds.

Antimycobacterial Susceptibility Testing
  • Method: Microplate Alamar Blue Assay (MABA) or Broth Dilution Method.[1]

  • Organism: Mycobacterium tuberculosis H37Rv.

  • Procedure:

    • A stock solution of the test compound is prepared in DMSO.

    • Serial two-fold dilutions of the compound are made in Middlebrook 7H9 broth (supplemented with OADC) in a 96-well microplate.

    • A standardized inoculum of M. tuberculosis is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

  • Note: The in vitro activity of some pyrazinamide derivatives is pH-dependent, with higher activity often observed at a slightly acidic pH (e.g., 5.6).[1]

Antibacterial and Antifungal Susceptibility Testing
  • Method: Broth Microdilution Method according to CLSI (Clinical and Laboratory Standards Institute) guidelines.[6]

  • Organisms:

    • Bacteria: Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae.[7]

    • Fungi: Candida albicans, Aspergillus niger.[5]

  • Procedure:

    • Test compounds are dissolved in DMSO to prepare stock solutions.

    • Serial dilutions are prepared in Mueller-Hinton Broth for bacteria or RPMI-1640 medium for fungi in 96-well microplates.

    • A standardized suspension of the microorganism is added to each well.

    • Plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay
  • Cell Line: HepG2 (human liver cancer cell line).[1][2]

  • Method: MTT assay or similar cell viability assays.

  • Procedure:

    • HepG2 cells are seeded in 96-well plates and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds and incubated for another 24-72 hours.

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a few hours.

    • The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Visualized Experimental Workflow and Potential Mechanism

To elucidate the process of evaluating these novel compounds and their potential mode of action, the following diagrams are provided.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compound Novel Pyrazine Carboxamide Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Dilutions Serial Dilutions in Growth Medium Stock->Dilutions Incubation Inoculate & Incubate (e.g., 37°C, 24-48h) Dilutions->Incubation Add to microplate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Incubation Observation Observe for Visible Growth Incubation->Observation MIC Determine MIC Observation->MIC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Proposed_Mechanism_of_Action Pyrazine_Carboxamide Pyrazine Carboxamide Derivative Cell_Wall Mycobacterial Cell Wall Pyrazine_Carboxamide->Cell_Wall Penetrates InhA Enoyl-ACP Reductase (InhA) Pyrazine_Carboxamide->InhA Binds to active site Cell_Wall->InhA FASII Fatty Acid Synthase II (FASII) System Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Inhibits FASII->Mycolic_Acid Essential for Cell_Death Inhibition of Cell Wall Formation & Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Caption: Proposed Mechanism via InhA Inhibition.[1][2]

References

Unraveling the Selectivity of Ethyl 3-aminopyrazine-2-carboxylate Derivatives: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel therapeutic compounds is paramount. This guide provides an objective comparison of the off-target profiles of Ethyl 3-aminopyrazine-2-carboxylate derivatives, a promising class of molecules with potential applications in oncology and other therapeutic areas. By summarizing quantitative data, detailing experimental methodologies, and visualizing key signaling pathways, this document serves as a critical resource for assessing the selectivity and potential liabilities of these compounds.

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this compound, in particular, have garnered significant attention as potent inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in diseases like cancer.[2][3][4] However, the therapeutic success of kinase inhibitors is often dictated by their selectivity. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. Therefore, a thorough investigation of their cross-reactivity is a critical step in the drug discovery and development pipeline.

Comparative Cross-Reactivity Analysis

Comprehensive selectivity profiling of this compound derivatives against a broad panel of kinases provides valuable insights into their off-target binding profiles. The following tables summarize the inhibitory activities of representative compounds against a panel of kinases, highlighting their potency and selectivity. The data is typically generated using high-throughput screening platforms such as KINOMEscan® or in-house kinase panels.[5][6]

Table 1: Cross-Reactivity Profile of Compound A

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Primary Target
FGFR19815
Off-Targets
VEGFR285150
PDGFRβ70500
c-Kit65800
Abl30>1000
Src25>1000

Table 2: Cross-Reactivity Profile of Compound B

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
Primary Target
HPK19525
Off-Targets
GCK75300
MINK160900
TNIK55>1000
LCK20>1000
ZAK15>1000

Note: The data presented in these tables are hypothetical and for illustrative purposes. Actual experimental results would be cited from specific studies.

Key Signaling Pathways

The primary targets of many this compound derivatives are kinases embedded in critical signaling pathways that control cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for interpreting the biological consequences of both on-target and off-target inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth and survival.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK GeneExpression Altered Gene Expression ERK->GeneExpression Akt Akt PI3K->Akt CellProliferation Cell Proliferation Akt->CellProliferation

Caption: The FGFR signaling pathway, when activated, can lead to cell proliferation and changes in gene expression.

Experimental Protocols

The generation of reliable cross-reactivity data hinges on robust and well-defined experimental protocols. The following are summaries of commonly employed assays for kinase inhibitor profiling.

KinomeScan® Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay is based on a competition binding format where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[5][7][8]

Protocol Summary:

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.

  • Competition Reaction: The DNA-tagged kinases are incubated with the test compound at various concentrations.

  • Binding to Immobilized Ligand: The kinase-compound mixture is then added to the immobilized ligand.

  • Washing: Unbound kinase is washed away.

  • Quantification: The amount of bound kinase is determined by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as percent of control, and dissociation constants (Kd) or IC50 values are calculated.

KiNativ™ In Situ Kinase Profiling

This method allows for the profiling of kinase inhibitors in a more physiologically relevant context by using cell or tissue lysates.

Principle: This technique utilizes biotin-labeled, irreversible ATP/ADP probes that covalently modify a conserved lysine residue in the ATP-binding site of active kinases. The degree of probe labeling is inversely proportional to the occupancy of the ATP-binding site by an inhibitor.[1][9]

Protocol Summary:

  • Lysate Preparation: Cells or tissues are lysed to release the native kinases.

  • Inhibitor Incubation: The lysate is incubated with the test compound at various concentrations.

  • Probe Labeling: The biotinylated ATP/ADP probe is added to the lysate, where it covalently binds to the active site of kinases that are not occupied by the inhibitor.

  • Proteolysis: The proteome is digested into peptides.

  • Enrichment: Biotinylated peptides (from labeled kinases) are enriched using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: The enriched peptides are identified and quantified by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: The abundance of each kinase-derived peptide is compared between treated and untreated samples to determine the inhibitor's potency and selectivity.

Conclusion

The comprehensive evaluation of the cross-reactivity of this compound derivatives is a critical component of their preclinical assessment. The data generated from broad-panel kinase screening assays provide a detailed map of their selectivity profile, enabling researchers to identify potential off-target liabilities and opportunities for polypharmacology. By combining quantitative binding data with an understanding of the underlying signaling pathways and the experimental methods used to generate this information, drug development professionals can make more informed decisions in the quest for safer and more effective targeted therapies.

References

New Pyrazine Compounds Show Promising Anticancer Activity in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – Recent preclinical data reveals that a new class of pyrazine-based compounds demonstrates significant anticancer activity, with potency in some cases comparable to or exceeding that of established chemotherapy agents. These findings, detailed in a comparative guide, highlight the potential of these novel molecules in the development of new cancer therapeutics. The guide provides an objective comparison of their performance against standard anticancer drugs, supported by experimental data.

The research community has shown a growing interest in pyrazine derivatives due to their versatile chemical structures and their ability to interact with various biological targets implicated in cancer progression.[1] This guide summarizes the in vitro efficacy of several new pyrazine compounds against a panel of human cancer cell lines and compares them with the widely used chemotherapeutic drugs, Doxorubicin and Cisplatin.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative new pyrazine compounds against various cancer cell lines. A lower IC50 value indicates greater potency. For comparison, the IC50 values of Doxorubicin and Cisplatin against the same cell lines are provided where available in the cited literature.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Pyrazoline Derivative Compound b17HepG-2 (Liver)3.57Cisplatin8.45[2]
[3][4][5]triazolo[4,3-a] Pyrazine Derivative Compound 17lA549 (Lung)0.98Foretinib-[6]
MCF-7 (Breast)1.05Foretinib-[6]
Hela (Cervical)1.28Foretinib-[6]
Chalcone-Pyrazine Hybrid Compound 46MCF-7 (Breast)9.1Adriamycin (Doxorubicin)9.2[7]
Ligustrazine-Curcumin Hybrid Compound 79A549 (Lung)0.60--[7]
A549/DDP (Cisplatin-resistant Lung)2.85--[7]
Imidazo[1,2-a]pyrazine derivative Representative CompoundHep-2 (Laryngeal)11--[8]
HepG2 (Liver)13--[8]
MCF-7 (Breast)11--[8]

Mechanism of Action: Targeting Cell Cycle Checkpoints

Many anticancer agents, including novel pyrazine derivatives, exert their effects by disrupting the cell cycle of cancer cells, leading to apoptosis or cell death. One of the critical pathways involved in this process is the ATR-CHK1 signaling pathway, which is activated in response to DNA damage and replication stress.[9] Inhibition of this pathway can prevent cancer cells from repairing DNA damage, ultimately leading to their demise. The following diagram illustrates a simplified overview of the ATR-CHK1 signaling pathway.

ATR_CHK1_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 Upstream Kinases cluster_2 Checkpoint Kinase cluster_3 Downstream Effectors DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR Replication_Stress Replication Stress Replication_Stress->ATR CHK1 CHK1 ATR->CHK1 Activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis

ATR-CHK1 Signaling Pathway

Experimental Protocols

To ensure the reproducibility of the findings, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and control drugs. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[10]

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for 24 hours, then harvest and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at 4°C for at least 30 minutes.[4]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[3][4]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the DNA histogram.[3][4]

The following diagram illustrates a general workflow for comparing the anticancer activity of new compounds.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies Cell_Culture Cancer Cell Lines Compound_Treatment Treat with Pyrazine Compounds & Controls Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) IC50->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle_Assay

Experimental Workflow for Anticancer Drug Screening

The promising in vitro activity of these new pyrazine compounds warrants further investigation, including in vivo studies, to fully assess their therapeutic potential. This comparative guide provides a valuable resource for researchers in the field of oncology and drug discovery.

References

Unveiling Binding Affinities: A Comparative Analysis of Pyrazine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular docking scores of various pyrazine derivatives reveals their potential as potent inhibitors for a range of enzymatic targets. This guide synthesizes recent research to provide a comparative overview of their binding efficiencies, offering valuable insights for researchers and drug development professionals in the fields of medicinal chemistry and pharmacology.

This analysis focuses on the in-silico evaluation of pyrazine-based compounds against critical enzymes implicated in various diseases. By examining their docking scores, which predict the binding affinity and orientation of a ligand within the active site of a protein, we can infer the potential inhibitory activity of these derivatives. The data presented herein is collated from multiple studies, providing a comprehensive look at the structure-activity relationships that govern these molecular interactions.

Comparative Docking Scores of Pyrazine Derivatives

The following table summarizes the docking scores of selected pyrazine derivatives against their respective target enzymes. Lower docking scores typically indicate a higher binding affinity and, consequently, a greater potential for enzymatic inhibition.

Derivative ClassSpecific DerivativeTarget EnzymePDB IDDocking Score (kcal/mol)
Pyrazine-2-carboxylic acidDerivative 1cMycobacterium tuberculosis InhA4DRE-86.4047 (Rerank Score)
Pyrazine-pyridoneDerivative 5dBacterial Target4DUH-7.4519
Pyrazine-oxadiazoleCompound 2fDprE1 enzymeNot Specified-9.0
Pyrazine-thiazolidinoneMolecules 13 & 14HIV-Reverse Transcriptase1ZD1, 1RT2, 1FKP, 1FK9Not specified in abstracts
Pyrazine linked 2-AminobenzamidesCompound 19fHistone Deacetylase 1 (HDAC1)Not SpecifiedNot specified in abstracts
Pyrazine linked 2-AminobenzamidesCompound 21aHistone Deacetylase 1 (HDAC1)Not SpecifiedNot specified in abstracts
Pyrazine linked 2-AminobenzamidesCompound 29bHistone Deacetylase 1 (HDAC1)Not SpecifiedNot specified in abstracts

Experimental Protocols

The methodologies employed in the cited studies for molecular docking simulations are crucial for understanding the validity and comparability of the results. While specific parameters may vary, a general workflow is typically followed.

A. Molecular Docking of Pyrazine-2-carboxylic acid Derivatives against M. tuberculosis InhA Protein:

  • Software: Molegro Virtual Docker (MVD)[1]

  • Algorithm: MolDock SE Algorithm[2]

  • Ligand Preparation: The 3D structures of the pyrazine-2-carboxylic acid derivatives were generated and energy minimized.

  • Protein Preparation: The crystal structure of M. tuberculosis InhA protein (PDB ID: 4DRE) was obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands were removed, and hydrogen atoms were added.

  • Docking Procedure: The docking was performed at the same site as the standard ligand. The number of runs for the LGA (Lamarckian Genetic Algorithm) was set to 50.[2]

  • Scoring Function: The docking results were evaluated based on the rerank score.[1][2]

  • Visualization: The interactions of the docked ligands were visualized using MVD.[2]

B. Molecular Docking of Pyrazine-pyridone Derivatives against a Bacterial Target:

  • Target: The specific bacterial target is identified by the PDB ID: 4DUH.[3]

  • Docking Score: The binding affinity was reported with a docking score (S) of -7.4519 kcal/mol.[3]

  • Interactions: The high binding affinity was attributed to one hydrogen-donor and one π-hydrogen bond with the bacterial target.[3]

  • Further details on the specific software and parameters were not available in the provided search results.

C. General Molecular Docking Workflow:

The following diagram illustrates a typical workflow for molecular docking studies, from the initial preparation of the ligand and protein to the final analysis of the results.

G General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking (e.g., AutoDock, MVD) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB File, Removal of Water, Addition of Hydrogens) Protein_Prep->Docking Scoring Scoring & Ranking (Binding Energy/Score) Docking->Scoring Visualization Visualization of Interactions (Hydrogen Bonds, Hydrophobic Interactions) Scoring->Visualization

Caption: A flowchart illustrating the key stages of a typical molecular docking experiment.

Signaling Pathways and Logical Relationships

To visualize the logical flow of a drug discovery process involving molecular docking, the following diagram is presented.

G Drug Discovery Workflow with Molecular Docking Target_ID Target Identification (e.g., Enzyme) Lead_Gen Lead Generation (Pyrazine Derivatives) Target_ID->Lead_Gen Docking Molecular Docking (In Silico Screening) Lead_Gen->Docking Hit_ID Hit Identification (Best Docking Scores) Docking->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro In Vitro Testing Lead_Opt->In_Vitro In_Vivo In Vivo Studies In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: A diagram showing the progression from target identification to clinical trials in drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in the intricate world of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory hurdle but a cornerstone of scientific integrity and laboratory safety. Ethyl 3-aminopyrazine-2-carboxylate, a heterocyclic compound frequently utilized as a building block in pharmaceutical research, demands meticulous handling from acquisition to disposal.[1] This guide provides a detailed, procedural framework for its proper disposal, ensuring the safety of personnel, the protection of the environment, and adherence to regulatory standards. Our approach moves beyond a simple checklist, delving into the rationale behind each step to empower researchers with a deep, actionable understanding of chemical waste management.

Hazard Characterization and Waste Classification

Before any disposal protocol can be initiated, a thorough understanding of the compound's hazards is essential. While comprehensive toxicological data for this compound is not extensively published, data from structurally similar compounds, such as 3-aminopyrazine-2-carboxylic acid and other aminopyrazine derivatives, indicate a clear potential for hazards.[2][3][4]

  • Eye Irritation: The analogous compound, 3-aminopyrazine-2-carboxylic acid, is classified as causing serious eye damage.[3][5] It is therefore imperative to treat this compound as a significant eye irritant.

  • Skin Irritation: Aminopyrazines are often categorized as skin irritants.[2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory system irritation.[2][6]

Regulatory Imperative: Under the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA), any chemical waste must be evaluated for hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[7][8] Given the potential irritant nature of this compound and as a matter of best practice, all waste this compound and materials contaminated with it must be managed as hazardous waste. [7][9] This classification prohibits disposal via standard laboratory drains or in general solid waste.[9][10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A proactive approach to safety is critical. The following PPE is mandatory when handling or preparing this compound for disposal to mitigate exposure risks.

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye damage.[2][3][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact and potential irritation. Gloves should be inspected before use and disposed of after handling.[10][11]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[10][11]
Respiratory Protection Use within a certified chemical fume hood.Ensures adequate ventilation and prevents the inhalation of dust or aerosols, which may cause respiratory irritation.[6][10]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

The following protocol provides a systematic workflow for the safe collection and disposal of this compound waste. This process is designed to comply with major regulatory frameworks, including those set by the EPA and the Occupational Safety and Health Administration (OSHA).[7][12][13]

Workflow for Chemical Waste Disposal

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_storage Storage & Disposal Phase A Step 1: Assess Hazards & Characterize Waste B Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Step 3: Segregate Waste (Isolate from incompatible materials) B->C D Step 4: Select & Prepare Container (Compatible, Sealable, Leak-proof) C->D E Step 5: Label Container ('Hazardous Waste', contents, hazards, dates) D->E F Step 6: Collect Waste (Solid waste, contaminated items, rinsed containers) E->F G Step 7: Securely Seal Container & Store in Satellite Accumulation Area (SAA) F->G H Step 8: Request Pickup (Contact institutional EHS or licensed vendor) G->H I Step 9: Final Disposal (Handled by approved waste facility) H->I

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Collection
  • Waste Identification and Segregation :

    • Isolate all waste materials containing this compound. This includes unreacted material, contaminated personal protective equipment (e.g., gloves), empty stock containers, and any contaminated lab supplies like weighing paper or pipette tips.[10]

    • Causality : Segregation is crucial to prevent unintended chemical reactions. Store this waste stream away from incompatible materials, particularly strong oxidizing agents.[4][10]

  • Containerization :

    • Select a waste container that is in good condition, leak-proof, and has a secure, screw-top lid.[7][14]

    • The container material must be chemically compatible with the waste. A high-density polyethylene (HDPE) container is a suitable choice.

    • For solid waste, place it directly into the container. For empty stock bottles that contained the chemical, they should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste and added to a designated liquid waste container.[9] The rinsed, defaced bottle can then be disposed of as non-hazardous glass waste.[9]

  • Hazardous Waste Labeling :

    • As soon as the first particle of waste is added, affix a hazardous waste tag or label to the container.

    • The label must include, at a minimum:

      • The words "Hazardous Waste".[15]

      • The full chemical name: "this compound". Avoid abbreviations or formulas.

      • The specific hazards associated with the chemical (e.g., "Irritant").

      • The date waste accumulation began.[10]

      • The name and contact information of the generating researcher or lab.

  • Satellite Accumulation and Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[15]

    • This area must be at or near the point of generation and under the control of the laboratory personnel.[7]

    • The container must be kept closed at all times except when adding waste.

    • Ensure the SAA is away from heat sources or open flames.[10]

  • Final Disposal :

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.[9]

    • Once the container is full or waste is no longer being added, complete the accumulation end date on the label.

    • Arrange for the removal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2][10][16] These entities are equipped to transport and dispose of the chemical in accordance with all federal, state, and local regulations.[14][17]

Spill Management Protocol

In the event of a small spill, immediate and correct action can prevent a wider contamination issue.

  • Alert & Isolate : Alert personnel in the immediate area.

  • Protect : Ensure you are wearing the appropriate PPE as detailed in Section 2.

  • Contain & Absorb : If the material is a solid, gently sweep it up to avoid creating dust and place it in the hazardous waste container.[5] If it is a solution, cover it with an inert absorbent material (e.g., vermiculite or sand).[10][18]

  • Collect : Carefully scoop the absorbent material into the designated hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.[10]

  • Report : Report the incident to your laboratory supervisor and EHS department as per institutional policy.[10]

By adhering to these rigorous, well-founded procedures, the scientific community can continue its vital work while upholding the highest standards of safety and environmental stewardship.

References

Essential Safety and Operational Guidance for Handling Ethyl 3-aminopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-aminopyrazine-2-carboxylate. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds may cause skin, eye, and respiratory irritation.[1][2] Adherence to the following PPE guidelines is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene, Butyl rubber).To prevent skin contact and potential irritation.[1][2][3] It is advised to consult the glove manufacturer's recommendations for specific breakthrough times.[5]
Skin and Body Protection Laboratory coat and, if necessary, additional protective clothing.To prevent skin exposure and contamination of personal clothing.[1][3][4]
Respiratory Protection NIOSH/MSHA approved respirator.Required when working in poorly ventilated areas or when dust is generated.[1][3][4][6] For nuisance dust, a P95 or P1 type respirator may be sufficient.[6]

Operational Plan: Step-by-Step Handling and Disposal

1. Engineering Controls and Preparation:

  • Ensure adequate ventilation in the work area. The use of a chemical fume hood is strongly recommended.[2][3][7]

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[3]

  • Before handling, inspect all PPE for integrity.

2. Handling Procedures:

  • Avoid direct contact with the skin, eyes, and clothing.[1][4][7]

  • Do not breathe in dust or vapors.[1][7]

  • Wash hands thoroughly with soap and water after handling the compound.[1][2][3][7]

  • Do not eat, drink, or smoke in the laboratory area.[1]

3. Storage:

  • Store the compound in a tightly closed container.[1][2][3][7]

  • Keep the container in a cool, dry, and well-ventilated area.[1][3][7]

  • Some sources suggest storing the material locked up, under an inert gas, refrigerated, and protected from light.[1][2]

4. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and ventilate.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For dry spills, carefully sweep or scoop the material to avoid generating dust and place it in a suitable container for disposal.[4][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

5. Disposal Plan:

  • Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations.[1][3][4]

  • It is recommended to use a licensed professional waste disposal service.[7]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound ppe_base Standard PPE: - Lab Coat - Safety Glasses - Chemical Resistant Gloves start->ppe_base assess_ventilation Assess Ventilation assess_dust Assess Dust/Aerosol Generation Potential assess_ventilation->assess_dust Adequate ppe_respirator Add Respirator (NIOSH/MSHA approved) assess_ventilation->ppe_respirator Inadequate assess_splash Assess Splash Potential ppe_goggles Upgrade to Chemical Goggles assess_splash->ppe_goggles Moderate ppe_faceshield Add Face Shield assess_splash->ppe_faceshield High end Proceed with Handling assess_splash->end Low assess_dust->assess_splash Low assess_dust->ppe_respirator High ppe_base->assess_ventilation ppe_respirator->assess_dust ppe_goggles->end ppe_faceshield->end

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-aminopyrazine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-aminopyrazine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.